molecular formula C27H25N5O5 B1239672 Pranlukast hemihydrate

Pranlukast hemihydrate

Cat. No.: B1239672
M. Wt: 499.5 g/mol
InChI Key: BNGZNZUNROGDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pranlukast hemihydrate, also known as this compound, is a useful research compound. Its molecular formula is C27H25N5O5 and its molecular weight is 499.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H25N5O5

Molecular Weight

499.5 g/mol

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate

InChI

InChI=1S/C27H23N5O4.H2O/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18;/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32);1H2

InChI Key

BNGZNZUNROGDHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.O

Pictograms

Irritant

Synonyms

8-(4 (4-phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)-4-oxo-4H-1-benzopyran
ONO 1078
ONO-1078
ONO-RS 411
ONO-RS-411
pranlukast
SB 205312

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Impurity Profiling of Pranlukast Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis pathways for Pranlukast (B1678047) hemihydrate, a potent and selective cysteinyl leukotriene receptor antagonist. The document elucidates the core chemical transformations, key intermediates, and a thorough analysis of the associated impurities. Experimental protocols for pivotal reactions are detailed, and quantitative data is summarized for clarity. Visual diagrams generated using Graphviz are provided to illustrate the synthetic routes and impurity formation mechanisms, offering a comprehensive resource for professionals in pharmaceutical research and development.

Introduction to Pranlukast Hemihydrate

Pranlukast is a leukotriene receptor antagonist used in the management of asthma and other allergic conditions.[1][2][][4][5] By selectively blocking the cysteinyl leukotriene receptor 1 (CysLT1), Pranlukast inhibits the pro-inflammatory effects of leukotrienes, leading to reduced bronchoconstriction and inflammation.[][5] The active pharmaceutical ingredient (API) is typically used in its hemihydrate form. Understanding the synthesis and impurity profile of this compound is critical for ensuring its quality, safety, and efficacy.

Synthesis Pathways of this compound

The synthesis of this compound involves the convergence of two key intermediates: 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran and 4-(4-phenylbutoxy)benzoic acid. Several routes have been reported for the preparation of these intermediates.

Synthesis of Key Intermediate: 8-Amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran

One common pathway to this intermediate begins with 2-hydroxy-3-nitro-acetophenone. The synthesis proceeds through the formation of a chromene ring, followed by the introduction of the tetrazole moiety and subsequent reduction of the nitro group.[6]

A detailed synthetic approach involves the following steps:

  • Condensation and Cyclization: 2-hydroxy-3-nitro-acetophenone is condensed with diethyl oxalate, followed by cyclization to form the chromene ring.[6]

  • Ammonolysis and Dehydration: The resulting ester is treated with ammonia (B1221849) to form an amide, which is then dehydrated to a nitrile (2-cyano-8-nitro-1-benzopyran-4-one).[7]

  • Tetrazole Formation: The nitrile undergoes a [2+3] cycloaddition with sodium azide (B81097) to form the tetrazole ring.[6][7]

  • Nitro Group Reduction: The nitro group is reduced to an amine, yielding 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran.[6] This intermediate is often used as its hydrochloride salt.[2][][8]

G A 2-Hydroxy-3-nitro-acetophenone B Condensation with Diethyl Oxalate & Cyclization A->B C Ethyl 8-nitro-4-oxo-1-benzopyran-2-carboxylate B->C D Ammonolysis C->D E 8-nitro-4-oxo-1-benzopyran-2-carboxamide D->E F Dehydration (e.g., POCl3) E->F G 2-Cyano-8-nitro-1-benzopyran-4-one F->G H Cycloaddition with Sodium Azide G->H I 8-Nitro-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran H->I J Nitro Group Reduction (e.g., H2/Pd-C) I->J K 8-Amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran J->K

Synthesis of Key Intermediate: 4-(4-phenylbutoxy)benzoic acid

This intermediate provides the side chain of the Pranlukast molecule. A common synthesis starts from p-hydroxybenzoic acid and 1-bromo-4-phenylbutane.

A novel synthesis route for 4-(4-phenylbutoxy)benzoic acid has also been described, starting from beta-bromophenylethane and involving a Grignard reaction.[9]

G A p-Hydroxybenzoic acid methyl ester C Williamson Ether Synthesis (e.g., K2CO3, DMF) A->C B 1-Bromo-4-phenylbutane B->C D Methyl 4-(4-phenylbutoxy)benzoate C->D E Hydrolysis (e.g., NaOH) D->E F 4-(4-Phenylbutoxy)benzoic acid E->F

Final Assembly of this compound

The final step in the synthesis is the amide coupling of 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran with 4-(4-phenylbutoxy)benzoic acid. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride.

G A 4-(4-Phenylbutoxy)benzoic acid B Activation (e.g., Thionyl Chloride) A->B C 4-(4-Phenylbutoxy)benzoyl chloride B->C E Amide Coupling C->E D 8-Amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran (or its HCl salt with base) D->E F Pranlukast E->F G Hydration F->G H This compound G->H

Impurities in this compound

Impurity profiling is a critical aspect of drug development and manufacturing. Impurities in Pranlukast can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product.

Process-Related Impurities

These impurities are related to the manufacturing process.

  • Unreacted Starting Materials and Intermediates: Residual amounts of 8-amino-4-oxo-2-(tetrazol-5-yl)benzopyran hydrochloride[2], 4-(4-phenylbutoxy)benzoic acid[][8][10], 3-amino-2-hydroxyacetophenone[][8][10][11], and other precursors can be present in the final API.

  • By-products from Side Reactions: Incomplete reactions or competing reaction pathways can lead to the formation of by-products.

Known Impurities

Several specific impurities of Pranlukast have been identified:

Impurity NameCAS NumberMolecular FormulaMolecular Weight
Pranlukast Chromene Carboxylic Acid Impurity211116-98-2C₂₇H₂₃NO₆457.48
Pranlukast Chromene Carboxamide Impurity136450-10-7C₂₇H₂₄N₂O₅456.50
Pranlukast 8-Amino Impurity110683-22-2C₁₀H₇N₅O₂229.20
Pranlukast Benzoic Acid Impurity30131-16-9C₁₇H₁₈O₃270.32
Pranlukast Nitroso ImpurityN/AN/AN/A
Ethyl 1-nitroso-1H-tetrazole-5-carboxylateN/AN/AN/A

Data sourced from Pharmaffiliates and Veeprho.[1][5]

Degradation Impurities

These impurities can form during storage or upon exposure to light, heat, or humidity.

  • Hydrolysis Products: The amide bond in Pranlukast can be susceptible to hydrolysis, leading to the formation of 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran and 4-(4-phenylbutoxy)benzoic acid.[5]

  • Oxidative Degradation Products: The aromatic rings and other functional groups may be prone to oxidation.[5]

G cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation A Starting Materials B Intermediates A->B D Unreacted Starting Materials A->D Carry-over C This compound B->C E Residual Intermediates B->E Carry-over F Side Reaction Products B->F Side Reactions G Degradation Products C->G Degradation

Experimental Protocols

The following are generalized experimental protocols based on published literature. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Preparation of 4-(4-phenylbutoxy)benzoyl chloride
  • Reaction Setup: To a solution of 4-(4-phenylbutoxy)benzoic acid (1.0 eq) in a suitable solvent such as dimethylacetamide (DMAC) at 0°C, add thionyl chloride (1.2 eq) dropwise.[7]

  • Reaction Execution: Stir the mixture at 0°C for 10-30 minutes. The completion of the reaction can be monitored by techniques such as TLC or HPLC.

  • Work-up: The resulting solution of 4-(4-phenylbutoxy)benzoyl chloride is typically used directly in the next step without isolation.

Amide Coupling to form Pranlukast
  • Reaction Setup: In a separate flask, dissolve 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran hydrochloride (1.0 eq) and a base such as triethylamine (B128534) (1.0 eq) or pyridine (B92270) (1.0 eq) in DMAC.[7]

  • Reaction Execution: Slowly add the previously prepared solution of 4-(4-phenylbutoxy)benzoyl chloride to this mixture. Allow the reaction to stir at room temperature for 4-5 hours.[7]

  • Work-up and Purification: Quench the reaction by adding water. The precipitated solid is collected by filtration and washed with water. The crude product can be purified by recrystallization from a suitable solvent system, such as an acetone-water mixture, to yield Pranlukast.[7]

Formation of this compound
  • Hydration: The anhydrous Pranlukast is slurried in a mixture of acetone (B3395972) and water.

  • Reflux and Cooling: The slurry is heated to reflux for approximately 1 hour and then allowed to cool to room temperature.

  • Isolation: The solid is collected by filtration, washed with water, and dried to afford this compound.

Analytical Techniques for Impurity Detection

The identification and quantification of impurities in this compound require a suite of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A primary tool for separating and quantifying impurities. Reversed-phase HPLC with UV detection is commonly employed.[8][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for the identification and structural elucidation of impurities, especially those present at low levels.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for isolated impurities.

  • Gas Chromatography (GC): Used for the analysis of residual solvents.[8]

  • Infrared Spectroscopy (IR): Can be used to identify functional groups and confirm the chemical composition.[8]

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A thorough understanding of the potential impurities, their sources, and appropriate analytical methods for their detection is paramount for the development of a safe and effective drug product. This guide provides a foundational understanding of these aspects to aid researchers and professionals in the pharmaceutical industry.

References

Chemical and physical properties of Pranlukast hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranlukast (B1678047) hemihydrate is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), playing a crucial role in the management of bronchial asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical and physical properties, which govern its formulation, stability, and bioavailability. This technical guide provides an in-depth overview of the core chemical and physical characteristics of Pranlukast hemihydrate, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

This compound is a white to light-yellow powder or crystalline solid.[3] It is practically insoluble in water, a characteristic that presents challenges in formulation and drug delivery.[4]

Identification and Structure
PropertyDataReference
CAS Number 150821-03-7[3]
IUPAC Name N-[4-oxo-2-(2H-1,2,3,4-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)benzamide hemihydrate[3]
Molecular Formula C₅₄H₄₈N₁₀O₉[5]
Molecular Weight 981.0 g/mol [5]
InChI Key MSXTUBJFNBZPGC-UHFFFAOYSA-N[3]
SMILES O.O=C(NC1=C2OC(=CC(=O)C2=CC=C1)C1=NNN=N1)C1=CC=C(OCCCCC2=CC=CC=C2)C=C1.O=C(NC1=C2OC(=CC(=O)C2=CC=C1)C1=NNN=N1)C1=CC=C(OCCCCC2=CC=CC=C2)C=C1[3]
Physicochemical Data
PropertyValueReference
Melting Point 231°C to 234°C[3]
Loss on Drying 1.5% to 2.0%[3]
pKa (estimated) ~5 (tetrazole group)[4][6]
Appearance White to light yellow powder or crystals[3]
Solubility Data

This compound is a poorly water-soluble drug, which significantly impacts its dissolution and bioavailability.[4][6] Its solubility is pH-dependent, showing increased solubility in basic conditions.

SolventConcentration of ExcipientSolubility (µg/mL)Reference
Water (25°C)-~0.36[6]
Water (37°C)-1.03[4]
pH 1.2 Buffer-0.50
pH 3.0 Buffer-1.89
pH 5.0 Buffer-5.72
pH 6.8 Buffer-8.31
pH 7.4 Buffer-8.25
pH 10.0 Buffer-8.10
1% (w/w) HPMC solution1%87.58[6]
Sucrose (B13894) Laurate solution-682.03[6]
Methanol (323.15 K)-Mole fraction: 3.96 x 10⁻⁵[7]
Ethanol (323.15 K)-Mole fraction: 6.18 x 10⁻⁵[7]
1-Propanol (323.15 K)-Mole fraction: 9.63 x 10⁻⁵[7]
2-Propanol (323.15 K)-Mole fraction: 5.71 x 10⁻⁵[7]
1-Butanol (323.15 K)-Mole fraction: 26.39 x 10⁻⁵[7]
Dimethyl sulfoxide (B87167) (DMSO)-≥10 mg/mL[8]

Experimental Protocols

Solubility Determination (Equilibrium Method)

This protocol outlines the determination of this compound solubility in various aqueous solutions containing excipients.

  • Preparation of Solutions: Prepare aqueous solutions of selected hydrophilic polymers (e.g., HPMC at 1% w/v) and surfactants (e.g., sucrose laurate at 5% w/v).

  • Sample Addition: Add an excess amount of this compound (e.g., 50 mg) to a fixed volume (e.g., 15 mL) of each excipient solution in a sealed container.

  • Sonication: Sonicate the suspensions for 2 hours in an ultrasonic bath to facilitate initial dispersion.

  • Equilibration: Incubate the suspensions in a shaking water bath at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sampling and Filtration: After equilibration, withdraw a sample and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid.

  • Dilution: Dilute the filtrate with a suitable mobile phase for analysis.

  • Quantification: Determine the concentration of dissolved this compound using a validated HPLC method.[6]

Stability-Indicating RP-HPLC Method

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the detection of its degradation products.

  • Chromatographic System:

    • Column: Kromosil 100 C18 (150 mm × 4.6 mm, 5 µm).[9]

    • Mobile Phase: Acetonitrile: 0.1% Glacial Acetic Acid (85:15 v/v).[9]

    • Flow Rate: 0.5 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Detection: UV at 262 nm.[9]

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of Pranlukast RS.

    • Dissolve in 5 mL of dimethylsulfoxide.

    • Dilute to 100 mL with the dissolution medium.

    • Further dilute 2 mL of this solution to 100 mL with the dissolution medium.

  • Sample Solution Preparation: Prepare the sample solution to a theoretical concentration of about 0.5 µg/mL of pranlukast hydrate (B1144303) in the dissolution medium.

  • Forced Degradation Studies:

    • Acid Degradation: 0.1 N HCl at 80°C for 2 hours.

    • Alkaline Degradation: 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at 80°C for 2 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug to UV light (254 nm) for 24 hours.

  • Analysis: Inject the standard, sample, and stressed samples into the HPLC system and record the chromatograms. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Powder X-Ray Diffraction (PXRD)

This protocol is used to characterize the solid-state form of this compound.

  • Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle. Mount the powdered sample onto a sample holder.

  • Instrument Setup:

    • Radiation: Cu Kα.

    • Voltage and Current: e.g., 40 kV and 40 mA.

    • Scan Range (2θ): e.g., 5° to 40°.

    • Step Size: e.g., 0.02°.

  • Data Collection: Collect the diffraction pattern.

  • Data Analysis: Analyze the resulting diffractogram for characteristic peaks. For this compound, characteristic diffraction peaks are observed at 2θ values of 9.8°, 14.4°, 16.6°, and 19.9°.[10]

Mechanism of Action and Signaling Pathway

Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[11][12] Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent inflammatory mediators that, upon binding to CysLT1 receptors on various cells, including airway smooth muscle cells and eosinophils, trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment.[13][14] By competitively blocking the binding of cysteinyl leukotrienes to the CysLT1 receptor, Pranlukast inhibits these downstream effects, thereby alleviating the symptoms of asthma and allergic rhinitis.[11][13]

Pranlukast_Mechanism_of_Action Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1R CysLT1 Receptor Leukotrienes->CysLT1R Binds to G_protein Gq Protein Activation CysLT1R->G_protein Pranlukast Pranlukast Hemihydrate Pranlukast->CysLT1R Blocks Block Antagonism PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Response Pathophysiological Responses: - Bronchoconstriction - Inflammation - Mucus Secretion Ca_release->Response

Caption: this compound competitively antagonizes the CysLT1 receptor.

Experimental Workflow Visualizations

Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the equilibrium solubility of this compound.

Solubility_Workflow start Start prep_solutions Prepare Excipient Solutions start->prep_solutions add_drug Add Excess this compound prep_solutions->add_drug sonicate Sonicate Suspensions (2h) add_drug->sonicate equilibrate Equilibrate in Shaking Water Bath (24h, 25°C) sonicate->equilibrate filter Filter through 0.45 µm Syringe Filter equilibrate->filter analyze Quantify by HPLC filter->analyze end End analyze->end

Caption: Workflow for determining the equilibrium solubility of this compound.

Workflow for Stability-Indicating HPLC Method Development

This diagram outlines the process for developing and validating a stability-indicating HPLC method for this compound.

HPLC_Workflow start Start method_dev Develop HPLC Method (Column, Mobile Phase, Flow Rate, etc.) start->method_dev forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) method_dev->forced_degradation specificity Check for Specificity and Resolution of Drug and Degradants forced_degradation->specificity validation Validate Method (Linearity, Accuracy, Precision, etc.) specificity->validation end End validation->end

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

This technical guide has provided a detailed overview of the essential chemical and physical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for analytical method development and quality control. The visualizations of the mechanism of action and experimental workflows serve to clarify complex processes. A thorough understanding of these properties is paramount for the successful development of stable, safe, and effective pharmaceutical formulations containing this compound.

References

Pranlukast Hemihydrate: A Deep Dive into its Mechanism of Action in Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pranlukast (B1678047) hemihydrate, a selective cysteinyl leukotriene receptor antagonist, in preclinical and clinical asthma models. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development of respiratory therapeutics.

Core Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway

Pranlukast hemihydrate is a potent and selective competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1][2] Cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are powerful inflammatory lipid mediators derived from arachidonic acid.[1] In the context of asthma, these molecules are released from various immune cells, including mast cells and eosinophils, and play a pivotal role in the disease's pathophysiology.[1][3]

By binding to and inhibiting the CysLT1 receptor, which is a G protein-coupled receptor (GPCR), pranlukast effectively blocks the downstream signaling cascade initiated by CysLTs.[4] This targeted action prevents the key pathological events associated with an asthma attack, including:

  • Bronchoconstriction: CysLTs are potent constrictors of airway smooth muscle. Pranlukast's antagonism of the CysLT1R directly mitigates this effect, leading to bronchodilation.[1]

  • Airway Edema: CysLTs increase vascular permeability, resulting in fluid leakage into the airway tissues. By blocking their action, pranlukast helps to reduce this edema.

  • Mucus Secretion: Enhanced mucus production is a hallmark of asthma. Pranlukast has been shown to inhibit CysLT-induced mucus secretion.[1]

  • Eosinophil Infiltration: CysLTs act as chemoattractants for eosinophils, a key inflammatory cell type in asthma. Pranlukast reduces the recruitment of these cells into the airways, thereby dampening the inflammatory response.[1][5]

Recent structural biology studies have provided a detailed view of how pranlukast binds to the CysLT1R, revealing a unique ligand-binding mode that contributes to its antagonist activity.[4]

Quantitative Effects of Pranlukast in Asthma Models

The efficacy of pranlukast in attenuating key features of asthma has been quantified in numerous preclinical and clinical studies. The following tables summarize these findings.

Table 1: Effect of Pranlukast on Airway Inflammation

Model SystemParameter MeasuredPranlukast DoseOutcomeReference
Mild AsthmaticsEosinophil Ratio in Induced Sputum450 mg/daySignificant reduction (p < 0.01)[5]
Mild to Moderate AsthmaticsBlood Eosinophils225 mg twice daily for 4 weeksSignificant decrease[6]
Mild to Moderate AsthmaticsSputum Eosinophils225 mg twice daily for 4 weeksSignificant decrease[6]
Mild to Moderate AsthmaticsSerum Eosinophil Cationic Protein (ECP)225 mg twice daily for 4 weeksSignificant decrease[6]
Mild to Moderate AsthmaticsSputum ECP225 mg twice daily for 4 weeksSignificant decrease[6]
Asthmatic PatientsSerum ECPNot specifiedInverse correlation with morning PEF changes (r = -0.80, p = 0.0057)[7]
Mild to Moderate AsthmaticsCD3+ cells in bronchial mucosa225 mg twice daily for 4 weeksReduction (median difference -37, p < 0.05)[8]
Mild to Moderate AsthmaticsCD4+ cells in bronchial mucosa225 mg twice daily for 4 weeksReduction (median difference -28, p < 0.01)[8]
Mild to Moderate AsthmaticsMast cells (AA1+) in bronchial mucosa225 mg twice daily for 4 weeksReduction (median difference -15, p < 0.05)[8]
Mild to Moderate AsthmaticsActivated eosinophils (EG2+) in bronchial mucosa225 mg twice daily for 4 weeksReduction (p < 0.05)[8]
Asthmatics on ICS and LABASputum Cysteinyl Leukotrienes450 mg dailySignificant attenuation[9]
Asthmatics on ICS and LABASputum TNF-α450 mg dailySignificant attenuation[9]
Asthmatics on ICS and LABASputum IL-5450 mg dailySignificant attenuation[9]

Table 2: Effect of Pranlukast on Airway Hyperresponsiveness and Bronchoconstriction

Model SystemChallenge AgentPranlukast DoseOutcomeReference
Mild to Moderate AsthmaticsMethacholine (B1211447)225 mg twice daily for 4 weeksSignificant improvement in PC20[6]
Mild AsthmaticsAllergen450 mg twice daily for 5.5 daysAttenuation of Early Asthmatic Response (EAR) by 48.3%[10]
Mild AsthmaticsAllergen450 mg twice daily for 5.5 daysAttenuation of Late Asthmatic Response (LAR) by 30.8%[10]
Mild AsthmaticsAllergen450 mg twice daily for 5.5 daysProtection against allergen-induced shift in PC20 by 78.4%[10]
Mild to Moderate Asthmatics-225 mg or 337.5 mg twice daily for 4 weeksSignificant increase in morning home PEFR[11]
Mild to Moderate Asthmatics-225 mg twice dailyStatistically significant improvement in trough FEV1 at week 4[11]
Ovalbumin-sensitized Guinea PigsLTD40.3 µM (IC50)Inhibition of LTD4-evoked mucus secretion[12]
Ovalbumin-sensitized Guinea PigsOvalbumin5 µM70% suppression of ovalbumin-induced mucus secretion[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols employed in the cited studies.

Ovalbumin-Induced Airway Inflammation in Guinea Pigs

This model is frequently used to study allergic asthma.

  • Sensitization: Guinea pigs are sensitized with intraperitoneal injections of ovalbumin (e.g., 100 or 150 μg) mixed with an adjuvant like aluminum hydroxide (B78521) on multiple days (e.g., days 1 and 5, or days 1, 4, and 7).[13]

  • Challenge: On a later day (e.g., day 15 or 21), sensitized animals are challenged with an aerosolized solution of ovalbumin (e.g., 100 or 300 μg/ml) for a specific duration (e.g., 1 hour).[13]

  • Pranlukast Administration: Pranlukast is typically administered orally at a specified dose and time before the ovalbumin challenge.

  • Outcome Measures:

    • Airway Hyperresponsiveness: Assessed by measuring the bronchoconstrictor response to inhaled methacholine or histamine (B1213489) before and after the ovalbumin challenge.[13]

    • Inflammatory Cell Infiltration: Bronchoalveolar lavage (BAL) fluid is collected to perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).[13] Lung tissue can also be processed for histological analysis of inflammatory cell infiltration.

    • Mucus Secretion: In in-vitro settings, tracheal tissues are mounted in chambers and the secretion of radiolabeled macromolecules (e.g., 35SO4-labeled mucins) is measured in response to ovalbumin or leukotrienes.[12]

Clinical Trial Protocol for Pranlukast in Asthmatic Patients
  • Study Design: Typically a randomized, double-blind, placebo-controlled, crossover or parallel-group design.[6][10][11]

  • Patient Population: Patients with a confirmed diagnosis of mild to moderate asthma, often with demonstrated airway hyperresponsiveness.

  • Treatment: Patients receive oral pranlukast (e.g., 225 mg twice daily) or a matching placebo for a defined period (e.g., 4 weeks).[6][11] A washout period is included in crossover studies.

  • Assessments:

    • Pulmonary Function Tests: Forced expiratory volume in one second (FEV1) and peak expiratory flow rate (PEFR) are measured at baseline and at various time points during the treatment period.[11]

    • Airway Hyperresponsiveness: Methacholine or allergen challenge tests are performed to determine the provocative concentration causing a 20% fall in FEV1 (PC20).[6][10]

    • Inflammatory Markers: Blood samples are collected to measure eosinophil counts and serum levels of eosinophil cationic protein (ECP).[6] Induced sputum is collected to analyze the percentage of eosinophils and levels of inflammatory mediators.[5]

    • Symptom Scores and Rescue Medication Use: Patients record their asthma symptoms and use of rescue bronchodilators in a daily diary.[11]

    • Bronchial Biopsies: In some studies, bronchoscopy with endobronchial biopsy is performed before and after treatment to assess changes in inflammatory cell infiltration in the airway mucosa using immunohistochemistry.[8]

Signaling Pathways and Molecular Interactions

The primary mechanism of pranlukast is the direct blockade of the CysLT1 receptor. The downstream consequences of this action are a reduction in the signaling pathways that drive the asthmatic response.

Pranlukast_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Effects CysLT1R CysLT1 Receptor Bronchoconstriction Bronchoconstriction CysLT1R->Bronchoconstriction Leads to Inflammation Airway Inflammation (Eosinophil Recruitment) CysLT1R->Inflammation Mucus Mucus Hypersecretion CysLT1R->Mucus Edema Airway Edema CysLT1R->Edema Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes->CysLT1R Activates Pranlukast Pranlukast Hemihydrate Pranlukast->CysLT1R Blocks

Core mechanism of pranlukast as a CysLT1 receptor antagonist.

Beyond this primary pathway, evidence suggests that pranlukast may have other modulatory effects. For instance, studies have indicated a potential functional interaction between CysLT1 receptor antagonists and P2Y receptors, which are involved in nucleotide signaling and inflammation.[14] Furthermore, the attenuation of TNF-α and IL-5 in the sputum of asthmatic patients treated with pranlukast suggests an indirect influence on the broader inflammatory cytokine network.[9]

Experimental_Workflow_Asthma_Model cluster_protocol Experimental Protocol cluster_outcomes Measured Outcomes Sensitization 1. Sensitization (e.g., Ovalbumin + Alum) Treatment 2. Treatment (Pranlukast or Vehicle) Sensitization->Treatment Challenge 3. Allergen Challenge (e.g., Ovalbumin Aerosol) Treatment->Challenge Measurement 4. Outcome Measurement Challenge->Measurement AHR Airway Hyperresponsiveness (Methacholine Challenge) Measurement->AHR Inflammation Inflammatory Cell Infiltration (BAL Fluid Analysis) Measurement->Inflammation Cytokines Cytokine Levels (ELISA) Measurement->Cytokines

General experimental workflow for evaluating pranlukast in an animal model of asthma.

References

In Vitro Characterization of Pranlukast Hemihydrate's CysLT1 Receptor Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Pranlukast (B1678047) hemihydrate, a selective and competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual understanding to effectively study this compound and its interactions with the CysLT1 receptor.

Introduction to Pranlukast and the CysLT1 Receptor

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis.[1] Their effects, which include bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells, are primarily mediated through the CysLT1 receptor.[1] Pranlukast is a member of the leukotriene receptor antagonist (LTRA) class of drugs that selectively binds to and competitively inhibits the CysLT1 receptor, thereby blocking the pro-inflammatory actions of CysLTs.[1][2]

Quantitative Data Presentation

The in vitro potency and binding affinity of Pranlukast hemihydrate for the CysLT1 receptor have been determined through various assays. The following tables summarize key quantitative data from published studies, providing a comparative perspective with other well-known CysLT1 receptor antagonists.

Table 1: CysLT1 Receptor Binding Affinity of Pranlukast and Comparators

CompoundRadioligandTissue/Cell PreparationKᵢ (nM)
Pranlukast [³H]LTD₄Guinea Pig Lung Membranes11.29
Montelukast[³H]LTD₄Guinea Pig Lung MembranesNot explicitly quantified
Zafirlukast (B1683622)[³H]LTD₄Guinea Pig Lung MembranesNot explicitly quantified

Note: Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonism of Pranlukast and Comparators at the CysLT1 Receptor

CompoundAssay TypeCell Line/TissueAgonistIC₅₀ (µM)
Pranlukast Mucus SecretionGuinea-pig tracheaLTD₄0.3[3]
Pranlukast Calcium MobilizationdU937 cellsUTP4.3[4]
Pranlukast Calcium MobilizationdU937 cellsUDP1.6[4]
Pranlukast Inositol Phosphate Production1321N1-hP2Y₁ cells2-MeSADP0.028[4]
MontelukastCalcium MobilizationdU937 cellsUTP7.7[4]
MontelukastCalcium MobilizationdU937 cellsUDP4.5[4]
MontelukastInositol Phosphate Production1321N1-hP2Y₁ cells2-MeSADP0.122[4]
ZafirlukastMucus SecretionGuinea-pig tracheaLTD₄0.6[3]

Note: IC₅₀ is the half-maximal inhibitory concentration, indicating the potency of a drug in inhibiting a specific biological function.

Table 3: Selectivity Profile of Pranlukast

ReceptorBinding Affinity (ΔG kcal/mol)
CysLT1 -11.29[5]
CysLT2 -9.02[5]

Note: Pranlukast is a specific CysLT1 antagonist and does not antagonize the CysLT2 receptor.[6] The binding affinity data further supports its selectivity for the CysLT1 receptor.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible in vitro characterization of Pranlukast's CysLT1 receptor antagonism. The following sections provide comprehensive protocols for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of Pranlukast for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Membrane Preparation: Membranes from cells or tissues endogenously expressing or recombinantly overexpressing the CysLT1 receptor (e.g., guinea pig lung membranes, CHO-K1 cell membranes).

  • Radioligand: [³H]LTD₄ (specific activity ~30-60 Ci/mmol).

  • Unlabeled Ligand: this compound, LTD₄ (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer (for total binding) or unlabeled LTD₄ (10 µM final concentration for non-specific binding) or Pranlukast dilution.

      • [³H]LTD₄ (at a concentration near its Kₔ, typically 0.5-1.0 nM).

      • Membrane preparation (typically 20-50 µg of protein per well).

    • The final assay volume should be consistent (e.g., 200 µL).

  • Incubation:

    • Incubate the plate at room temperature (or 25°C) for 60-120 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Pranlukast concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of Pranlukast to inhibit the increase in intracellular calcium ([Ca²⁺]ᵢ) induced by a CysLT1 receptor agonist, such as LTD₄.

Materials:

  • Cell Line: A cell line endogenously expressing or stably transfected with the human CysLT1 receptor (e.g., U937, CHO-K1-hCysLT1).

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: LTD₄.

  • Antagonist: this compound.

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding:

    • Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and culture until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Cell Washing:

    • Gently wash the cells twice with assay buffer to remove extracellular dye.

    • Add a final volume of assay buffer to each well.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the Pranlukast dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's liquid handler to add a pre-determined concentration of the agonist (LTD₄, typically at its EC₈₀) to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes) to capture the calcium transient.

  • Data Analysis:

    • The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

    • Plot the normalized response against the logarithm of the Pranlukast concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by its ligands (LTC₄, LTD₄, LTE₄), it initiates a signaling cascade that leads to an increase in intracellular calcium.

CysLT1_Signaling_Pathway cluster_cytoplasm Cytoplasm CysLTs CysLTs (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds & Activates Pranlukast Pranlukast Pranlukast->CysLT1R Binds & Inhibits Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ ER->Ca_cyto Release Ca_ER Ca²⁺ Response Cellular Responses (Bronchoconstriction, Inflammation) Ca_cyto->Response PKC->Response

Caption: CysLT1 Receptor Signaling Pathway and the Point of Pranlukast's Antagonism.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of Pranlukast.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes 1. Prepare CysLT1 Receptor Membrane Suspension incubation 4. Incubate Membranes with [³H]LTD₄ and Pranlukast prep_membranes->incubation prep_pranlukast 2. Prepare Serial Dilutions of Pranlukast prep_pranlukast->incubation prep_radioligand 3. Prepare [³H]LTD₄ Solution prep_radioligand->incubation filtration 5. Separate Bound and Free Radioligand via Filtration incubation->filtration counting 6. Quantify Bound Radioactivity (Liquid Scintillation Counting) filtration->counting analysis 7. Determine IC₅₀ and Kᵢ Values counting->analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Logical Relationship of Pranlukast's Antagonism

This diagram illustrates the logical flow from the presence of inflammatory mediators to the therapeutic effect of Pranlukast.

Pranlukast_Antagonism_Logic Inflammatory_Stimulus Inflammatory Stimulus (e.g., Allergen) Leukotriene_Production Cysteinyl Leukotriene Production Inflammatory_Stimulus->Leukotriene_Production CysLT1_Activation CysLT1 Receptor Activation Leukotriene_Production->CysLT1_Activation Pathophysiological_Effects Pathophysiological Effects (Bronchoconstriction, etc.) CysLT1_Activation->Pathophysiological_Effects CysLT1_Blockade CysLT1 Receptor Blockade Pranlukast Pranlukast Pranlukast->CysLT1_Blockade Therapeutic_Effect Therapeutic Effect (Symptom Relief) CysLT1_Blockade->Therapeutic_Effect

Caption: Logical Flow of Pranlukast's CysLT1 Receptor Antagonism.

Conclusion

This compound is a potent and selective antagonist of the CysLT1 receptor. Its in vitro characterization through radioligand binding and functional assays, such as calcium mobilization, confirms its mechanism of action and provides a quantitative basis for its therapeutic use. The detailed protocols and conceptual diagrams presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and respiratory disease research.

References

A Technical Guide to the Early-Stage Discovery and Development of Pranlukast Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational stages in the discovery and development of Pranlukast (B1678047) hemihydrate, a potent and selective cysteinyl leukotriene receptor antagonist. Developed by Ono Pharmaceutical Co., Ltd., Pranlukast was first approved in Japan in 1995 for the treatment of bronchial asthma and allergic rhinitis.[1] This document details the synthesis, mechanism of action, preclinical data, and early clinical findings that established its therapeutic potential.

Discovery and Synthesis

Pranlukast (chemical name: N-[4-Oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)-benzamide) is a synthetic chromone (B188151) derivative.[2][3] The discovery process focused on identifying a molecule that could selectively block the effects of cysteinyl leukotrienes, which were recognized as key mediators in the pathophysiology of asthma.

Synthesis Pathway: The synthesis of Pranlukast involves a multi-step process. A common pathway starts from tetrahydrofuran (B95107), which undergoes ring-opening, Friedel-Crafts alkylation, bromination, and etherification to form the key intermediate 4-(4-phenylbutoxy)benzoic acid.[3][4] This intermediate is then condensed with another key intermediate, 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran, to yield the final Pranlukast molecule.[5][6] Several variations of this synthesis exist to optimize yield and industrial applicability.[3][4][6]

G cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B A1 Tetrahydrofuran A2 Ring Opening & Friedel-Crafts Alkylation A1->A2 A3 Bromination A2->A3 A4 Etherification with Methyl 4-hydroxybenzoate A3->A4 A5 4-(4-phenylbutoxy)benzoic acid A4->A5 Final Condensation & Purification A5->Final B1 3-Amino-2-hydroxyacetophenone B2 Condensation with 1H-tetrazol-5-ethyl formate B1->B2 B3 Cyclization B2->B3 B4 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran B3->B4 B4->Final Pranlukast Pranlukast Final->Pranlukast

Caption: Simplified chemical synthesis pathway for Pranlukast.

Mechanism of Action

Pranlukast exerts its therapeutic effect by selectively antagonizing the cysteinyl leukotriene receptor 1 (CysLT1).[7][8][9] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory lipid mediators derived from arachidonic acid.[7][10] In respiratory diseases like asthma, they are responsible for key pathological processes, including:

  • Bronchoconstriction: Contraction of airway smooth muscle.[7]

  • Airway Edema: Increased vascular permeability.[8][10]

  • Mucus Hypersecretion: Enhanced secretion of thick, viscous mucus.[7][8][10]

  • Inflammatory Cell Recruitment: Attraction of eosinophils and other inflammatory cells.[7]

By competitively binding to the CysLT1 receptor, Pranlukast blocks these actions, leading to reduced airway inflammation, decreased bronchoconstriction, and alleviation of asthma and allergic rhinitis symptoms.[7][8][9] Interestingly, some studies suggest that Pranlukast may also inhibit the production of interleukin-5 (IL-5), a key cytokine in eosinophilic inflammation, through a mechanism independent of CysLT1 receptor antagonism.[11]

G cluster_pathway Leukotriene Signaling Pathway AA Arachidonic Acid (in cell membrane) ALOX5 5-Lipoxygenase (ALOX5) AA->ALOX5 LTA4 Leukotriene A4 (LTA4) ALOX5->LTA4 LTC4S LTC4 Synthase LTA4->LTC4S cysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4S->cysLTs CysLT1 CysLT1 Receptor cysLTs->CysLT1 Response Pathophysiological Responses: - Bronchoconstriction - Inflammation - Mucus Secretion - Edema CysLT1->Response Pranlukast Pranlukast Pranlukast->CysLT1 Antagonism

Caption: Pranlukast's mechanism of action on the leukotriene pathway.

Preclinical Development

The preclinical phase established the potency, selectivity, and efficacy of Pranlukast in various in vitro and in vivo models.

3.1. In Vitro Studies

In vitro studies were crucial for characterizing the binding affinity and functional antagonism of Pranlukast at the CysLT receptors.

Table 1: In Vitro Binding Affinity and Potency of Pranlukast

Assay Type Ligand Preparation Ki (nM) Reference
Radioligand Binding [³H]LTE₄ Lung Membranes 0.63 ± 0.11 [12][13]
Radioligand Binding [³H]LTD₄ Lung Membranes 0.99 ± 0.19 [12][13]
Radioligand Binding [³H]LTC₄ Lung Membranes 5640 ± 680 [12][13]

| Functional Assay | LTD₄-evoked ³⁵SO₄ output | Guinea Pig Trachea | IC₅₀ = 0.3 µM |[14] |

Ki: Inhibition constant; IC₅₀: Half maximal inhibitory concentration.

Experimental Protocol: Radioligand Binding Assay

  • Preparation: Cell membranes are prepared from guinea pig lung tissue, which is known to express CysLT1 receptors.

  • Incubation: The membranes are incubated with a radiolabeled cysteinyl leukotriene (e.g., [³H]LTD₄) in the presence of varying concentrations of Pranlukast.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound ligand, is measured using liquid scintillation counting.

  • Analysis: The data are used to calculate the inhibition constant (Ki), which reflects the binding affinity of Pranlukast for the CysLT1 receptor. The antagonism against [³H]LTD₄ binding is competitive.[13]

3.2. In Vivo Studies

Animal models were used to assess the efficacy of Pranlukast in a physiological context, particularly its ability to inhibit bronchoconstriction and airway inflammation.

Table 2: Preclinical In Vivo Efficacy of Pranlukast

Animal Model Challenge Effect of Pranlukast Key Finding Reference
Guinea Pig LTD₄-induced bronchoconstriction Potent inhibition Demonstrates direct antagonism of leukotriene effects on airways [13]
Ovalbumin-sensitized Guinea Pig Ovalbumin challenge Significant suppression of mucus secretion by 70% Shows efficacy in an allergen-induced model of airway response [14]

| Least Shrew | LTC₄-induced emesis | Dose-dependent blockade | 100% reduction in vomiting frequency at 10 mg/kg dose |[15] |

G cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_analysis Endpoint Analysis Sens1 Day 0 & 7: Sensitize mice with intraperitoneal (i.p.) injection of Ovalbumin (OVA) + Alum Treat1 Administer Pranlukast or Vehicle (e.g., daily oral gavage) Sens1->Treat1 Chal1 Challenge mice with aerosolized OVA Treat1->Chal1 Ana1 Measure Airway Hyperresponsiveness (AHR) Chal1->Ana1 24-48h post-challenge Ana2 Perform Bronchoalveolar Lavage (BAL) for cell counts (eosinophils) Chal1->Ana2 24-48h post-challenge Ana3 Analyze BAL fluid for cytokines (IL-4, IL-5, IL-13) via ELISA Chal1->Ana3 24-48h post-challenge Ana4 Histological analysis of lung tissue Chal1->Ana4 24-48h post-challenge

Caption: Workflow for an Ovalbumin-Induced Allergic Asthma Model.

Experimental Protocol: Ovalbumin-Sensitized Guinea Pig Model This protocol is adapted from general methodologies for evaluating anti-asthmatic drugs.[14][16]

  • Sensitization: Guinea pigs are actively sensitized by intraperitoneal injection of ovalbumin.

  • Treatment: Prior to challenge, animals are treated with Pranlukast or a vehicle control, typically administered orally or intraperitoneally.

  • Challenge: Tracheal tissues are isolated and mounted in an organ bath. They are then challenged with ovalbumin to induce an allergic reaction.

  • Measurement: Mucus secretion is quantified by measuring the output of ³⁵SO₄-labeled macromolecules from the tracheal tissue.

  • Analysis: The inhibitory effect of Pranlukast on antigen-induced mucus secretion is calculated by comparing the response in treated versus control tissues.

Early Clinical Development

Following promising preclinical results, Pranlukast entered clinical development to evaluate its safety, pharmacokinetics, and efficacy in humans.

4.1. Phase I: Safety and Pharmacokinetics

Phase I studies were conducted in healthy volunteers to determine the safety, tolerability, and pharmacokinetic (PK) profile of Pranlukast.

Table 3: Pharmacokinetic Properties of Pranlukast in Healthy Volunteers

Parameter Value Condition/Note Reference
Administration Oral Administered 30 mins after a light breakfast [17]
Tₘₐₓ (Time to Peak Concentration) 2 - 6 hours Some evidence of absorption lag-time [17]
Metabolism Hepatic - [7]
Excretion Primarily in bile - [7]
Effect of Dosing Time AUC is 56% higher after evening administration Bioavailability is increased after evening dosing [18]

| Effect of Food | Recommended to take after meals | To enhance absorption |[9] |

Tₘₐₓ: Time to reach maximum plasma concentration; AUC: Area under the curve.

Experimental Protocol: Phase I Single and Multiple Ascending Dose Study

  • Design: A randomized, double-blind, placebo-controlled study in healthy male volunteers.

  • Dosing: Subjects receive single ascending oral doses of Pranlukast (e.g., 112.5 mg to 675 mg) or placebo. Following a washout period, subjects receive multiple doses (e.g., every 12 hours) for a set duration.[17] Doses are typically administered 30 minutes after a standard meal.[17][18]

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after dosing to measure plasma concentrations of Pranlukast.

  • Bioanalysis: Plasma samples are analyzed using a validated high-performance liquid chromatography (HPLC) method.

  • Safety Monitoring: Safety and tolerability are assessed through continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

  • Data Analysis: PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) are calculated using non-compartmental analysis.

4.2. Early Clinical Efficacy

Early clinical trials in patients with mild to moderate asthma provided the first evidence of Pranlukast's therapeutic activity. These studies were designed to evaluate its effect on key asthma endpoints.

Table 4: Summary of Efficacy Results from Early Clinical Trials in Asthma Patients

Study Dose(s) Comparator Duration Key Efficacy Endpoints & Results Reference
European Multicenter Study 225 mg or 337.5 mg BID Placebo 4 weeks - FEV₁: Increased significantly within 1 hour, maintained for 8 hours. Mean increase of 210-340 mL. - Morning PEFR: Statistically significant improvement (increase of 10.8-18.6 L/min). - Symptoms: Improved daytime and night-time asthma scores. [19]
U.S. Multicenter Study 337.5 mg or 450 mg BID Placebo - - Demonstrated clinical activity and was well-tolerated. [20]
Allergen Challenge Study 450 mg BID Placebo 5.5 days - Early Response (FEV₁ fall): Attenuated by 48.3%. - Late Response (FEV₁ fall): Attenuated by 30.8%. - Airway Hyperresponsiveness: Protection of 78.4%. [21]

| LTD₄ Challenge Study | 450 mg BID | - | 5 days | - Increased concentration of LTD₄ needed to cause bronchoconstriction by 25.9-fold. |[22] |

BID: Twice daily; FEV₁: Forced Expiratory Volume in 1 second; PEFR: Peak Expiratory Flow Rate.

Experimental Protocol: Allergen Challenge Study

  • Design: A double-blind, placebo-controlled, crossover study in atopic patients with mild asthma and previously demonstrated early and late asthmatic responses to a specific allergen.[21]

  • Treatment Periods: Patients receive treatment with Pranlukast (e.g., 450 mg twice daily) or a matching placebo for a defined period (e.g., 5.5 days), separated by a washout period.[21]

  • Baseline Measurements: Airway hyperresponsiveness is measured at baseline using a methacholine (B1211447) challenge, expressed as the provocative concentration causing a 20% fall in FEV₁ (PC₂₀).[21]

  • Allergen Challenge: On the final day of each treatment period, patients undergo an allergen inhalation challenge. FEV₁ is measured repeatedly over several hours to assess the early asthmatic response (EAR, within the first 2 hours) and the late asthmatic response (LAR, 3-7 hours post-challenge).[21]

  • Post-Challenge AHR: Airway hyperresponsiveness is re-assessed 24 hours after the allergen challenge to determine the allergen-induced shift in PC₂₀.[21]

  • Analysis: The effects of Pranlukast and placebo on the magnitude of the EAR, LAR, and the change in airway hyperresponsiveness are compared.

Conclusion

The early-stage discovery and development of Pranlukast hemihydrate followed a systematic and scientifically rigorous path. The targeted discovery of a selective CysLT1 receptor antagonist was supported by comprehensive preclinical in vitro and in vivo studies that confirmed its mechanism and efficacy in relevant disease models. Subsequent early-phase clinical trials in healthy volunteers and asthma patients successfully established its safety profile, pharmacokinetic properties, and clinical proof-of-concept. This foundational work paved the way for larger-scale clinical development and its eventual approval as a valuable therapeutic option for the management of asthma and allergic rhinitis.

References

Pranlukast hemihydrate molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pranlukast (B1678047) Hemihydrate: Molecular Structure, Properties, and Analysis

Introduction

Pranlukast hemihydrate is a selective and competitive cysteinyl leukotriene receptor-1 (CysLT1) antagonist.[1][2][3][4] It is primarily utilized in the treatment and management of bronchial asthma and allergic rhinitis.[5][6] By blocking the action of cysteinyl leukotrienes, a group of inflammatory mediators, pranlukast effectively reduces airway inflammation, bronchoconstriction, and mucus production.[4][5][6] This technical guide provides a comprehensive overview of its molecular structure, chemical formula, physicochemical properties, and key experimental methodologies for its synthesis and analysis, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

Pranlukast is chemically described as N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide.[2][5] The core structure consists of a chromone (B188151) ring system substituted with a tetrazole group at the 2-position and a benzamide (B126) linkage at the 8-position. The benzamide group is further substituted with a 4-phenylbutoxy chain. The compound is commonly formulated as a hemihydrate to enhance its stability.[5]

The molecular formula for the anhydrous form is C₂₇H₂₃N₅O₄ .[2][5] As a hemihydrate, its formula is C₂₇H₂₃N₅O₄ · 0.5H₂O or often represented as a dimer: C₅₄H₄₈N₁₀O₉ .[5][7][8]

  • IUPAC Name: N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide[2][5]

  • CAS Number: 150821-03-7[1][3][5]

  • Synonyms: ONO-1078, SB 205312, Azlaire[2][3]

Physicochemical Properties

The key physicochemical properties of pranlukast and its hemihydrate form are summarized in the table below. These properties are critical for its formulation, delivery, and pharmacokinetic profile. The compound is characterized by its poor water solubility.[5][9]

PropertyValueReference(s)
Molecular Formula C₂₇H₂₃N₅O₄ · 0.5H₂O[1][8]
Molecular Weight 481.5 g/mol (Anhydrous) 490.51 g/mol (Hemihydrate) 981.0 g/mol (Dimer Hydrate)[1][2][5][7]
Appearance White solid[7]
Melting Point 243°C[10]
Water Solubility Approx. 0.36 µg/mL at 25°C Insoluble[9]
Other Solubilities Insoluble in Ethanol 100 mg/mL in DMSO[1]
XLogP3 4.2[2]
Topological Polar Surface Area 119 Ų (Anhydrous)[2]
Hydrogen Bond Donors 2 (Anhydrous)[2]
Hydrogen Bond Acceptors 7 (Anhydrous)[2]
Rotatable Bond Count 9 (Anhydrous)[2]

Mechanism of Action

Pranlukast exerts its therapeutic effect by selectively antagonizing leukotriene D₄ (LTD₄) at the cysteinyl leukotriene receptor 1 (CysLT1) in the airways.[4][5] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators that cause bronchoconstriction, increased microvascular permeability, airway edema, and enhanced secretion of thick mucus.[3][4][6] By competitively blocking the CysLT1 receptor, pranlukast inhibits these downstream effects.[5][6] Furthermore, pranlukast has been shown to inhibit NF-κB activation, which in turn suppresses the production of pro-inflammatory cytokines such as IL-6, IL-1, and TNF-α, contributing to its immunomodulatory effects.[1][11]

Pranlukast_MoA cluster_membrane Airway Smooth Muscle Cell CysLT1 CysLT1 Receptor Response Inflammatory Response: • Bronchoconstriction • Airway Edema • Mucus Secretion CysLT1->Response Triggers Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Leukotrienes->CysLT1 Binds & Activates Pranlukast Pranlukast Pranlukast->CysLT1 Competitively Blocks NFkB_Activation NF-κB Activation Pranlukast->NFkB_Activation Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_Activation Induces Cytokines Pro-inflammatory Cytokines (IL-6, IL-1, TNF-α) NFkB_Activation->Cytokines Promotes Production

Figure 1: Pranlukast Mechanism of Action

Experimental Protocols

General Synthesis Outline

The synthesis of pranlukast is a multi-step process involving the formation of key intermediates which are then coupled to form the final molecule.[5] A common synthetic strategy involves the preparation of 4-(4-phenylbutoxy)benzoic acid and 8-amino-2-(tetrazol-5-yl)-1-benzopyran-4-one, followed by an amide coupling reaction.[10][12]

Key Steps:

  • Synthesis of 4-(4-phenylbutoxy)benzoic acid: This intermediate is often prepared starting from materials like p-hydroxybenzoic acid and 1-bromo-4-phenylbutane.[12][13]

  • Synthesis of the Chromone-Tetrazole Core: The 8-amino-2-(tetrazol-5-yl)-1-benzopyran-4-one intermediate is synthesized from precursors such as 3-amino-2-hydroxyacetophenone.[10][12]

  • Amide Coupling: The carboxyl group of 4-(4-phenylbutoxy)benzoic acid is activated (e.g., using thionyl chloride or oxalyl chloride) and then reacted with the amino group of the chromone-tetrazole intermediate to form an amide bond.[14]

  • Crystallization: The final product, pranlukast, is purified and crystallized as a hemihydrate to improve its stability.[5]

Pranlukast_Synthesis Start1 p-Hydroxybenzoic Acid + 1-Bromo-4-phenylbutane Intermediate1 Intermediate A 4-(4-Phenylbutoxy)benzoic acid Start1->Intermediate1 Start2 3-Amino-2-hydroxyacetophenone Intermediate2 Intermediate B 8-Amino-2-(tetrazol-5-yl) -1-benzopyran-4-one Start2->Intermediate2 Coupling Amide Coupling (e.g., with SOCl₂) Intermediate1->Coupling Intermediate2->Coupling Final Pranlukast Coupling->Final Crystallization Crystallization Final->Crystallization Product This compound Crystallization->Product

Figure 2: General Synthesis Workflow for Pranlukast
Analytical Method: Reverse-Phase HPLC

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the estimation of pranlukast hydrate (B1144303).[15] This method is suitable for quality control and stability testing.

  • Instrumentation: Shimadzu HPLC system with UV-detector.[15]

  • Column: Kromosil 100 C18 (150 mm × 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: A mixture of Acetonitrile and 0.1% Glacial Acetic Acid in water (85:15 v/v).[15]

  • Flow Rate: 0.5 mL/min.[15]

  • Column Temperature: 30°C.[15]

  • Detection: UV detection at a wavelength of 262 nm.[15]

  • Validation: The method is validated according to ICH guidelines for parameters including specificity, accuracy, precision, and linearity.[15]

Stress Degradation Studies

To assess the stability of the molecule, pranlukast hydrate is subjected to various stress conditions as per ICH guidelines Q1A (R2) and Q1B.[16]

  • Conditions Tested: The drug is exposed to acidic, alkaline, oxidative (peroxide), thermal (dry heat), and photolytic (solid and liquid state) stress.[15][16]

  • Observed Stability: Studies show that pranlukast hydrate is significantly labile under alkaline and liquid-state photolytic conditions.[16] It demonstrates relative stability in acidic, oxidative, thermal, and solid-state photolytic conditions.[16] Degradation products are typically characterized using techniques like LC-MS/MS.[16]

Solubility and Dissolution Testing

Given its poor aqueous solubility, these tests are crucial for formulation development.

  • Equilibrium Solubility Protocol:

    • An excess amount of this compound is added to a specific medium (e.g., water, buffer solutions).

    • The samples are equilibrated in a shaking water bath at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.[9]

    • After equilibration, the suspension is filtered through a suitable syringe filter (e.g., 0.45 µm PTFE).[9]

    • The filtrate is diluted with the HPLC mobile phase and the concentration of dissolved pranlukast is quantified using a validated HPLC method.[9]

  • In Vitro Dissolution Test Protocol:

    • The test is conducted using a USP Dissolution Apparatus II (paddle method).[9]

    • A specified volume of dissolution medium (e.g., pH 6.8 buffer) is maintained at 37°C ± 0.5°C.[9]

    • The paddle speed is set to a specific rate (e.g., 50 rpm).[9]

    • A dosage form equivalent to a specific amount of this compound is introduced into the vessel.

    • Samples are withdrawn at predetermined time intervals, replacing the volume with fresh, pre-warmed medium.[9]

    • The samples are filtered, diluted, and analyzed by HPLC to determine the percentage of drug dissolved over time.[9]

Conclusion

This compound is a well-characterized CysLT1 receptor antagonist with a defined molecular structure and a clear mechanism of action. Its significant therapeutic role in asthma and allergic rhinitis is underpinned by its ability to block the pro-inflammatory effects of cysteinyl leukotrienes. However, its poor water solubility presents a key challenge in formulation, necessitating advanced drug delivery approaches. The established analytical methods, including RP-HPLC, are vital for ensuring the quality, stability, and efficacy of its pharmaceutical preparations. This guide provides core technical information essential for professionals engaged in the research and development of this important anti-asthmatic agent.

References

Spectroscopic analysis of Pranlukast hemihydrate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Pranlukast hemihydrate (C₂₇H₂₃N₅O₄ · 0.5H₂O), a selective cysteinyl leukotriene receptor-1 antagonist used in the treatment of bronchial asthma. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for researchers involved in the quality control, characterization, and further development of this pharmaceutical compound.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for clear reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed experimental ¹H and ¹³C NMR data for this compound is not extensively available in public literature. Commercial suppliers confirm the use of NMR for structure verification, but do not publish the spectra.[1] Based on the molecular structure, the following table outlines the expected signals.

¹H NMR (Expected Signals) ¹³C NMR (Expected Signals)
Aromatic Protons (δ 7.0-9.0 ppm): Multiple signals corresponding to the protons on the benzopyran and benzamide (B126) phenyl rings.Carbonyl Carbon (C=O, δ ~170-180 ppm): Signal for the ketone at C4 of the benzopyran ring.
Amide Proton (-NH-, δ ~10.0 ppm): A broad singlet for the amide proton, which may be exchangeable with D₂O.Amide Carbon (C=O, δ ~165 ppm): Signal for the amide carbonyl group.
Vinyl Proton (=CH-, δ ~6.5-7.0 ppm): Signal for the proton at C3 of the benzopyran ring.Tetrazole Carbon (C-N, δ ~155-160 ppm): Signal for the carbon atom in the tetrazole ring.
Alkoxy Protons (-O-CH₂-, δ ~4.0 ppm): A triplet for the methylene (B1212753) group attached to the phenoxy oxygen.Aromatic & Vinyl Carbons (C=C, C=N, δ ~100-160 ppm): Multiple signals for the carbons of the aromatic rings and the C2/C3 carbons of the benzopyran.
Alkyl Protons (-CH₂-, δ 1.8-2.7 ppm): Multiplets corresponding to the three methylene groups in the phenylbutoxy chain.Alkoxy Carbon (-O-CH₂-, δ ~68 ppm): Signal for the carbon of the methylene group attached to the phenoxy oxygen.
Tetrazole Proton (-NH-, variable): The position of the tetrazole N-H proton can be highly variable and may not be observed.Alkyl Carbons (-CH₂-, δ ~25-30 ppm): Signals for the carbons of the methylene groups in the butoxy chain.

Note: The exact chemical shifts (δ) and coupling constants (J) are dependent on the solvent, concentration, and spectrometer frequency used.

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentSource
~3100N-H Stretching (Amide and/or Tetrazole)[2]
~2940C-H Stretching (Aliphatic)[2]
~1662C=O Stretching (Amide I)[2]
~1646C=O Stretching (γ-pyrone Ketone)[2]
~1254C-O-C Stretching (Aryl Ether)[2]

Data obtained from Pranlukast Reference Standard (RS) using the potassium bromide disk method.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of Pranlukast.

ParameterValueSource
Molecular Formula C₂₇H₂₃N₅O₄[3]
Molecular Weight (Anhydrous) 481.5 g/mol [3]
Molecular Weight (Hemihydrate) 490.51 g/mol [2]
Ionization Mode Electrospray Ionization (ESI), Negative Ion[4]
Precursor Ion [M-H]⁻ m/z 480.17Calculated
Precursor Ion [M+H]⁺ (Observed) m/z 482.1823[3]
Observed MS/MS Fragments ([M+H]⁺) m/z 464.1, 454.1, 228.1[3]

Fragmentation data is typically generated via tandem mass spectrometry (MS/MS) to aid in structural elucidation.

Experimental Protocols

Detailed methodologies are essential for the reproducible spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for obtaining ¹H and ¹³C NMR spectra.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often used for its ability to dissolve a wide range of compounds.[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

  • ¹H NMR Acquisition:

    • Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K).

    • Parameters: Acquire the spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Referencing: The chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.[1]

  • ¹³C NMR Acquisition:

    • Parameters: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans are required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[1]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

This protocol is based on the potassium bromide (KBr) disk method.[2]

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder mixture into a pellet-forming die.

    • Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used for analysis.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and place it in the spectrometer's beam path.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

This protocol describes a general method using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as acetonitrile (B52724)/water or methanol/water, compatible with the LC mobile phase.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used.[4][5] Tandem mass spectrometers (e.g., QqQ, Q-TOF) are used for fragmentation studies.

  • Liquid Chromatography (LC) Method:

    • Column: A reverse-phase column (e.g., C18) is typically used.[5]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[5]

    • Flow Rate: A typical flow rate is between 0.2-1.0 mL/min.

  • Mass Spectrometry (MS) Method:

    • Ionization: ESI in either positive or negative ion mode.

    • Acquisition: Acquire full scan mass spectra to identify the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS): For structural confirmation, select the precursor ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

  • Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight of the parent molecule and to identify its characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization start This compound Sample prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ir Grind with KBr & Press start->prep_ir prep_ms Dissolve in LC Mobile Phase start->prep_ms nmr NMR Spectrometer (¹H & ¹³C) prep_nmr->nmr ir FTIR Spectrometer prep_ir->ir ms LC-MS/MS System prep_ms->ms data_nmr Chemical Shifts (δ) Coupling Constants (J) Integration nmr->data_nmr data_ir Wavenumbers (cm⁻¹) Functional Groups ir->data_ir data_ms m/z Values Molecular Weight Fragmentation Pattern ms->data_ms conclusion Structural Confirmation & Purity Assessment data_nmr->conclusion data_ir->conclusion data_ms->conclusion

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Pranlukast hemihydrate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Pranlukast (B1678047) hemihydrate is a potent and selective cysteinyl leukotriene receptor-1 (CysLT1) antagonist. It is utilized in research and pharmaceuticals for its role in modulating inflammatory pathways, primarily in the context of respiratory diseases such as asthma and allergic rhinitis. This technical guide provides an in-depth overview of its chemical identifiers, mechanism of action, and relevant experimental protocols for drug development professionals and scientists.

Chemical Identifiers and Properties

Pranlukast hemihydrate is the hydrated form of Pranlukast. Its chemical and physical properties are summarized in the table below.

Identifier TypeValueSource(s)
CAS Number 150821-03-7[1][2][3][4]
IUPAC Name N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide hemihydrate[1]
Molecular Formula C27H23N5O4 • 0.5H2O[2]
Molecular Weight 490.51 g/mol [2][5]
InChI Key BNGZNZUNROGDHT-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.O[6]
Synonyms ONO-1078 hemihydrate, SB 205312[3][4][6]
Appearance White to light yellow powder or crystals
Melting Point 231°C to 234°C
Solubility Soluble in DMSO[4]

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of the cysteinyl leukotriene receptor 1 (CysLT1).[1][7] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators derived from arachidonic acid.[8][9] By blocking the binding of these leukotrienes to CysLT1, Pranlukast inhibits downstream signaling pathways that lead to bronchoconstriction, airway edema, and mucus secretion.[1]

Interestingly, some studies suggest that Pranlukast may also possess anti-inflammatory effects independent of CysLT1 receptor antagonism. Research has shown its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[10][11]

Signaling Pathway

The following diagram illustrates the leukotriene signaling pathway and the point of intervention for Pranlukast.

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX CysLT1_Receptor CysLT1 Receptor Inflammatory_Response Bronchoconstriction, Airway Edema, Mucus Secretion CysLT1_Receptor->Inflammatory_Response activates LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4_Synthase LTC4 Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTA4->LTA4_Hydrolase LTA4->LTC4_Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTD4->CysLT1_Receptor binds to LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Pranlukast Pranlukast Pranlukast->CysLT1_Receptor blocks

Leukotriene signaling pathway and Pranlukast's mechanism of action.

Experimental Protocols

This section details methodologies for key experiments involving this compound.

CysLT1 Receptor Binding Assay

This protocol is adapted from radioligand binding studies used to determine the affinity of compounds for the CysLT1 receptor.[12]

Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor.

Materials:

  • HEK293 cells expressing the human CysLT1 receptor.

  • [3H]-LTD4 (radioligand).

  • This compound.

  • Binding buffer (e.g., Tris-HCl with MgCl2 and CaCl2).

  • Scintillation fluid and counter.

Procedure:

  • Culture and harvest HEK293-CysLT1R cells.

  • Prepare cell membranes by homogenization and centrifugation.

  • In a 96-well plate, add a constant concentration of [3H]-LTD4 and varying concentrations of this compound to the cell membrane preparation.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using competitive binding analysis software.

NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol is based on studies investigating the effect of Pranlukast on NF-κB activation.[11][13]

Objective: To determine if this compound inhibits NF-κB activation in response to an inflammatory stimulus.

Materials:

  • Human epithelial cell line (e.g., NCI-H292).

  • NF-κB luciferase reporter plasmid.

  • Transfection reagent.

  • Lipopolysaccharide (LPS) or other inflammatory stimulus.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed NCI-H292 cells in a 24-well plate.

  • Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, pretreat the cells with varying concentrations of this compound for a specified duration.

  • Stimulate the cells with LPS to induce NF-κB activation.

  • After the stimulation period, lyse the cells and measure luciferase activity using a luminometer.

  • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

  • Analyze the data to determine the dose-dependent inhibitory effect of Pranlukast on NF-κB activation.

NFkB_Workflow Start Start Seed_Cells Seed NCI-H292 cells Start->Seed_Cells Transfect Transfect with NF-κB luciferase reporter Seed_Cells->Transfect Pretreat Pretreat with This compound Transfect->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Analyze Analyze data Measure_Luciferase->Analyze End End Analyze->End

Experimental workflow for the NF-κB luciferase reporter assay.
In Vivo Oral Bioavailability Study in Rats

This protocol is a general guideline based on pharmacokinetic studies of this compound.[14][15][16]

Objective: To determine the oral bioavailability of a this compound formulation.

Materials:

  • Male Sprague-Dawley rats.

  • This compound formulation.

  • Vehicle control.

  • Oral gavage needles.

  • Blood collection supplies (e.g., heparinized tubes).

  • Centrifuge.

  • HPLC system for drug quantification in plasma.

Procedure:

  • Fast rats overnight with free access to water.

  • Administer the this compound formulation or vehicle control via oral gavage at a specified dose.

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Extract Pranlukast from the plasma samples.

  • Quantify the concentration of Pranlukast in the plasma samples using a validated HPLC method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the oral bioavailability.

Conclusion

This compound is a well-characterized CysLT1 receptor antagonist with additional potential anti-inflammatory mechanisms. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its NF-κB inhibitory activity could unveil new therapeutic applications.

References

The Pharmacological Profile of Pranlukast: A Leukotriene Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pranlukast (B1678047) is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist used in the management of bronchial asthma and allergic rhinitis. This document provides an in-depth technical overview of the pharmacological profile of Pranlukast. It details its mechanism of action, binding affinity and selectivity, pharmacokinetic and pharmacodynamic properties, and preclinical and clinical efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core pharmacological attributes of Pranlukast, complete with detailed experimental methodologies and visual representations of key pathways and workflows.

Introduction

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[1] They play a pivotal role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, promoting mucus secretion, and recruiting inflammatory cells.[1][2] Pranlukast (ONO-1078) is a competitive antagonist of the CysLT1 receptor, effectively blocking the downstream effects of CysLTs.[3][4] This guide will explore the comprehensive pharmacological profile of Pranlukast.

Mechanism of Action

Pranlukast exerts its therapeutic effects by selectively binding to and inhibiting the CysLT1 receptor.[2] This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands (primarily LTD4), initiates a signaling cascade leading to the key features of asthma and allergic rhinitis.[5] By competitively blocking the binding of LTD4 to the CysLT1 receptor, Pranlukast prevents airway smooth muscle contraction, reduces airway edema, decreases mucus production, and inhibits the recruitment of eosinophils and other inflammatory cells to the airways.[2][6]

Beyond its primary role as a CysLT1 antagonist, Pranlukast has been shown to possess other anti-inflammatory properties. Studies have demonstrated that Pranlukast can inhibit the activation of nuclear factor-kappaB (NF-κB), a key transcription factor involved in the inflammatory response.[3] This inhibition of NF-κB activation appears to be independent of CysLT1 receptor antagonism and may contribute to the overall anti-inflammatory effects of the drug.[7] Furthermore, Pranlukast has been shown to attenuate airway remodeling by suppressing transforming growth factor-beta (TGF-β)/Smad signaling, which is involved in processes like collagen synthesis and fibrosis.[8]

cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor PLC PLC CysLT1->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor Ca2_cyto Ca²⁺ (Cytosol) IP3R->Ca2_cyto Releases LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 Binds Pranlukast Pranlukast Pranlukast->CysLT1 Blocks IP3->IP3R Activates Ca2_ER Ca²⁺ (ER) Ca2_ER->IP3R Response Pathophysiological Responses (Bronchoconstriction, etc.) Ca2_cyto->Response Mediates

Figure 1: Pranlukast's Mechanism of Action at the CysLT1 Receptor.

Binding Affinity and Selectivity

Pranlukast demonstrates high affinity and selectivity for the CysLT1 receptor. Radioligand binding assays have been instrumental in quantifying these properties.

Parameter Receptor Radioligand Value Species Reference
Ki CysLT1[3H]LTD40.99 ± 0.19 nMGuinea Pig[9]
Ki CysLT1[3H]LTE40.63 ± 0.11 nMGuinea Pig[9]
Ki CysLT2[3H]LTC45640 ± 680 nMGuinea Pig[9]

Table 1: Binding Affinity (Ki) of Pranlukast for Cysteinyl Leukotriene Receptors.

The data clearly indicate that Pranlukast binds to the CysLT1 receptor with nanomolar affinity, while its affinity for the CysLT2 receptor is significantly lower, demonstrating its selectivity.

Pharmacodynamics: In Vitro and In Vivo Efficacy

The antagonistic activity of Pranlukast has been confirmed in a variety of preclinical models.

In Vitro Functional Antagonism

In functional assays, Pranlukast effectively antagonizes the contractile responses induced by cysteinyl leukotrienes in airway smooth muscle preparations.

Assay Agonist Parameter Value Tissue Reference
Tracheal Mucus SecretionLTD4IC500.3 µMGuinea Pig Trachea[2]
Tracheal ContractionLTD4pA27.70 - 10.71Guinea Pig Trachea[9]
Lung Parenchymal Strip ContractionLTD4pA27.70 - 10.71Guinea Pig Lung[9]

Table 2: In Vitro Functional Antagonism of Pranlukast.

In Vivo Animal Models

Pranlukast has demonstrated efficacy in various animal models of asthma, reducing allergen-induced bronchoconstriction and airway hyperresponsiveness. In ovalbumin-sensitized guinea pigs, oral administration of Pranlukast significantly decreased airway resistance following ovalbumin challenge.[10] Similarly, in a mouse model of ovalbumin-induced allergic asthma, Pranlukast treatment attenuated airway hyperresponsiveness.[8]

Pharmacokinetics

The pharmacokinetic profile of Pranlukast has been characterized in healthy volunteers and patient populations.

Parameter Value Population Reference
Tmax (post-dose) 2 - 6 hoursHealthy Adults[11]
Elimination Half-life 1.5 - 3.9 hoursHealthy Adults[11][12]
Metabolism Hepatic-[13]
Excretion Primarily via bile-[12]

Table 3: Pharmacokinetic Parameters of Pranlukast.

Clinical Efficacy

Clinical trials have established the efficacy of Pranlukast in the treatment of asthma and allergic rhinitis. In patients with mild to moderate asthma, Pranlukast has been shown to improve lung function, reduce asthma symptoms, and decrease the need for rescue medication.[10][14] It is also effective in patients with allergic rhinitis, alleviating symptoms such as nasal congestion and rhinorrhea.[2][15]

Experimental Protocols

CysLT1 Receptor Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the affinity of Pranlukast for the CysLT1 receptor.

prep Prepare CysLT1 Receptor Source (e.g., Guinea Pig Lung Membranes) incubation Incubate Receptor with: - [3H]LTD4 (fixed concentration) - Pranlukast (varying concentrations) prep->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis

Figure 2: Workflow for CysLT1 Receptor Competitive Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize guinea pig lung tissue in ice-cold buffer and centrifuge to pellet the membranes containing the CysLT1 receptors. Resuspend the pellet in an appropriate assay buffer.[9]

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]LTD4 (e.g., 0.3 nM) and varying concentrations of Pranlukast.[6] Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled LTD4).

  • Filtration: After incubation (e.g., 60 minutes at 25°C), rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[6]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Pranlukast concentration. Determine the IC50 value (the concentration of Pranlukast that inhibits 50% of specific [3H]LTD4 binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Antagonism: Guinea Pig Tracheal Contraction Assay

This protocol describes the assessment of Pranlukast's ability to inhibit LTD4-induced contraction of isolated guinea pig trachea.

Methodology:

  • Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings or strips. Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

  • Cumulative Concentration-Response Curve: Add increasing concentrations of LTD4 to the organ bath and record the resulting isometric contractions.

  • Antagonist Incubation: In separate experiments, pre-incubate the tracheal preparations with a fixed concentration of Pranlukast for a defined period before generating the LTD4 concentration-response curve.[2]

  • Data Analysis: Compare the LTD4 concentration-response curves in the absence and presence of Pranlukast. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.[9]

In Vivo Model: Ovalbumin-Sensitized Mouse Model of Allergic Asthma

This protocol details the evaluation of Pranlukast's efficacy in an ovalbumin (OVA)-induced mouse model of allergic asthma.

sensitization Sensitization: OVA + Alum (i.p.) (e.g., Day 0 and 14) treatment Treatment: Oral Pranlukast (daily for a set period) sensitization->treatment challenge Challenge: Aerosolized OVA (e.g., Day 28, 29, 30) treatment->challenge assessment Assessment of Airway Hyperresponsiveness (e.g., Methacholine (B1211447) Challenge) challenge->assessment

Figure 3: Experimental Workflow for the Ovalbumin-Sensitized Mouse Model.

Methodology:

  • Sensitization: Sensitize BALB/c mice by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (B78521) (alum) on specific days (e.g., day 0 and day 14).[8]

  • Treatment: Administer Pranlukast or vehicle orally to the mice for a specified period before and/or during the challenge phase.

  • Challenge: Challenge the sensitized mice with aerosolized OVA on consecutive days (e.g., days 28, 29, and 30) to induce an allergic airway response.[8]

  • Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final OVA challenge, measure AHR in response to a bronchoconstrictor agent like methacholine using whole-body plethysmography or invasive measurement of lung resistance and compliance.

  • Bronchoalveolar Lavage (BAL): Perform BAL to collect airway inflammatory cells. Analyze the cell differential to assess the effect of Pranlukast on eosinophil and other inflammatory cell infiltration.

  • Histology: Perfuse and fix the lungs for histological analysis to examine features of airway inflammation and remodeling, such as goblet cell hyperplasia and collagen deposition.

Cellular Assay: NF-κB Luciferase Reporter Assay

This protocol describes how to assess the inhibitory effect of Pranlukast on NF-κB activation using a luciferase reporter assay in a cell line such as NCI-H292.

Methodology:

  • Cell Culture and Transfection: Culture NCI-H292 cells and transfect them with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Pre-treatment: Pre-treat the transfected cells with varying concentrations of Pranlukast for a specific duration.[3]

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or phorbol (B1677699) 12-myristate 13-acetate (PMA), to induce NF-κB activation.[3]

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in Pranlukast-treated cells to that in stimulated, untreated cells to determine the inhibitory effect of Pranlukast on NF-κB activation.

Cellular Assay: TGF-β-Induced Collagen Synthesis in Human Fetal Lung Fibroblasts (HFL-1)

This protocol outlines a method to evaluate the effect of Pranlukast on TGF-β-induced collagen synthesis in HFL-1 cells.

Methodology:

  • Cell Culture: Culture HFL-1 cells in appropriate growth medium.

  • Treatment: Pre-treat the cells with Pranlukast for a specified time. Then, stimulate the cells with TGF-β1 to induce collagen synthesis.[1]

  • Collagen Quantification: After the incubation period, collect the cell culture supernatant and/or cell lysate. Quantify the amount of collagen produced using a suitable method, such as a procollagen (B1174764) type I C-peptide (PIP) ELISA kit or by measuring hydroxyproline (B1673980) content.[1]

  • Data Analysis: Compare the amount of collagen produced in cells treated with TGF-β1 alone to those treated with TGF-β1 and Pranlukast to determine the inhibitory effect of Pranlukast.

Conclusion

Pranlukast is a well-characterized, potent, and selective CysLT1 receptor antagonist with a robust pharmacological profile. Its primary mechanism of action, complemented by potential secondary anti-inflammatory effects, makes it an effective therapeutic agent for the management of asthma and allergic rhinitis. The detailed experimental protocols provided in this guide offer a framework for further research and development in the field of leukotriene-modifying drugs. The comprehensive data presented underscore the importance of Pranlukast as a valuable tool for both clinical practice and scientific investigation into the roles of cysteinyl leukotrienes in inflammatory diseases.

References

Pranlukast Hemihydrate: A Technical Guide to its Role in Inhibiting Inflammatory Mediators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranlukast (B1678047) hemihydrate, a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, plays a significant role in mitigating inflammatory responses, particularly in the context of respiratory diseases such as asthma and allergic rhinitis. By blocking the action of cysteinyl leukotrienes (CysLTs), potent inflammatory mediators, pranlukast effectively reduces eosinophil infiltration, mast cell activation, and the production of a cascade of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of the mechanisms of action of pranlukast hemihydrate, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved.

Introduction: The Role of Cysteinyl Leukotrienes in Inflammation

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid mediators derived from arachidonic acid that are pivotal in the pathophysiology of inflammatory diseases.[1] Produced by various inflammatory cells, including mast cells, eosinophils, and basophils, CysLTs exert their effects by binding to CysLT receptors, primarily the CysLT1 receptor.[1] This interaction triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus hypersecretion, and the recruitment of inflammatory cells, particularly eosinophils, to the site of inflammation.[1] In conditions like asthma, the overexpression of CysLTs contributes significantly to airway inflammation and hyperresponsiveness.[1]

This compound is a potent and selective antagonist of the CysLT1 receptor.[2] By competitively blocking the binding of CysLTs to this receptor, pranlukast effectively inhibits their pro-inflammatory actions, making it a valuable therapeutic agent in the management of inflammatory airway diseases.[2]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive antagonism of the CysLT1 receptor.[2] This blockade disrupts the downstream signaling pathways initiated by CysLTs, leading to a reduction in the cardinal features of allergic inflammation.

Beyond direct CysLT1 receptor antagonism, evidence suggests that pranlukast may exert its anti-inflammatory effects through other mechanisms, including the inhibition of key signaling pathways such as Transforming Growth Factor-beta (TGF-β)/Smad and Nuclear Factor-kappa B (NF-κB).

Inhibition of Eosinophil and Mast Cell Activity

Eosinophils and mast cells are central players in allergic inflammation. Pranlukast has been shown to significantly reduce the infiltration and activation of these cells in inflamed tissues. This is achieved by blocking the chemotactic signals and survival factors that are dependent on CysLT signaling.

Modulation of Inflammatory Cytokine Production

Pranlukast has been demonstrated to suppress the production of a wide range of pro-inflammatory cytokines. This includes Th2-associated cytokines like Interleukin-4 (IL-4) and Interleukin-5 (IL-5), as well as other key mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). The reduction in these cytokines contributes to the overall attenuation of the inflammatory response.

Quantitative Data on the Inhibition of Inflammatory Mediators

The following tables summarize the quantitative effects of this compound on various inflammatory mediators as reported in clinical and preclinical studies.

Table 1: Effect of Pranlukast on Eosinophil Infiltration and Activation

MediatorStudy PopulationTreatmentOutcome MeasureResultCitation
Sputum EosinophilsPatients with moderate to severe asthmaPranlukast hydrate (B1144303) (450 mg/day) for 4 weeksPercentage of eosinophils in induced sputumSignificant decrease from 26.1 ± 3.2% to 18.9 ± 2.8%[3]
Blood EosinophilsPatients with moderate to severe asthmaPranlukast hydrate (450 mg/day) for 4 weeksPeripheral blood eosinophil countSignificant decrease from 437.1 ± 55.0/µL to 266.1 ± 30.9/µL[3]
Sputum Eosinophil Cationic Protein (ECP)Patients with mild or moderate bronchial asthmaPranlukast (225 mg twice daily) for 4 weeksSputum ECP levelsSignificant decrease[4]
Serum Eosinophil Cationic Protein (ECP)Patients with bronchial asthmaPranlukast hydrateSerum ECP levelsSignificant decrease in responders[5]
Nasal Mucosa EosinophilsPatients with perennial allergic rhinitisPranlukastPercentage of EG2+ cellsSignificant decrease[6]

Table 2: Effect of Pranlukast on Inflammatory Cytokines and Chemokines

MediatorStudy Population/ModelTreatmentOutcome MeasureResultCitation
Interleukin-4 (IL-4)Patients with perennial allergic rhinitisPranlukastIL-4 levels in nasal mucosaSignificant decrease[6]
Interleukin-5 (IL-5)Patients with perennial allergic rhinitisPranlukastIL-5 levels in nasal mucosaSignificant decrease[6]
Interleukin-5 (IL-5)Clinically stable asthmatics on ICS and LABAPranlukast (450 mg daily) for 8 weeksSputum IL-5 concentrationSignificant attenuation[2][7]
Tumor Necrosis Factor-alpha (TNF-α)Patients with perennial allergic rhinitisPranlukastTNF-α levels in nasal mucosaSignificant decrease[6]
Tumor Necrosis Factor-alpha (TNF-α)Clinically stable asthmatics on ICS and LABAPranlukast (450 mg daily) for 8 weeksSputum TNF-α concentrationSignificant attenuation[2][7]
Interleukin-8 (IL-8)Patients with perennial allergic rhinitisPranlukastIL-8 levels in nasal mucosaSignificant decrease[6]
RANTESPatients with perennial allergic rhinitisPranlukastRANTES levels in nasal mucosaSignificant decrease[6]
Cysteinyl LeukotrienesClinically stable asthmatics on ICS and LABAPranlukast (450 mg daily) for 8 weeksSputum cysteinyl leukotriene concentrationSignificant attenuation[2][7]

Signaling Pathways Modulated by this compound

Pranlukast's anti-inflammatory effects extend to the modulation of intracellular signaling pathways that are crucial for the expression of pro-inflammatory genes.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in cellular processes such as growth, differentiation, and extracellular matrix production. In inflammatory conditions, this pathway can contribute to tissue remodeling and fibrosis. Pranlukast has been shown to inhibit the TGF-β/Smad signaling cascade.

TGF_beta_pathway cluster_nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 Binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD2_3 Smad2/3 TGFBR1->SMAD2_3 Phosphorylates pSMAD2_3 p-Smad2/3 SMAD_complex Smad2/3/4 Complex pSMAD2_3->SMAD_complex Forms complex with SMAD4 Smad4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., Pro-fibrotic genes) Pranlukast Pranlukast Pranlukast->TGFBR1 Inhibits (indirectly)

Caption: Pranlukast's inhibitory effect on the TGF-β signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the innate and adaptive immune responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Pranlukast has been reported to inhibit the activation of NF-κB.

NF_kappaB_pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., CysLTs, TNF-α) Receptor Cell Surface Receptor (e.g., CysLT1R) Stimuli->Receptor Activates IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates p_IkB p-IκB NF_kB NF-κB (p50/p65) Nucleus Nucleus NF_kB->Nucleus Translocates to IkB_NF_kB IκB-NF-κB Complex IkB_NF_kB->IkB IkB_NF_kB->NF_kB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Gene_Transcription Pro-inflammatory Gene Transcription Pranlukast Pranlukast Pranlukast->Receptor Antagonizes

Caption: Pranlukast's inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pranlukast's anti-inflammatory effects.

Sputum Induction and Processing for Eosinophil Count

Objective: To quantify the percentage of eosinophils in induced sputum as a measure of airway inflammation.

Protocol:

  • Sputum Induction:

    • Subjects inhale nebulized sterile hypertonic saline (3-5%) for 20 minutes.

    • After inhalation, subjects are encouraged to cough deeply and expectorate sputum into a sterile container.

  • Sputum Processing (Whole Sputum Method):

    • The collected sputum sample is weighed.

    • An equal volume of 0.1% dithiothreitol (B142953) (DTT) is added to the sputum to disperse the mucus.

    • The mixture is vortexed and incubated at room temperature for 15 minutes with gentle rocking.

    • The homogenized sample is filtered through a 48 µm nylon mesh to remove debris.

    • The filtered cell suspension is centrifuged at 400 x g for 10 minutes.

    • The supernatant is discarded, and the cell pellet is resuspended in phosphate-buffered saline (PBS).

  • Cell Counting and Differential:

    • Total cell count and viability are determined using a hemocytometer and Trypan blue exclusion.

    • Cytospin slides are prepared from the cell suspension.

    • Slides are air-dried and stained with May-Grünwald-Giemsa stain.

    • A differential cell count of at least 400 non-squamous cells is performed under a light microscope. Eosinophils are identified by their characteristic bilobed nucleus and eosinophilic granules.

    • The result is expressed as the percentage of eosinophils relative to the total non-squamous cell count.[6][8][9][10][11]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To quantify the concentration of specific cytokines (e.g., IL-4, IL-5, TNF-α) in biological fluids (e.g., sputum supernatant, serum).

Protocol (Sandwich ELISA):

  • Plate Coating:

    • 96-well microplates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-5) diluted in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Plates are incubated overnight at 4°C.

  • Blocking:

    • The coating solution is removed, and the plates are washed three times with wash buffer (PBS with 0.05% Tween 20).

    • The plates are blocked with blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample and Standard Incubation:

    • After washing, standards (recombinant cytokine of known concentrations) and samples (diluted as necessary) are added to the wells.

    • The plates are incubated for 2 hours at room temperature or overnight at 4°C.

  • Detection Antibody Incubation:

    • After washing, a biotinylated detection antibody specific for a different epitope on the cytokine is added to each well.

    • The plates are incubated for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added to each well.

    • The plates are incubated for 30 minutes at room temperature in the dark.

  • Substrate Addition and Measurement:

    • After a final wash, a substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) is added to each well.

    • The colorimetric reaction is allowed to develop for 15-30 minutes in the dark.

    • The reaction is stopped by adding a stop solution (e.g., 2 N H₂SO₄).

    • The optical density is measured at 450 nm using a microplate reader.

  • Data Analysis:

    • A standard curve is generated by plotting the optical density versus the concentration of the standards.

    • The concentration of the cytokine in the samples is determined by interpolating their optical density values from the standard curve.[12][13][14][15][16]

Immunohistochemistry for Eosinophil and T-Cell Infiltration in Bronchial Biopsies

Objective: To identify and quantify eosinophils and CD4+ T-cells in bronchial biopsy specimens.

Protocol:

  • Tissue Preparation:

    • Bronchial biopsy specimens are fixed in 10% neutral buffered formalin and embedded in paraffin.

    • 4-5 µm thick sections are cut and mounted on positively charged slides.

  • Deparaffinization and Rehydration:

    • Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions to water.

  • Antigen Retrieval:

    • For many antibodies, heat-induced epitope retrieval is necessary. This is typically performed by immersing the slides in a retrieval solution (e.g., 10 mM citrate (B86180) buffer, pH 6.0) and heating in a microwave or pressure cooker.

  • Blocking:

    • Endogenous peroxidase activity is blocked by incubating the slides in 3% hydrogen peroxide in methanol.

    • Non-specific antibody binding is blocked by incubating with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation:

    • Slides are incubated with a primary antibody specific for the cell marker of interest (e.g., anti-EG2 for activated eosinophils, or anti-CD4 for T-helper cells) at an optimized dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • After washing, a biotinylated secondary antibody (e.g., goat anti-mouse IgG) is applied, followed by incubation with an avidin-biotin-peroxidase complex (ABC) reagent.

  • Chromogen and Counterstaining:

  • Dehydration and Mounting:

    • The slides are dehydrated through a graded series of ethanol, cleared in xylene, and coverslipped with a permanent mounting medium.

  • Quantification:

    • The number of positively stained cells is counted in several high-power fields, and the results are expressed as the number of positive cells per unit area of the submucosa.[17][18][19][20]

Conclusion

This compound is a well-established CysLT1 receptor antagonist with a robust anti-inflammatory profile. Its ability to inhibit the recruitment and activation of key inflammatory cells, such as eosinophils and mast cells, and to suppress the production of a broad range of pro-inflammatory cytokines underscores its therapeutic utility in inflammatory airway diseases. Furthermore, the modulation of fundamental signaling pathways like TGF-β/Smad and NF-κB highlights the multifaceted nature of its mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of pranlukast and to develop novel anti-inflammatory therapies.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Design Using Pranlukast Hemihydrate in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pranlukast (B1678047) hemihydrate is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid inflammatory mediators derived from arachidonic acid that play a central role in the pathophysiology of various inflammatory and allergic diseases.[1][3] By blocking the CysLT1 receptor, Pranlukast effectively inhibits key pathological responses such as bronchoconstriction, airway edema, mucus secretion, and inflammatory cell infiltration.[1][2][4] These characteristics make Pranlukast a valuable tool for preclinical research in rodent models of diseases where leukotrienes are implicated, most notably allergic asthma and allergic rhinitis.[1][4] This document provides detailed application notes and standardized protocols for the use of Pranlukast hemihydrate in common in vivo rodent models.

Mechanism of Action: CysLT1 Receptor Antagonism

Pranlukast exerts its therapeutic effects by competitively binding to and inhibiting the CysLT1 receptor.[1][3] This action prevents the binding of endogenous cysteinyl leukotrienes, thereby blocking their pro-inflammatory and bronchoconstrictive effects.[1][2] The leukotriene signaling cascade is a critical pathway in allergic inflammation.

Pranlukast_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Target Cell (e.g., Smooth Muscle, Eosinophil) Arachidonic Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (ALOX5) Arachidonic Acid->5-LOX LTA4 Leukotriene A₄ 5-LOX->LTA4 LTC4S LTC₄ Synthase LTA4->LTC4S LTC4 Leukotriene C₄ LTC4S->LTC4 LTD4 Leukotriene D₄ LTC4->LTD4 CysLT1R CysLT1 Receptor LTC4->CysLT1R LTE4 Leukotriene E₄ LTD4->LTE4 LTD4->CysLT1R LTE4->CysLT1R Binds to Effects Pathophysiological Effects: • Bronchoconstriction • Mucus Secretion • Vascular Permeability • Eosinophil Recruitment CysLT1R->Effects Activates Pranlukast Pranlukast Hemihydrate Pranlukast->CysLT1R Antagonizes

Caption: Pranlukast competitively antagonizes the CysLT1 receptor, blocking leukotriene-mediated effects.

Pharmacokinetics in Rodents

This compound is characterized by low aqueous solubility, which results in poor oral bioavailability in rodents.[5][6] Formulation strategies, such as the creation of surface-modified microparticles, have been shown to significantly enhance its absorption and bioavailability.[5][7] When designing experiments, it is critical to consider the formulation and ensure consistent preparation for dosing.

Table 1: Pharmacokinetic Parameters of Pranlukast in Rodents

ParameterSpeciesDose & FormulationValueReference
Absolute Bioavailability RatStandard~4.3%[6]
Cmax (Peak Plasma Conc.) Rat40 mg/kg (Commercial)139.1 ± 55.4 ng/mL[5]
Rat40 mg/kg (Surface-Modified)545.9 ± 243.5 ng/mL[5]
Tmax (Time to Peak Conc.) Rat40 mg/kg (Commercial)1.3 ± 0.4 h[5]
Rat40 mg/kg (Surface-Modified)1.1 ± 0.4 h[5]
AUC₀₋₁₂ h Rat40 mg/kg (Commercial)487.8 ± 195.8 ng·h/mL[5]
Rat40 mg/kg (Surface-Modified)1215.1 ± 344.9 ng·h/mL[5]
Brain Tmax Mouse0.4 or 0.8 mg/kg (Oral)~1 h[8]

Experimental Model: Allergic Asthma (Mouse/Rat)

The ovalbumin (OVA)-induced allergic asthma model is the most common for evaluating anti-asthmatic drugs.[9][10] This model recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.[11][12]

Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Phase Day0 Day 0 Sensitization (OVA + Alum, i.p.) Day14 Day 14 Booster (OVA + Alum, i.p.) Day21_27 Days 21-27 Aerosolized OVA Challenge (e.g., 30 min/day) Day14->Day21_27 Acclimatization (7 days) Treatment Pranlukast Administration (e.g., 10-30 mg/kg, p.o.) 30-60 min before each challenge Day28 Day 28 (24h after last challenge) 1. Airway Hyperresponsiveness (AHR) 2. Euthanasia & Sample Collection Treatment->Day28 Samples Sample Collection: • Bronchoalveolar Lavage Fluid (BALF) • Blood (Serum) • Lung Tissue Day28->Samples Analysis Analysis: • BALF Cell Counts & Cytokines • Serum IgE • Lung Histology (H&E, PAS) Samples->Analysis

Caption: Workflow for an OVA-induced allergic asthma model in rodents.

Protocol: OVA-Induced Allergic Asthma in Mice (BALB/c)
  • Animal Model: Female BALB/c mice, 6-8 weeks old.[12]

  • Sensitization:

    • On Day 0 and Day 14 , administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide (B78521) (Alum) in a total volume of 200 µL saline.[10][13]

  • Drug Administration:

    • Prepare this compound by suspending it in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or water).[5]

    • From Day 21 to Day 27 , administer Pranlukast (e.g., 10-30 mg/kg) or vehicle via oral gavage (p.o.) 30-60 minutes prior to the OVA challenge.

  • Airway Challenge:

    • From Day 21 to Day 27 , expose mice to an aerosol of 1% OVA in saline for 30 minutes in a whole-body exposure chamber.[9]

  • Endpoint Measurement (Day 28):

    • Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of nebulized methacholine (B1211447) using either invasive (e.g., FlexiVent) or non-invasive (e.g., whole-body plethysmography) techniques.[11][12]

    • Bronchoalveolar Lavage (BAL): Immediately following AHR measurement, euthanize the mice and perform a tracheostomy. Lavage the lungs with ice-cold PBS (e.g., 2 x 0.5 mL).[11]

      • Analyze the BAL fluid (BALF) for total and differential cell counts (eosinophils, neutrophils, lymphocytes).

      • Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the supernatant by ELISA.

    • Serum Analysis: Collect blood via cardiac puncture to measure total and OVA-specific IgE levels by ELISA.[9]

    • Lung Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammatory cell infiltration and Periodic acid-Schiff (PAS) for mucus production/goblet cell hyperplasia.[11]

Table 2: Summary of Pranlukast Application in Rodent Asthma Models

ModelSpeciesPranlukast DoseKey FindingsReference
Allergen-Induced AsthmaHuman225 mg, twice dailyAttenuated early and late-phase bronchoconstriction and AHR.[14]
OVA-Induced AsthmaRatNot SpecifiedPranlukast is a standard comparator in asthma models.[15]
Silica-Induced FibrosisMouse30 mg/kg/day, p.o.Attenuated progression of pulmonary fibrosis in the chronic phase.[16]

Experimental Model: Allergic Rhinitis (Mouse/Guinea Pig)

Pranlukast is effective in models of allergic rhinitis, where cysteinyl leukotrienes contribute to nasal congestion and inflammation.[17][18]

Protocol: OVA-Induced Allergic Rhinitis in Guinea Pigs

This protocol is adapted from a study designed to specifically evaluate cysLT-mediated responses.[17]

  • Animal Model: Male Hartley guinea pigs.

  • Sensitization: Actively sensitize guinea pigs with ovalbumin (OVA).

  • Pretreatment: To isolate the effects of leukotrienes, administer an H1-blocker (e.g., pyrilamine, 1 mg/kg, i.v.) and a cyclooxygenase inhibitor (indomethacin, 5 mg/kg, i.v.) prior to the challenge.[17] This enhances the cysLT-mediated response.

  • Drug Administration: Administer Pranlukast (1-10 mg/kg) or vehicle orally (p.o.) 30-60 minutes before the antigen challenge.[17]

  • Nasal Challenge: Administer OVA intranasally.

  • Endpoint Measurement:

    • Nasal Airway Resistance (NAR): Measure changes in NAR to assess nasal obstruction.

    • Nasal Permeability: Quantify plasma extravasation in the nasal mucosa.

    • Nasal Lavage Fluid Analysis: Analyze perfusate for levels of cysLTs and other mediators.[17]

    • Histology: Examine nasal mucosal tissue for eosinophil infiltration.[19][20]

Table 3: Summary of Pranlukast Application in Rodent Allergic Rhinitis Models

ModelSpeciesPranlukast DoseKey FindingsReference
Antigen-Induced RhinitisGuinea Pig1-10 mg/kg, p.o.Dose-dependently prevented increases in nasal permeability and nasal airway resistance.[17]
Perennial Allergic RhinitisHumanStandard clinical doseImproved symptoms, particularly nasal congestion, which correlated with improved sleep.[18]
Der f1-Induced RhinitisMouseNot specifiedBALB/c mice are a robust strain for inducing allergic rhinitis.[20]

Other In Vivo Applications

The role of cysteinyl leukotrienes in various pathologies allows for the use of Pranlukast in other rodent models.

Table 4: Other Investigated In Vivo Models for Pranlukast

ModelSpeciesPranlukast DoseKey FindingsReference
Indomethacin-Induced Small Intestinal Damage Rat1-10 mg/kg, p.o.Dose-dependently reduced lesion severity, MPO activity, and microvascular permeability.[21]
Aβ₁₋₄₂-Induced Cognitive Deficits Mouse0.4-0.8 mg/kg/day for 4 wks, p.o.Reversed cognitive impairment and hippocampal LTP inhibition; suppressed NF-κB pathway.[8]
CysLT-Induced Emesis Least Shrew5-10 mg/kg, i.p.Significantly reduced the frequency of LTC₄-induced vomiting.[22]

General Considerations for In Vivo Studies

  • Vehicle Selection: Due to its poor water solubility, Pranlukast should be suspended in an appropriate vehicle such as 0.5-1% CMC, or dispersed in water immediately before use.[5] Ensure the vehicle group is included as a negative control.

  • Route of Administration: Oral gavage (p.o.) is the most common and clinically relevant route.[8][16][21]

  • Timing of Administration: Administer Pranlukast 30-60 minutes prior to the inflammatory challenge to ensure it is present at target receptors near its Tmax.

  • Control Groups: A robust experimental design should include:

    • Naive/Healthy Control: No sensitization or challenge (e.g., saline only).

    • Vehicle Control: Sensitized and challenged animals receiving only the vehicle.

    • Pranlukast Treatment Group(s): Sensitized and challenged animals receiving one or more doses of Pranlukast.

References

Application Note: A Stability-Indicating HPLC Method for the Quantification of Pranlukast Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Pranlukast (B1678047) hemihydrate. This method is suitable for routine quality control and stability testing of Pranlukast hemihydrate in bulk drug and pharmaceutical formulations. The protocol described herein provides a comprehensive guide for the development and validation of this analytical method.

Introduction

This compound is a selective and competitive antagonist of the cysteinyl leukotriene type-1 (CysLT1) receptor, used in the management of asthma and allergic rhinitis.[1][2] Accurate and reliable quantification of Pranlukast is crucial for ensuring the quality, safety, and efficacy of its pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity. This document outlines a validated HPLC method that can effectively separate Pranlukast from its degradation products, thus demonstrating its stability-indicating capability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing a robust HPLC method.

PropertyValueReference
Chemical NameN-[4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-7-yl]-4-(4-phenylbutoxy)benzamide hemihydrate[1]
Molecular FormulaC₂₇H₂₃N₅O₄ · 0.5H₂O[3]
Molecular Weight490.51 g/mol [3][4]
pKa~5 (tetrazole group)[5]
SolubilitySoluble in DMSO; practically insoluble in water.[4]

Experimental Protocols

Materials and Reagents
Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6][7]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm)

Chromatographic Conditions

The following chromatographic conditions have been demonstrated to be effective for the analysis of this compound.

ParameterCondition 1Condition 2
Column C18 (150 mm x 4.6 mm, 5 µm)C18 (100 x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile: 0.1% Glacial Acetic Acid (85:15 v/v)[6][7]Methanol: Ammonium Acetate Buffer (pH 5.0) (75:25 v/v)[1][2]
Flow Rate 0.5 mL/min[6][7]1.2 mL/min[1][2]
Detection Wavelength 262 nm[6][7]230 nm[1][2]
Column Temperature 30°C[6][7]40°C[1]
Injection Volume 10 µL10 µL[1]
Preparation of Solutions

Mobile Phase Preparation (Condition 2 Example):

  • Prepare a 10 mM ammonium acetate buffer by dissolving 0.77 g of ammonium acetate in 1000 mL of purified water.

  • Adjust the pH of the buffer to 5.0 using glacial acetic acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Mix methanol and the ammonium acetate buffer in a 75:25 (v/v) ratio.

  • Degas the mobile phase by sonication before use.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase.[2]

Sample Preparation: For the analysis of a pharmaceutical formulation, an amount of the powdered formulation equivalent to 10 mg of this compound should be accurately weighed and transferred to a 100 mL volumetric flask. The sample is then sonicated with the mobile phase for 15-20 minutes to ensure complete dissolution of the drug, followed by dilution to the mark. The resulting solution should be filtered through a 0.22 µm syringe filter before injection.

Method Validation Parameters

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

ParameterTypical Results
Linearity Range 0.1 - 100 µg/mL[2]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) 99.41 - 99.72%[6][8]
Precision (% RSD) < 2%[2][6][8]
Limit of Detection (LOD) 0.39 µg/mL to 4.63 µg/mL[2][8]
Limit of Quantification (LOQ) 1.982 µg/mL to 14.03 µg/mL[2][8]
Specificity No interference from blank, placebo, and degradation products at the retention time of Pranlukast.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed. Pranlukast has been shown to be labile in alkaline and photolytic conditions, while it is relatively stable under acidic, oxidative, and thermal stress.[9]

Protocol for Forced Degradation:

  • Acid Degradation: Treat the drug solution with 0.1 N HCl at 80°C for a specified period.

  • Alkaline Degradation: Treat the drug solution with 0.1 N NaOH at room temperature. Significant degradation has been observed under these conditions.[6][8][9]

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat at 80°C for 4 hours.[2]

  • Photolytic Degradation: Expose the drug solution to UV light.

After exposure, the stressed samples are diluted with the mobile phase to a suitable concentration and analyzed by the HPLC method. The chromatograms should show adequate separation of the Pranlukast peak from any degradation product peaks.

Workflow and Diagrams

HPLC Method Development Workflow

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation (ICH) cluster_final Finalization A Define Analytical Target Profile B Review Physicochemical Properties A->B C Select Chromatographic Mode (RP-HPLC) B->C D Optimize Column and Mobile Phase C->D E Optimize Detection Wavelength D->E F Linearity & Range E->F G Accuracy & Precision F->G H Specificity & Stability-Indicating G->H I LOD & LOQ H->I J Robustness I->J K Finalize Method Parameters J->K L Document Application Note K->L

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the quantification of this compound. The method's stability-indicating capability makes it a valuable tool for quality control and stability assessment in the pharmaceutical industry. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound.

References

Application Note: High-Throughput Analysis of Pranlukast and its Metabolites in Human Plasma by Automated Online SPE-LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust, sensitive, and high-throughput method for the simultaneous quantification of Pranlukast hemihydrate and its three primary oxidative metabolites (SB 240103, SB 241484, and SB 218663) in human plasma. The method utilizes automated online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology minimizes sample preparation time and potential for human error, offering a streamlined workflow for pharmacokinetic studies in drug development. The method demonstrates excellent linearity, sensitivity, and reproducibility, making it suitable for regulated bioanalysis.

Introduction

Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) used in the treatment of bronchial asthma and allergic rhinitis. Understanding its pharmacokinetic profile, including the formation and elimination of its metabolites, is crucial for optimizing dosing regimens and assessing potential drug-drug interactions. The major metabolic pathway for Pranlukast is oxidation, leading to the formation of key metabolites SB 240103, SB 241484, and SB 218663.

This application note details a validated LC-MS/MS method employing online SPE for the direct analysis of plasma samples. This approach significantly reduces matrix effects and improves analytical sensitivity and robustness compared to traditional offline sample preparation techniques.

Experimental

Sample Preparation

An automated online solid-phase extraction system is utilized for sample clean-up and concentration. Human plasma samples (100 µL) are directly injected into the system.

  • Online SPE Cartridge: Polymer-based reversed-phase or equivalent

  • Loading Pump: Delivers plasma sample onto the SPE cartridge.

  • Wash Solvent: To remove proteins and other endogenous interferences.

  • Elution: Analytes are eluted from the SPE cartridge and transferred to the analytical column using the LC mobile phase.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase HPLC column. A step gradient is employed to ensure optimal separation of Pranlukast from its more polar metabolites.

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 20 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.2 - 0.4 mL/min

  • Gradient Program: A step gradient is utilized to first elute the polar metabolites and then the parent drug. The specific gradient program should be optimized to achieve baseline separation of the two positional isomers, SB 240103 and SB 218663.

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer equipped with a turbo-ionspray interface operating in negative ion selected reaction monitoring (SRM) mode.[1]

  • Ionization Mode: Negative Ion Electrospray (ESI-)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for Pranlukast, its metabolites, and an internal standard must be determined by infusing each compound into the mass spectrometer.

Quantitative Data Summary

The following tables summarize the quantitative performance of this method based on published data.[1]

Table 1: Linearity and Lower Limit of Quantification (LLQ)

AnalyteLinearity Range (ng/mL)LLQ (ng/mL)
Pranlukast10.0 - 200010.0
SB 2401031.00 - 2001.00
SB 2414841.00 - 2001.00
SB 2186631.00 - 2001.00

Table 2: Precision

AnalyteIntra-assay Precision (%CV)Inter-assay Precision (%CV)
Pranlukast< 12%< 12%
Metabolites< 12%< 12%

Protocols

Protocol 1: Plasma Sample Preparation and Online SPE
  • Thaw human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the samples to pellet any particulates.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Add an appropriate internal standard (e.g., SK&F 108566) to each sample, standard, and quality control sample.

  • Place the vials in the autosampler for direct injection into the online SPE-LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • Equilibrate the LC system with the initial mobile phase conditions.

  • Set up the mass spectrometer with the optimized parameters for each analyte, including the specific MRM transitions and collision energies.

  • Create a sequence table in the instrument control software with the sample injection order.

  • Inject 100 µL of the prepared plasma samples.

  • The online SPE system will automatically perform the sample loading, washing, and elution onto the analytical column.

  • Acquire data over the specified run time (approximately 5 minutes per sample).[1]

  • Process the data using the appropriate software to generate a calibration curve and quantify the concentrations of Pranlukast and its metabolites in the unknown samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_online_spe Online SPE cluster_lc_ms LC-MS/MS Analysis plasma 100 µL Human Plasma is Internal Standard Addition plasma->is vortex Vortex & Centrifuge is->vortex autosampler Transfer to Autosampler Vial vortex->autosampler injection Direct Injection autosampler->injection loading Sample Loading injection->loading wash Wash Interferences loading->wash elution Analyte Elution to LC wash->elution separation Chromatographic Separation (C18 Column) elution->separation detection MS/MS Detection (Negative Ion SRM) separation->detection quantification Data Processing & Quantification detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Pranlukast.

metabolic_pathway cluster_metabolism Oxidative Metabolism (CYP450) pranlukast This compound metabolite1 SB 240103 pranlukast->metabolite1 Oxidation metabolite2 SB 241484 pranlukast->metabolite2 Oxidation metabolite3 SB 218663 pranlukast->metabolite3 Oxidation

Caption: Simplified oxidative metabolic pathway of Pranlukast.

References

Application of Pranlukast Hemihydrate in Primary Human Bronchial Epithelial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pranlukast hemihydrate is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). While its primary mechanism of action in asthma and allergic rhinitis is the blockade of leukotriene-mediated effects, emerging evidence suggests additional anti-inflammatory properties that may be independent of CysLT1R antagonism. These properties are of significant interest for understanding its full therapeutic potential in airway diseases. This document provides detailed application notes and protocols for studying the effects of this compound in primary human bronchial epithelial (PHBE) cells, a highly relevant in vitro model for respiratory research. The protocols are based on established methodologies and findings from studies on human epithelial cell lines, adapted for use with primary cells.

Data Presentation

The following tables summarize key quantitative findings from in vitro studies on the anti-inflammatory effects of Pranlukast. These data, primarily from studies on the human mucoepidermoid carcinoma cell line NCI-H292, provide a basis for designing experiments in PHBE cells.

Table 1: Effect of Pranlukast on NF-κB Activation in NCI-H292 Cells

Treatment ConditionPranlukast ConcentrationInhibition of NF-κB Activation (%)Reference
LPS (1 µg/mL) induced10⁻⁵ MDose-dependent inhibition[1]
PMA (10 ng/mL) induced10⁻⁵ MSignificant inhibition[1]

Note: Data is descriptive of a dose-dependent effect as specific quantitative values for percentage inhibition were not provided in the abstract.

Table 2: Effect of Pranlukast on MUC2 Gene Expression in NCI-H292 Cells

Treatment ConditionPranlukast ConcentrationOutcomeReference
LPS (1 µg/mL) inducedNot specifiedSignificant inhibition of MUC2 mRNA[1]

Table 3: Effect of Pranlukast on Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)

CytokinePranlukast Concentration (µg/mL)Inhibition of Mite Antigen-Induced ProductionReference
IL-410Marked suppression[2]
IL-510Marked suppression[2]
GM-CSF10Marked suppression[2]

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of Pranlukast in Bronchial Epithelial Cells

Pranlukast_Signaling cluster_stimulus Inflammatory Stimuli cluster_cell Bronchial Epithelial Cell LPS LPS IKK IKK Complex LPS->IKK PMA PMA PMA->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_complex NF-κB/IκB Complex NFkB NF-κB (p65/p50) NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation MUC2 MUC2 Gene Pro_inflammatory Pro-inflammatory Genes Pranlukast Pranlukast Pranlukast->IKK Inhibits

Caption: Proposed mechanism of Pranlukast inhibiting NF-κB activation.

Experimental Workflow for Studying Pranlukast in PHBE Cells

Experimental_Workflow cluster_culture PHBE Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Isolate PHBE cells from bronchial tissue expand Expand cells in culture flasks start->expand seed Seed cells on Transwell inserts expand->seed differentiate Differentiate at Air-Liquid Interface (ALI) seed->differentiate pretreat Pre-treat with Pranlukast (various concentrations) differentiate->pretreat stimulate Stimulate with LPS or PMA pretreat->stimulate harvest Harvest cells (RNA/protein) and supernatant stimulate->harvest rt_pcr RT-PCR for MUC2 and cytokine mRNA harvest->rt_pcr luciferase NF-κB Luciferase Reporter Assay harvest->luciferase elisa ELISA for secreted cytokines (e.g., IL-8) harvest->elisa

Caption: Workflow for investigating Pranlukast's effects on PHBE cells.

Experimental Protocols

Protocol 1: Culture of Primary Human Bronchial Epithelial (PHBE) Cells

This protocol describes the expansion and differentiation of PHBE cells at an air-liquid interface (ALI) to form a polarized, mucociliary epithelium, which closely mimics the in vivo airway.

Materials:

  • Cryopreserved PHBE cells

  • Bronchial Epithelial Cell Growth Medium (e.g., BEGM™ BulletKit™)

  • PneumaCult™-Ex Plus Medium (for expansion)

  • PneumaCult™-ALI Medium (for differentiation)

  • Collagen-coated flasks (e.g., T-75) and Transwell inserts (e.g., 0.4 µm pore size)

  • Trypsin/EDTA solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Thawing and Seeding:

    • Rapidly thaw cryopreserved PHBE cells in a 37°C water bath.

    • Transfer cells to a conical tube containing pre-warmed BEGM.

    • Centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in PneumaCult™-Ex Plus Medium and seed onto a collagen-coated T-75 flask.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Expansion:

    • Change the medium every 48 hours.

    • When cells reach 80-90% confluency, passage them using trypsin/EDTA.

    • Neutralize trypsin, centrifuge, and resuspend cells in PneumaCult™-Ex Plus Medium for further expansion or seeding on Transwell inserts.

  • Differentiation at Air-Liquid Interface (ALI):

    • Seed PHBE cells onto collagen-coated Transwell inserts at a high density (e.g., 2.5 x 10⁵ cells/cm²).

    • Add PneumaCult™-Ex Plus Medium to both the apical and basolateral chambers.

    • Culture for 24-48 hours until a confluent monolayer is formed.

    • To establish the ALI, remove the medium from the apical chamber.

    • Replace the medium in the basolateral chamber with PneumaCult™-ALI Medium.

    • Culture for at least 21 days, changing the basolateral medium every 48-72 hours. The apical surface should be washed gently with PBS weekly to remove accumulated mucus.

Protocol 2: Investigation of Pranlukast's Effect on NF-κB Activation (Adapted from Ishinaga et al., 2005)

This protocol uses a luciferase reporter assay to quantify NF-κB activation in PHBE cells.

Materials:

  • Differentiated PHBE cells on Transwell inserts (from Protocol 1)

  • NF-κB luciferase reporter vector and a control vector (e.g., pRL-TK)

  • Transfection reagent suitable for primary epithelial cells

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection:

    • Transfect the differentiated PHBE cells with the NF-κB luciferase reporter vector and the control vector according to the manufacturer's protocol for the chosen transfection reagent.

    • Allow cells to recover for 24-48 hours post-transfection.

  • Treatment:

    • Pre-treat the cells by adding Pranlukast (e.g., at concentrations of 10⁻⁷ M to 10⁻⁵ M) to the basolateral medium for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells by adding LPS (e.g., 1-10 µg/mL) or PMA (e.g., 10-50 ng/mL) to the basolateral medium.

    • Incubate for a further 6-8 hours.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure firefly and Renilla luciferase activity using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

    • Express the results as a fold change relative to the unstimulated control.

Protocol 3: Analysis of MUC2 mRNA Expression by RT-qPCR (Adapted from Ishinaga et al., 2005)

This protocol quantifies changes in MUC2 gene expression following treatment with Pranlukast.

Materials:

  • Differentiated PHBE cells on Transwell inserts

  • This compound

  • LPS

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for MUC2 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment:

    • Treat the differentiated PHBE cells as described in Protocol 2, step 2. A longer stimulation period (e.g., 12-24 hours) may be required for optimal mRNA expression.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from an equal amount of RNA from each sample.

  • qPCR:

    • Perform qPCR using primers for MUC2 and the chosen housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative expression of MUC2 mRNA.

    • Express the results as a fold change relative to the unstimulated control.

Protocol 4: Measurement of Secreted Cytokines by ELISA

This protocol measures the concentration of secreted pro-inflammatory cytokines (e.g., IL-8) in the basolateral medium.

Materials:

  • Differentiated PHBE cells on Transwell inserts

  • This compound

  • LPS

  • ELISA kit for the cytokine of interest (e.g., Human IL-8 ELISA Kit)

  • Microplate reader

Procedure:

  • Cell Treatment and Supernatant Collection:

    • Treat the differentiated PHBE cells as described in Protocol 2, step 2, for a duration appropriate for cytokine secretion (e.g., 24 hours).

    • Collect the basolateral medium from each well.

    • Centrifuge the medium to pellet any detached cells and collect the supernatant.

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

    • Calculate the concentration of the cytokine in each sample based on a standard curve.

Conclusion

The provided protocols offer a framework for investigating the non-canonical anti-inflammatory effects of this compound in a physiologically relevant model of the human airway epithelium. By adapting established methods from studies on immortalized cell lines, researchers can explore the potential of Pranlukast to modulate key inflammatory pathways, such as NF-κB signaling and mucin gene expression, in primary human bronchial epithelial cells. These studies will contribute to a more comprehensive understanding of Pranlukast's mechanism of action and its therapeutic role in respiratory diseases.

References

Application Notes and Protocols for Preclinical Asthma Studies: Dosing Regimen for Pranlukast Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical evaluation of Pranlukast (B1678047) hemihydrate in murine models of asthma. This document details the dosing regimen, experimental protocols, and underlying signaling pathways, offering a practical resource for researchers investigating novel anti-asthmatic therapies.

Introduction

Pranlukast hemihydrate is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators implicated in the pathophysiology of asthma, contributing to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[1][2] By blocking the CysLT1 receptor, Pranlukast effectively mitigates these effects, making it a valuable therapeutic agent for asthma management.[1] Preclinical studies in validated animal models are crucial for evaluating the efficacy and mechanism of action of new drug candidates like Pranlukast. The ovalbumin (OVA)-induced allergic asthma model in BALB/c mice is a widely used and well-characterized model that mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated IgE levels.[3][4]

Dosing Regimen and Administration

Based on preclinical studies, an effective oral dose of Pranlukast in a murine model of OVA-induced asthma has been shown to attenuate allergic airway inflammation.[5] While specific dose-response studies in mice are not extensively detailed in the public domain, a dose of 30 mg/kg , administered orally, has been used effectively for the related CysLT1 antagonist, montelukast, in a similar mouse model and can serve as a starting point for dose-ranging studies with Pranlukast.[6]

Table 1: Recommended Dosing Regimen for this compound in a Murine Asthma Model

ParameterRecommendationNotes
Animal Model BALB/c mice (6-8 weeks old)A commonly used inbred strain that develops a strong Th2-biased immune response.[7]
Drug This compound-
Route of Administration Oral gavageEnsures accurate dosing.
Vehicle 1% Methylcellulose (MC)A common vehicle for oral administration of hydrophobic compounds.
Dosage 10-50 mg/kg (starting with 30 mg/kg)Dose-ranging studies are recommended to determine the optimal effective dose. A study using Montelukast showed efficacy at 30 mg/kg.[6]
Frequency Once or twice dailyTo be determined based on the pharmacokinetic profile of Pranlukast in mice.
Treatment Schedule Administer 1 hour prior to each OVA challengeThis timing ensures that the drug is active during the induction of the inflammatory response.

Experimental Protocols

I. Ovalbumin-Induced Asthma Mouse Model

This protocol describes the induction of an allergic asthma phenotype in BALB/c mice using ovalbumin (OVA).

Materials:

  • 6-8 week old female BALB/c mice[8]

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)[3]

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)[3]

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)[3]

  • Ultrasonic nebulizer[3]

Procedure:

  • Sensitization:

    • On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.[7]

    • A control group should be sham-sensitized with PBS and alum only.

  • Challenge:

    • From day 14 to day 17, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes daily using an ultrasonic nebulizer.[8]

    • The control group should be challenged with PBS aerosol only.

II. This compound Administration

Procedure:

  • Prepare a suspension of this compound in 1% methylcellulose.

  • Administer the Pranlukast suspension or vehicle control orally via gavage to the respective groups of mice one hour before each OVA challenge.

III. Assessment of Airway Inflammation

Bronchoalveolar Lavage (BAL) Fluid Analysis:

  • 24 hours after the final OVA challenge, euthanize the mice.

  • Expose the trachea and cannulate it.

  • Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid.[3]

  • Centrifuge the BAL fluid at 1500 rpm for 10 minutes at 4°C.[3]

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa).

  • Perform a differential cell count of at least 300 cells to determine the numbers of eosinophils, neutrophils, lymphocytes, and macrophages.[3]

Table 2: Expected Outcomes of Pranlukast Treatment on BAL Fluid Cellularity

Cell TypeOVA-Challenged (Vehicle)OVA-Challenged + Pranlukast
Total Cells Significantly IncreasedSignificantly Decreased
Eosinophils Significantly IncreasedSignificantly Decreased
Neutrophils IncreasedDecreased
Lymphocytes IncreasedDecreased
Macrophages IncreasedDecreased
IV. Assessment of Airway Hyperresponsiveness (AHR)

Invasive Measurement of Airway Resistance:

  • 24 hours after the final OVA challenge, anesthetize the mice, tracheostomize, and mechanically ventilate.

  • Measure baseline lung resistance (RI).

  • Administer increasing concentrations of aerosolized methacholine (B1211447) (e.g., 3, 6, 12, 24 mg/mL) and record the corresponding changes in lung resistance.[8]

  • AHR is expressed as the percentage increase in lung resistance over baseline.

Table 3: Expected Outcomes of Pranlukast Treatment on Airway Hyperresponsiveness

ParameterOVA-Challenged (Vehicle)OVA-Challenged + Pranlukast
Lung Resistance (RI) in response to Methacholine Significantly IncreasedSignificantly Decreased

Signaling Pathways and Experimental Workflows

Cysteinyl Leukotriene Receptor 1 (CysLT1R) Signaling Pathway

Pranlukast exerts its therapeutic effect by blocking the CysLT1 receptor, thereby inhibiting the downstream signaling cascade that leads to the pathophysiological features of asthma.

CysLT1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1R CysLT1 Receptor CysLTs->CysLT1R binds Gq Gq Protein CysLT1R->Gq activates Pranlukast Pranlukast Pranlukast->CysLT1R blocks PLC Phospholipase C Gq->PLC activates IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG produces Ca2_ER Ca²⁺ Release from ER IP3->Ca2_ER PKC Protein Kinase C DAG->PKC activates Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2_ER->Contraction Ca2_influx Ca²⁺ Influx Ca2_influx->Contraction Inflammation Pro-inflammatory Gene Expression PKC->Inflammation

Caption: CysLT1 Receptor Signaling Pathway in Asthma.

Experimental Workflow for Preclinical Evaluation of Pranlukast

The following diagram outlines the key steps in a typical preclinical study to evaluate the efficacy of Pranlukast in an OVA-induced asthma model.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Asthma Induction cluster_treatment Treatment cluster_analysis Efficacy Analysis (Day 18) Animals BALB/c Mice (6-8 weeks old) Groups Group Allocation: 1. Control (Saline) 2. OVA + Vehicle 3. OVA + Pranlukast Animals->Groups Sensitization Sensitization: OVA + Alum i.p. (Days 0 & 7) Groups->Sensitization Dosing Oral Gavage: Pranlukast or Vehicle (1 hr before each challenge) Groups->Dosing Challenge Challenge: Aerosolized OVA (Days 14-17) Sensitization->Challenge AHR Airway Hyperresponsiveness (Methacholine Challenge) Challenge->AHR Dosing->Challenge BAL Bronchoalveolar Lavage: - Total & Differential Cell Counts - Cytokine Analysis (ELISA) AHR->BAL Histo Lung Histology: - H&E Staining (Inflammation) - PAS Staining (Mucus) BAL->Histo

Caption: Experimental Workflow for Pranlukast Evaluation.

Conclusion

These application notes provide a framework for the preclinical investigation of this compound in a murine model of allergic asthma. The detailed protocols for the OVA-induced asthma model, coupled with the recommended dosing regimen and analytical methods, offer a robust platform for assessing the therapeutic potential of Pranlukast. The visualization of the CysLT1 receptor signaling pathway and the experimental workflow further aids in the conceptual understanding and practical execution of these studies. Adherence to these guidelines will facilitate the generation of reproducible and reliable data, contributing to the development of more effective treatments for asthma.

References

Preparation of Pranlukast Hemihydrate Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranlukast hemihydrate is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), playing a crucial role in the study of inflammatory pathways, particularly in the context of respiratory diseases like asthma. Accurate and reproducible in vitro studies rely on the correct preparation of this compound stock solutions. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound in cell culture applications. It includes physicochemical data, step-by-step protocols for stock and working solution preparation, and a representative experimental protocol for assessing its activity. Additionally, signaling pathway and experimental workflow diagrams are provided to visually support the described methodologies.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1. Due to its hydrophobic nature, this compound is practically insoluble in water but exhibits good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell culture applications, sterile DMSO is the recommended solvent for preparing high-concentration stock solutions.

Table 1: Physicochemical Data of this compound

PropertyValue
Molecular Weight 490.51 g/mol
CAS Number 150821-03-7
Appearance White to off-white solid
Solubility in DMSO ≥10 mg/mL
Solubility in Ethanol Soluble
Solubility in Water Practically insoluble

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can be stored for long periods and diluted to working concentrations as needed.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Calculation:

    • To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution: Mass = 0.01 mol/L x 0.001 L x 490.51 g/mol x 1000 = 4.9051 mg

  • Weighing:

    • Carefully weigh out approximately 4.91 mg of this compound powder using an analytical balance in a sterile environment.

  • Dissolution:

    • Aseptically transfer the weighed powder into a sterile amber microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary. Ensure the final solution is clear and free of any particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, amber cryovials.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).

Table 2: Stock Solution Preparation Summary

ParameterValue
Compound This compound
Solvent DMSO (sterile)
Stock Concentration 10 mM
Storage Temperature -20°C or -80°C
Stability Up to 2 years at -80°C

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration stock solution into the desired cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally below 0.1%.

Protocol for Preparing a 10 µM Working Solution:

  • Intermediate Dilution (Recommended):

    • To improve accuracy, perform an intermediate dilution of the 10 mM stock solution.

    • Aseptically add 2 µL of the 10 mM stock solution to 1998 µL of sterile, pre-warmed cell culture medium to create a 10 µM intermediate solution. Mix gently by pipetting.

  • Final Dilution:

    • The 10 µM solution prepared in the previous step can be directly added to the cell culture wells.

    • For example, to treat cells in a 6-well plate with a final volume of 2 mL per well, add the appropriate volume of the 10 µM intermediate solution to achieve the desired final concentration.

Important Considerations:

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the Pranlukast-treated wells.

  • Stepwise Dilution: When preparing working solutions, it is recommended to perform serial dilutions rather than a single large dilution to ensure accuracy.

  • Precipitation: To avoid precipitation of the compound, add the DMSO stock solution to the culture medium while gently vortexing or swirling the medium.

  • Fresh Preparation: Always prepare fresh working solutions from the frozen stock for each experiment.

Signaling Pathway of Pranlukast Action

Pranlukast acts as a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators that, upon binding to CysLT1, trigger a signaling cascade leading to inflammatory responses. Pranlukast blocks this binding, thereby inhibiting the downstream effects. Additionally, Pranlukast has been shown to inhibit the activation of the transcription factor NF-κB, which is a key regulator of pro-inflammatory gene expression.

Application Notes and Protocols for Pranlukast Hemihydrate in Tracheal Smooth Muscle Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Pranlukast (B1678047) hemihydrate in organ bath experiments to investigate its effects on tracheal smooth muscle contractility. The protocols detailed below are designed to ensure robust and reproducible results for studying the antagonism of cysteinyl leukotriene (CysLT1) receptors in the airways.

Introduction

Pranlukast hemihydrate is a potent and selective competitive antagonist of the CysLT1 receptor.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory mediators that play a crucial role in the pathophysiology of asthma and other respiratory diseases by inducing bronchoconstriction, airway edema, and mucus secretion.[1] Organ bath experiments using isolated tracheal smooth muscle are a classical and effective in vitro method to study the pharmacological effects of compounds like Pranlukast on airway contractility.[3][4][5] This controlled environment allows for the precise measurement of tissue responses to various agonists and antagonists, enabling the determination of key pharmacological parameters such as IC50 and pKB values.[1][6]

Mechanism of Action

Pranlukast selectively binds to the CysLT1 receptor, preventing the binding of its natural ligands, primarily leukotriene D₄ (LTD₄).[1] This antagonism inhibits the downstream signaling cascade that leads to smooth muscle cell contraction, providing a basis for its therapeutic effect in asthma.[1] Studies have shown that Pranlukast does not affect contractions induced by other agonists such as histamine (B1213489), demonstrating its selectivity for the CysLT1 receptor.[7]

Data Presentation

The following tables summarize the quantitative data for this compound derived from in vitro studies on guinea pig trachea.

Table 1: Inhibitory Potency of this compound on LTD₄-Induced Responses in Guinea Pig Trachea

ParameterAgonistPranlukast ConcentrationValueReference
IC50Leukotriene D₄ (10 µM)Cumulative0.3 µM[1]
pKBLeukotriene D₄0.5 µM7.0[1]

Note: The IC50 value represents the concentration of Pranlukast required to inhibit 50% of the maximal response induced by LTD₄, specifically in the context of mucus secretion, a related physiological response in the trachea. The pKB value is a measure of the affinity of Pranlukast for the CysLT1 receptor.

Experimental Protocols

Protocol 1: Preparation of Isolated Guinea Pig Tracheal Rings

This protocol describes the dissection and preparation of tracheal rings for organ bath experiments.

Materials:

  • Male Hartley guinea pigs (250-700 g)[8]

  • Euthanasia agent (e.g., CO₂ or approved anesthetic)

  • Dissection instruments (scissors, forceps)

  • Petri dish

  • Physiological salt solution (e.g., Tyrode's solution or Krebs-Henseleit solution), pre-gassed with 95% O₂ / 5% CO₂[8][9]

  • Surgical thread

Procedure:

  • Euthanize the guinea pig according to approved animal welfare protocols.[8]

  • Immediately excise the trachea and place it in a petri dish containing cold, gassed physiological salt solution.[9]

  • Carefully remove adhering connective tissue and fat.

  • Cut the trachea into rings of 2-3 mm in width.[10]

  • Tie a surgical thread through the lumen of each ring at two opposing points.

Protocol 2: Organ Bath Setup and Equilibration

This protocol outlines the setup of the organ bath and the equilibration of the tracheal tissue.

Materials:

  • Organ bath system with a 10 ml chamber capacity[8]

  • Isometric force transducer[3][4]

  • Data acquisition system[4]

  • Water bath with thermostat set to 37°C[8]

  • Carbogen (B8564812) gas supply (95% O₂ / 5% CO₂)[8]

  • Physiological salt solution (Tyrode's or Krebs-Henseleit)

Tyrode's Solution Composition (in mM): [8] NaCl 137.0, NaHCO₃ 11.9, KCl 2.68, CaCl₂ 1.89, MgCl₂ 1.09, NaH₂PO₄ 0.24, Glucose 5.6

Procedure:

  • Fill the organ bath chambers with the physiological salt solution and maintain the temperature at 37°C.[8]

  • Continuously bubble the solution with carbogen gas.[8]

  • Mount each tracheal ring in an organ bath by attaching one thread to a fixed hook and the other to an isometric force transducer.[5]

  • Apply an initial resting tension of 0.5 g to the tissue.[8]

  • Allow the tissue to equilibrate for at least 60 minutes, washing the tissue with fresh physiological salt solution every 15 minutes.[8]

Protocol 3: Determination of Pranlukast's Inhibitory Effect on Agonist-Induced Contraction

This protocol details the procedure for generating a concentration-response curve for Pranlukast against an agonist-induced tracheal contraction.

Materials:

  • Equilibrated tracheal rings in organ baths

  • Contractile agonist stock solution (e.g., Leukotriene D₄, Histamine)[11][12]

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO)

  • Pipettes

Procedure:

  • Induce Submaximal Contraction: Add the contractile agonist (e.g., Leukotriene D₄ at a concentration of approximately 10⁻⁸ M to 10⁻⁷ M, or histamine at 10⁻⁵ M) to the organ bath to induce a stable, submaximal contraction (typically 50-70% of the maximal response).[1][8]

  • Cumulative Addition of Pranlukast: Once the contraction has stabilized, add Pranlukast to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M). Allow the tissue to stabilize at each concentration before adding the next.

  • Record Relaxation: Record the relaxation of the tracheal smooth muscle at each concentration of Pranlukast.

  • Data Analysis: Express the relaxation as a percentage of the initial agonist-induced contraction. Plot the percentage of inhibition against the logarithm of the Pranlukast concentration to generate a concentration-response curve. From this curve, calculate the IC50 value.

Visualizations

Signaling_Pathway LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to G_protein Gq/11 Protein Activation CysLT1R->G_protein Pranlukast This compound Pranlukast->CysLT1R Blocks PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Dissection 1. Excise Guinea Pig Trachea Rings 2. Cut into 2-3 mm Rings Dissection->Rings Mounting 3. Mount Rings in Organ Bath Rings->Mounting Equilibration 4. Equilibrate for 60 min at 37°C Mounting->Equilibration Contraction 5. Induce Submaximal Contraction (e.g., LTD4) Equilibration->Contraction Pranlukast_add 6. Cumulative Addition of Pranlukast Contraction->Pranlukast_add Relaxation 7. Record Relaxation Pranlukast_add->Relaxation Curve 8. Generate Concentration-Response Curve Relaxation->Curve IC50 9. Calculate IC50 Curve->IC50

References

Troubleshooting & Optimization

Technical Support Center: Pranlukast Hemihydrate in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Pranlukast (B1678047) hemihydrate in in vitro experiments. Given its challenging solubility, this resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Pranlukast?

Pranlukast is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] By blocking this receptor, Pranlukast inhibits the inflammatory effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators in the pathophysiology of asthma and other inflammatory conditions.[1][2] This action prevents airway edema, smooth muscle contraction, and excessive mucus secretion.[3]

Q2: Why is Pranlukast hemihydrate difficult to dissolve?

This compound is poorly soluble in water, with a reported solubility of approximately 0.36 µg/mL at 25°C and 1.03 µg/mL at 37°C.[4] This low aqueous solubility is a primary challenge for its use in in vitro experiments. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.

Q3: What is the recommended solvent for preparing this compound stock solutions for in vitro studies?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro experiments.[5] It is possible to achieve a concentration of up to 25 mg/mL (50.97 mM) in DMSO, though this may require sonication.[5] For cell culture experiments, it is crucial to use freshly opened, high-purity DMSO to avoid issues with hygroscopy, which can negatively impact solubility.[5]

Q4: What is the stability of this compound in solution?

This compound stock solutions in DMSO are stable for extended periods when stored correctly. For long-term storage, it is recommended to store aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[5] It is important to avoid repeated freeze-thaw cycles to prevent degradation and ensure the integrity of the compound.[6] Studies have shown that Pranlukast hydrate (B1144303) is stable under photolytic, dry heat, and hydrolytic conditions but can degrade significantly in acidic, alkaline, and oxidative stress conditions.[7][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in cell culture medium The final concentration of DMSO in the medium is too high, causing the compound to precipitate.Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to maintain solubility and minimize cytotoxicity. Prepare intermediate dilutions of your stock solution in a serum-free medium before adding to the final culture.
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage. Protect the compound from light and exposure to acidic or alkaline conditions.[5][6][7][8]
Difficulty dissolving the compound in DMSO The compound may not be fully dissolving at the desired concentration.Use ultrasonic agitation to aid dissolution.[5] Gently warming the solution may also help, but be cautious of potential degradation at higher temperatures. Always use fresh, anhydrous DMSO.[5]
Low apparent activity in cellular assays The compound may not be reaching its target due to poor solubility in the aqueous assay buffer.Consider using formulation strategies to improve solubility, such as incorporating surfactants like Tween 80 or polymers like hydroxypropylmethyl cellulose (B213188) (HPMC) in the assay buffer, if compatible with your experimental system.[4][9]

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized below.

Table 1: Solubility in Common Solvents

SolventConcentrationTemperatureNotesReference
Water~0.36 µg/mL25°CPoorly soluble[4]
Water< 0.1 mg/mLNot SpecifiedInsoluble[5]
DMSO25 mg/mL (50.97 mM)Not SpecifiedRequires sonication[5]
10% Ethanol1.2 mmol/mLNot Specified-[5]
Methanol3.96 x 10⁻⁵ (mole fraction)323.15 K-[10]
Ethanol6.18 x 10⁻⁵ (mole fraction)323.15 K-[10]
1-Propanol9.63 x 10⁻⁵ (mole fraction)323.15 K-[10]
2-Propanol5.71 x 10⁻⁵ (mole fraction)323.15 K-[10]
1-Butanol26.39 x 10⁻⁵ (mole fraction)323.15 K-[10]

Table 2: Enhanced Aqueous Solubility with Excipients

Excipient (1% w/w aqueous solution)Solubility (µg/mL)Fold Increase vs. WaterReference
Hydroxypropylmethyl cellulose (HPMC)87.58~243[4]
Sucrose laurate682.03~1900[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 25 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.[5]

  • Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[5]

Protocol 2: Dilution of this compound for Cell-Based Assays

Objective: To prepare working solutions of this compound for treating cells in culture while minimizing solvent-induced toxicity and precipitation.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile, serum-free cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Prepare a series of intermediate dilutions of the stock solution in serum-free cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • Add the final diluted solution to your cell culture plates. Ensure the final concentration of DMSO in the well is kept to a minimum, typically below 0.5%, to avoid cytotoxicity.

  • Gently mix the contents of the wells after adding the compound.

  • Incubate the cells for the desired period as per your experimental design.

Visualizations

Pranlukast_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling CysLT1 CysLT1 Receptor Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) CysLT1->Inflammatory_Response Activates Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes->CysLT1 Binds to Pranlukast Pranlukast Pranlukast->CysLT1 Antagonizes Experimental_Workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment cluster_analysis Data Analysis stock Prepare Stock Solution (Pranlukast in DMSO) working Prepare Working Dilutions (in culture medium) stock->working treat Treat Cells with Pranlukast working->treat incubate Incubate for Desired Time treat->incubate assay Perform Cellular Assay incubate->assay analyze Analyze and Interpret Results assay->analyze

References

Pranlukast hemihydrate nanoparticle formulation to enhance oral bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating pranlukast (B1678047) hemihydrate nanoparticles for enhanced oral bioavailability. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of quantitative data from relevant studies.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to formulate pranlukast hemihydrate into nanoparticles?

A1: this compound is a poorly water-soluble drug, which limits its dissolution rate and oral bioavailability. Formulating it into nanoparticles increases the surface area-to-volume ratio, leading to enhanced dissolution and subsequently, improved absorption in the gastrointestinal tract.

Q2: What are the common methods for preparing this compound nanoparticles?

A2: Common methods include spray-drying, hot-melt extrusion, high-pressure homogenization, and co-grinding. These techniques aim to reduce the particle size of the drug and disperse it in a carrier matrix to improve its wettability and dissolution.

Q3: What are the key parameters to consider during the formulation development of pranlukast nanoparticles?

A3: Key parameters include the choice of polymers and surfactants, the drug-to-carrier ratio, and the processing parameters of the chosen formulation method (e.g., temperature, pressure, spray rate). These factors significantly influence particle size, drug loading, stability, and in vivo performance.

Q4: How does pranlukast work to treat asthma and allergic rhinitis?

A4: Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] By blocking this receptor, it prevents the pro-inflammatory actions of leukotrienes, which are key mediators in the pathophysiology of asthma and allergic rhinitis.[1] This leads to reduced bronchoconstriction, mucus secretion, and airway inflammation.[1]

Troubleshooting Guide

Issue 1: Poor Drug Loading or Encapsulation Efficiency

Question Possible Causes Solutions
Why is my drug loading/encapsulation efficiency unexpectedly low? 1. Poor solubility of pranlukast in the chosen solvent or polymer matrix. 2. Drug leakage during the formulation process. 3. Inadequate interaction between the drug and the carrier. 1. Solvent/Polymer Selection: Screen various solvents or polymers to find one with better solubilizing capacity for pranlukast.2. Process Optimization: For emulsion-based methods, optimize the homogenization speed and time. For spray-drying, adjust the inlet temperature and feed rate to ensure rapid solvent evaporation.3. Carrier Modification: Consider using polymers with functional groups that can interact with pranlukast (e.g., hydrogen bonding).

Issue 2: Particle Aggregation and Instability

Question Possible Causes Solutions
My nanoparticles are aggregating after preparation or during storage. What can I do? 1. Insufficient stabilizer concentration. 2. Inappropriate surface charge (Zeta Potential). 3. High polydispersity index (PDI). 1. Optimize Stabilizer: Increase the concentration of the stabilizer (e.g., surfactant, polymer) or try a different stabilizer.2. Adjust pH: Modify the pH of the dispersion to increase the magnitude of the zeta potential (ideally > |30| mV for electrostatic stabilization).3. Process Refinement: Refine the preparation method to achieve a narrower particle size distribution (PDI < 0.2).

Issue 3: Inconsistent In Vitro Dissolution Profiles

Question Possible Causes Solutions
I am observing high variability in my in vitro dissolution results between batches. Why is this happening? 1. Batch-to-batch variation in particle size and morphology. 2. Incomplete dispersion of the nanoparticle powder. 3. Changes in the crystalline state of the drug. 1. Strict Process Control: Ensure all formulation parameters are kept constant between batches.2. Pre-wetting: Pre-wet the nanoparticle powder with a small amount of the dissolution medium before starting the test to ensure complete dispersion.3. Solid-State Characterization: Perform PXRD or DSC to check for any changes in the crystallinity of pranlukast in the formulation.

Issue 4: Discrepancy Between In Vitro and In Vivo Results

Question Possible Causes Solutions
My nanoparticle formulation shows excellent in vitro dissolution, but the in vivo oral bioavailability is not significantly improved. What could be the reason? 1. Nanoparticle aggregation in the gastrointestinal (GI) tract. 2. Degradation of the drug in the GI environment. 3. Interaction with food components (food effect). 4. First-pass metabolism. [2]1. Surface Modification: Coat the nanoparticles with mucoadhesive or mucus-penetrating polymers to prevent aggregation and enhance absorption.2. Enteric Coating: Use an enteric coating to protect the nanoparticles from the harsh acidic environment of the stomach.3. Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to evaluate the food effect.4. Permeation Enhancers: Co-administer permeation enhancers to increase drug absorption across the intestinal epithelium.

Quantitative Data Summary

Table 1: Formulation Composition and Physicochemical Properties of Pranlukast Nanoparticles

Formulation MethodCarrier/StabilizerDrug:Carrier RatioParticle Size (nm)Zeta Potential (mV)Reference
High-Pressure HomogenizationPoloxamer 407, PEG 2001:1.5318.2 ± 7.3-29.3 ± 0.8[3]
Spray-DryingHPMC, Sucrose Laurate1:1:2--[1][4]
Hot-Melt ExtrusionSoluplus®1:4--[2]

Table 2: In Vivo Pharmacokinetic Parameters of Pranlukast Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₁₂ (ng·h/mL)Relative Bioavailability (%)Reference
Commercial Product---100[1][2][4]
Surface-Modified Microparticles3.9-fold increase-2.5-fold increase250[1][4]
Amorphous Solid Dispersion3.3-fold increase-2.5-fold increase250[2]
Nanosuspensions--4.38-fold increase438[3]

Experimental Protocols

Protocol 1: Preparation of Pranlukast Nanosuspension by High-Pressure Homogenization
  • Preparation of Stabilizer Solution: Dissolve Poloxamer 407 (0.375% w/v) and PEG 200 (0.375% w/v) in deionized water.

  • Drug Dispersion: Disperse this compound (0.5% w/v) in the stabilizer solution using a high-speed stirrer.

  • Pre-milling: Homogenize the suspension using a high-shear homogenizer at 10,000 rpm for 10 minutes to obtain a pre-milled suspension.

  • High-Pressure Homogenization: Process the pre-milled suspension through a high-pressure homogenizer according to a programmed procedure: 680 bar for 15 cycles, 1048 bar for 9 cycles, and 1500 bar for 9 cycles.[3]

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Prepare a dissolution medium of pH 6.8 (phosphate buffer). Other pH conditions (e.g., pH 1.2, 4.0) can also be tested.[4]

  • Procedure: a. Add 900 mL of the dissolution medium to each vessel and maintain the temperature at 37 ± 0.5 °C. b. Place a known amount of the pranlukast nanoparticle formulation into each vessel. c. Set the paddle speed to 50 rpm. d. Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). e. Replace the withdrawn volume with fresh dissolution medium. f. Filter the samples through a 0.45 µm syringe filter.

  • Analysis: Determine the concentration of pranlukast in the samples using a validated HPLC method.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animals: Use male Sprague-Dawley rats, fasted overnight before the experiment with free access to water.

  • Dosing: Administer the pranlukast nanoparticle formulation and the control (e.g., commercial product or raw drug suspension) orally via gavage at a specified dose.

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Determine the concentration of pranlukast in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Pranlukast_Signaling_Pathway Arachidonic_Acid Arachidonic Acid ALOX5 5-Lipoxygenase (ALOX5) Arachidonic_Acid->ALOX5 LTA4 Leukotriene A4 (LTA4) ALOX5->LTA4 LTC4S LTC4 Synthase LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1R CysLT1 Receptor LTC4->CysLT1R bind to LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT1R bind to LTE4->CysLT1R bind to Inflammatory_Response Inflammatory Response (Bronchoconstriction, Mucus Secretion, Eosinophil Recruitment) CysLT1R->Inflammatory_Response activates Pranlukast Pranlukast Pranlukast->CysLT1R blocks

Caption: Pranlukast mechanism of action via the leukotriene signaling pathway.

Nanoparticle_Preparation_Workflow Start Start: Pranlukast & Excipients Formulation Nanoparticle Formulation (e.g., High-Pressure Homogenization) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, Drug Loading) Formulation->Characterization InVitro In Vitro Evaluation (Dissolution, Stability) Characterization->InVitro InVivo In Vivo Evaluation (Pharmacokinetics in Animal Model) InVitro->InVivo End End: Data Analysis & Optimization InVivo->End Troubleshooting_Logic rect_node rect_node Problem Low Oral Bioavailability? Dissolution Good In Vitro Dissolution? Problem->Dissolution Aggregation Aggregation in GI Tract? Dissolution->Aggregation Yes OptimizeFormulation Optimize Formulation: - Particle Size - Excipients Dissolution->OptimizeFormulation No Degradation Drug Degradation? Aggregation->Degradation No SurfaceModification Surface Modification: - Mucoadhesive coating - PEGylation Aggregation->SurfaceModification Yes EntericCoating Apply Enteric Coating Degradation->EntericCoating Yes Success Improved Bioavailability Degradation->Success No OptimizeFormulation->Dissolution SurfaceModification->Success EntericCoating->Success

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Pranlukast Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Pranlukast (B1678047) hemihydrate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Pranlukast hemihydrate?

This compound is practically insoluble in water.[1][2] Its solubility in water is approximately 0.36 µg/mL at 25°C and 1.03 µg/mL at 37°C.[1][2] This poor aqueous solubility can lead to low dissolution rates and consequently, poor oral bioavailability.

Q2: What are the common problems encountered in the lab due to the low solubility of this compound?

Researchers often face the following issues:

  • Difficulty in preparing stock solutions for in vitro assays.

  • Inconsistent and low drug release in dissolution studies.[1]

  • Precipitation of the drug in aqueous buffers.

  • Low and variable oral bioavailability in preclinical animal studies.[1][3]

  • Challenges in developing parenteral formulations.

Q3: What are the general strategies to improve the solubility and dissolution of this compound?

Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly water-soluble drugs like this compound.[4][5][6] These include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[4]

  • Use of Solubilizing Excipients: Incorporating surfactants, polymers, and co-solvents in the formulation can enhance solubility.

  • Solid Dispersions: Dispersing this compound in a water-soluble carrier in an amorphous state can significantly improve its dissolution.[7]

  • Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug.[4]

  • Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can be developed to improve the oral absorption of poorly water-soluble drugs.[8]

  • Salt Formation: For ionizable drugs, forming a salt can dramatically enhance solubility.[4]

Troubleshooting Guides

Issue 1: Low and inconsistent dissolution results for this compound powder.

Possible Cause: Poor wettability and inherent low solubility of the drug.[1]

Troubleshooting Steps:

  • Incorporate a Wetting Agent/Surfactant: Add a suitable surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) to the dissolution medium to improve the wettability of the powder.[9]

  • Particle Size Reduction: If not already done, consider reducing the particle size of the this compound powder through micronization.

  • Optimize Dissolution Medium pH: Although Pranlukast is not highly pH-sensitive in terms of solubility, ensure the pH of the dissolution medium is appropriate and consistent for your experimental goals. For instance, studies have used pH 1.2 and pH 6.8 dissolution media.[1]

Issue 2: Drug precipitation when preparing an aqueous solution from a stock solution in an organic solvent.

Possible Cause: The aqueous buffer exceeds the solubility limit of this compound as the organic solvent is diluted.

Troubleshooting Steps:

  • Increase the Proportion of Co-solvent: If permissible for the experiment, increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous medium.

  • Use a Carrier System: Consider pre-complexing this compound with a solubilizing agent like cyclodextrin (B1172386) before adding it to the aqueous buffer.

  • Prepare a Solid Dispersion: Formulating this compound as a solid dispersion with a hydrophilic polymer can enhance its aqueous solubility and reduce the tendency to precipitate.

Data Presentation: Solubility of this compound

The following tables summarize the solubility of this compound in various media, providing a clear comparison of the impact of different excipients.

Table 1: Solubility of this compound in Water and with Different Excipients

Solvent/Aqueous Solution (1% w/w Polymer or 5% w/v Surfactant)Solubility (µg/mL)Fold Increase vs. WaterReference
Water (25°C)~0.36-[1]
Hydroxypropylmethyl cellulose (B213188) (HPMC)87.58~243[1]
Sucrose (B13894) Laurate682.03~1900[1]

Table 2: Dissolution Performance of Surface-Modified this compound Microparticles

FormulationMaximum Dissolution (%) in 120 min (pH 6.8)Dissolution Efficiency (DE120)Relative Dissolution Rate at 30 minReference
Raw this compound Powder~41.51.0[1]
Surface-Modified Microparticles (HPMC/Sucrose Laurate 1:2)~90.868.275.7[1]

Experimental Protocols

Protocol 1: Preparation of Surface-Modified this compound Microparticles by Spray Drying

This protocol is based on the methodology described in the study by Ha et al. (2015).[1][3][10][11][12]

Objective: To prepare surface-modified microparticles of this compound to improve its dissolution and oral bioavailability.

Materials:

  • This compound

  • Hydroxypropylmethyl cellulose (HPMC)

  • Sucrose laurate

  • Purified water

Equipment:

  • Spray dryer

  • Homogenizer

  • Magnetic stirrer

Procedure:

  • Preparation of the Spray Solution:

    • Disperse a specific amount of HPMC and sucrose laurate in purified water.

    • Add this compound to this solution.

    • Homogenize the suspension at a specified speed and duration to ensure uniform dispersion.

  • Spray Drying:

    • Feed the prepared suspension into the spray dryer.

    • Set the inlet temperature, outlet temperature, and feed rate to the optimized parameters.

    • Collect the dried microparticles from the cyclone separator.

  • Characterization:

    • Analyze the prepared microparticles for particle size, morphology (e.g., using scanning electron microscopy), and drug content.

    • Perform dissolution testing as per the protocol below.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

This protocol is a general guideline for dissolution testing, which can be adapted based on specific experimental needs and regulatory guidelines.[9]

Objective: To evaluate and compare the dissolution profiles of different this compound formulations.

Materials:

  • This compound formulation (e.g., raw powder, capsules, microparticles)

  • Dissolution medium (e.g., pH 1.2 buffer, pH 6.8 phosphate (B84403) buffer, potentially with surfactant)

  • Membrane filters (0.45 µm)

Equipment:

  • USP Dissolution Apparatus 2 (Paddle method)

  • UV-Vis Spectrophotometer or HPLC system

  • Syringes and needles

Procedure:

  • Preparation:

    • De-aerate the dissolution medium.

    • Pre-heat the dissolution vessels containing the medium to 37 ± 0.5 °C.

  • Test Execution:

    • Place the this compound formulation into each dissolution vessel.

    • Start the paddle rotation at a specified speed (e.g., 100 rpm).

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.

    • Immediately filter the sample through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

  • Sample Analysis:

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Analysis cluster_comparison Comparison raw_drug This compound (Poorly Soluble) suspension Homogeneous Suspension raw_drug->suspension excipients Solubilizing Excipients (e.g., HPMC, Sucrose Laurate) excipients->suspension solvent Aqueous Solvent solvent->suspension spray_drying Spray Drying suspension->spray_drying microparticles Surface-Modified Microparticles spray_drying->microparticles dissolution In Vitro Dissolution Testing microparticles->dissolution Test Formulation bioavailability In Vivo Bioavailability Study microparticles->bioavailability Oral Administration hplc_uv HPLC/UV Analysis dissolution->hplc_uv Sample Collection dissolution_profile Dissolution Profile hplc_uv->dissolution_profile Data Analysis compare_dissolution Compare Dissolution Profiles dissolution_profile->compare_dissolution pk_parameters Pharmacokinetic Parameters (AUC, Cmax) bioavailability->pk_parameters Blood Sampling & Analysis compare_pk Compare Pharmacokinetic Profiles pk_parameters->compare_pk raw_drug_dissolution Raw Drug Dissolution Profile raw_drug_dissolution->compare_dissolution raw_drug_pk Raw Drug PK Profile raw_drug_pk->compare_pk

Caption: Experimental workflow for developing and evaluating surface-modified this compound microparticles.

decision_tree start Poor Aqueous Solubility of This compound q1 Is the final formulation a liquid or solid? start->q1 liquid Liquid Formulation q1->liquid Liquid solid Solid Dosage Form q1->solid Solid cosolvents Co-solvency (e.g., with Ethanol, Propylene Glycol) liquid->cosolvents lipid_based Lipid-Based Systems (e.g., SMEDDS) liquid->lipid_based particle_size Particle Size Reduction (Micronization, Nanonization) solid->particle_size solid_dispersion Solid Dispersion (e.g., with HPMC, PVP) solid->solid_dispersion complexation Complexation (e.g., with Cyclodextrins) solid->complexation signaling_pathway cluster_cell Airway Smooth Muscle Cell cyslt1 CysLT1 Receptor g_protein G-Protein Activation cyslt1->g_protein plc Phospholipase C Activation g_protein->plc ip3 IP3 & DAG Production plc->ip3 ca_release Intracellular Ca2+ Release ip3->ca_release contraction Bronchoconstriction ca_release->contraction ltd4 Leukotriene D4 (LTD4) ltd4->cyslt1 Binds & Activates pranlukast Pranlukast pranlukast->cyslt1 Blocks Binding

References

Pranlukast Hemihydrate Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and degradation of pranlukast (B1678047) hemihydrate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is pranlukast hemihydrate most likely to degrade?

A1: this compound is most susceptible to degradation under alkaline and photolytic (in liquid state) conditions.[1][2][3][4] It is relatively stable under acidic, oxidative, thermal, and solid-state photolytic conditions.[1][2][3][4]

Q2: What are the major degradation products of this compound that have been identified?

A2: Several degradation products (DPs) have been identified under various stress conditions. The most significant ones include DP1, DP2, DP3, DP4, DP5, DP6, DP7, DP9, and DP10.[1][2][3] Specifically, DP6 and DP9 are prominent in alkaline conditions, while a broader range of DPs, including DP1, DP3, DP4, DP5, DP7, and DP10, form under photolytic degradation.[2][3]

Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A3: Unexpected peaks in your chromatogram are likely due to the presence of degradation products. To troubleshoot this, consider the following:

  • Review your sample handling and storage: Has the sample been exposed to light or alkaline conditions? Pranlukast is known to be labile under these conditions.[1][2][3][4]

  • Perform a forced degradation study: Subjecting a known sample of this compound to various stress conditions (acid, base, oxidation, heat, light) can help you tentatively identify the degradation products you are observing.

  • Verify the specificity of your analytical method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent drug from its degradation products. A validated stability-indicating method will have demonstrated specificity for pranlukast in the presence of its DPs.[5][6][7]

Q4: Are any of the degradation products of this compound known to be toxic?

A4: Yes, in silico toxicity studies have suggested that some degradation products, specifically DP1, DP2, DP6, and DP10, may be hepatotoxic and mutagenic.[2][3] In vitro cytotoxicity studies on an isolated alkaline degradation product (DP9) and a procured impurity also showed cytotoxic effects at certain concentrations.[3][4] Therefore, it is crucial to control the formation of these impurities.

Troubleshooting Guide for Stability Studies

Problem Possible Cause Recommended Solution
Significant degradation observed under acidic conditions. While generally stable, prolonged exposure to harsh acidic conditions or impurities in the acid could cause some degradation. The drug is also known to precipitate at lower pH, which could be mistaken for degradation.[1]Carefully control the acid concentration and duration of exposure. Ensure the drug is fully dissolved; using a co-solvent like acetonitrile (B52724) may be necessary.[1]
Inconsistent results in photostability testing. The physical state of the drug (solid vs. liquid) significantly impacts its photostability. Pranlukast is more stable to light in the solid state than in a liquid state.[1][2][3][4]Clearly define and control the physical state of the sample during photostability testing as per ICH Q1B guidelines.
Poor separation of degradation products from the parent peak in HPLC. The analytical method may not be optimized or validated as stability-indicating.Develop and validate a stability-indicating HPLC method. Key parameters to optimize include the column, mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength.[5][6][7]
Mass imbalance observed in forced degradation studies. This can occur if not all degradation products are detected by the analytical method (e.g., they do not have a chromophore or are volatile) or if they are not well-separated from the parent peak.Use a mass-sensitive detector (like a mass spectrometer) in conjunction with a UV detector to ensure all degradation products are accounted for. Ensure proper integration of all peaks.

Quantitative Data Summary

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Alkaline Hydrolysis0.1 N NaOH4 hours25 °C62.48%[1][2][3][4]
Acidic Hydrolysis0.01 N HCl in Acetonitrile7 days25 °CStable[1]
Oxidative3% H₂O₂ in Acetonitrile-25 °CStable[1]
Photolytic (Liquid State)---7.67%[1][2][3][4]
Photolytic (Solid State)---Stable[1][2][3][4]
Thermal---Stable[1][2][3][4]

Table 2: Quantification of Major Degradation Products (DPs)

Stress ConditionDegradation Product% Formation (of total)Reference
Alkaline HydrolysisDP646.61%[1][2]
DP70.24%[1][2]
DP915.62%[1][2]
Photolytic DegradationDP10.23%[1][2]
DP20.35%[1][2]
DP30.77%[1][2]
DP41.14%[1][2]
DP51.10%[1][2]
DP72.22%[1][2]
DP101.86%[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound as per ICH guidelines.[1][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 100 µg/mL).[1][2]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.01 N HCl in acetonitrile. Keep the solution at 25 °C for 7 days.[1] Withdraw samples at appropriate time points, neutralize, and dilute to the initial concentration for analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at 25 °C for 4 hours.[1] Withdraw samples at appropriate time points, neutralize, and dilute to the initial concentration for analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ in acetonitrile. Keep the solution at 25 °C.[1] Withdraw samples at appropriate time points and dilute to the initial concentration for analysis.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60-80 °C) for a defined period. Also, heat the stock solution under reflux.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to a combination of visible and UV light in a photostability chamber, as per ICH Q1B guidelines.[1]

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

The following is an example of a validated stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.[2][3][4]

  • Instrumentation: A high-performance liquid chromatography system with a photodiode array (PDA) or UV detector.

  • Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm).[2][3][4]

  • Mobile Phase: A 50:50 (v/v) mixture of 50 mM ammonium (B1175870) formate (B1220265) buffer (pH 4, adjusted with formic acid) and acetonitrile.[2][3][4]

  • Flow Rate: 1.25 mL/min.[2][3][4]

  • Detection Wavelength: 230 nm.[2][3][4]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[5][6][7]

  • Injection Volume: 10-20 µL.

Visualizations

Pranlukast_Degradation_Pathway cluster_alkaline Alkaline Hydrolysis (0.1 N NaOH) cluster_photolytic Photolytic Degradation (Liquid State) cluster_stable Stable Conditions Pranlukast This compound DP6 DP6 Pranlukast->DP6 Major DP9 DP9 Pranlukast->DP9 Minor DP1 DP1 Pranlukast->DP1 DP2 DP2 Pranlukast->DP2 DP3 DP3 Pranlukast->DP3 DP4 DP4 Pranlukast->DP4 DP5 DP5 Pranlukast->DP5 DP7 DP7 Pranlukast->DP7 DP10 DP10 Pranlukast->DP10 Acid Acidic Oxidative Oxidative Thermal Thermal

Caption: this compound Degradation Pathways.

Stability_Testing_Workflow start Start: Pranlukast Sample stress Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->stress hplc Develop & Validate Stability-Indicating HPLC Method stress->hplc analysis Analyze Stressed Samples hplc->analysis identification Identify & Characterize Degradation Products (e.g., LC-MS) analysis->identification quantification Quantify Degradation Products identification->quantification report Generate Stability Report quantification->report

Caption: Experimental Workflow for Stability Testing.

References

Pranlukast Hemihydrate Crystallization & Precipitation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pranlukast (B1678047) hemihydrate crystallization and precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known solid-state forms of Pranlukast?

A1: Pranlukast is known to exist in several solid forms, including a hemihydrate (HH), which is the common form in drug products, as well as multiple anhydrate forms (AH, form I–III) and various solvates.[1][2][3] The interconversion between these forms is influenced by factors such as temperature, humidity, and solvent exposure.[1][3]

Q2: Why is Pranlukast hemihydrate considered a challenging compound to work with in terms of solubility?

A2: this compound is practically insoluble in water, with a reported solubility of approximately 1.03 μg/mL at 37°C.[4][5] Its solubility is also pH-dependent due to the presence of a tetrazole group, exhibiting extremely low dissolution in acidic environments.[4][5] This poor solubility can lead to challenges in achieving desired dissolution rates and bioavailability.[4][5][6]

Q3: What are the general approaches to improve the dissolution rate of this compound?

A3: Common strategies to enhance the dissolution of this compound include particle size reduction, formulation with excipients such as surfactants and hydrophilic polymers, and the preparation of alternative solid forms like amorphous dispersions or different polymorphs.[4][6][7][8] Surface modification techniques using spray drying with excipients like hydroxypropylmethyl cellulose (B213188) (HPMC) and sucrose (B13894) laurate have been shown to significantly increase dissolution without altering the drug's crystallinity.[4][6][7][8]

Troubleshooting Guide

Issue 1: Poor or inconsistent yield during crystallization.

Q: My crystallization process for this compound is resulting in a low or unpredictable yield. What factors could be contributing to this?

A: Several factors can influence crystallization yield. Consider the following troubleshooting steps:

  • Supersaturation Control: Inconsistent supersaturation is a common cause of variable yields. The solution must be sufficiently supersaturated to induce nucleation and crystal growth, but excessive supersaturation can lead to rapid, uncontrolled precipitation of impurities or amorphous material.[9][10] Implementing a controlled cooling profile or anti-solvent addition rate can help maintain an optimal level of supersaturation.

  • Solvent Selection: The choice of solvent is critical. Pranlukast's solubility varies significantly in different solvents.[11] Ensure you are using a solvent system where the solubility has a moderate positive correlation with temperature for cooling crystallization, or where the addition of an anti-solvent effectively reduces solubility in a controlled manner.

  • Temperature and Stirring Rate: Higher temperatures generally increase solubility and can accelerate the transformation between different solid forms.[1] The stirring rate affects mass transfer and can influence both nucleation and crystal growth kinetics.[1] Ensure these parameters are consistent across experiments.

Issue 2: Unwanted precipitation of amorphous material or the wrong polymorph.

Q: I am observing the formation of an amorphous solid or a different polymorphic form of Pranlukast instead of the desired hemihydrate crystals. How can I control the solid form?

A: Controlling polymorphism is a critical aspect of Pranlukast crystallization. Here are some key considerations:

  • Humidity Control: The anhydrate forms of Pranlukast can convert to the hemihydrate form at relative humidity levels above 5%.[1][3] Conversely, processing at very low humidity or high temperatures can favor the formation of anhydrates.[3] Controlling the humidity of the processing environment is crucial.

  • Solvent System: The solvent can direct the crystallization towards a specific polymorph or solvate.[11] For instance, crystallization from a DMF solvate can transform into the hemihydrate form in the presence of water.[1] If you are obtaining an undesired solvate, consider changing the solvent system.

  • Seeding: Introducing seed crystals of the desired this compound form can effectively direct the crystallization towards that form and prevent the nucleation of metastable polymorphs or amorphous material.

  • Milling and Grinding: Mechanical stress from milling can lead to partial or complete amorphization of this compound, especially at low temperatures.[1][2] If a crystalline product is desired, carefully control milling conditions or consider alternative particle size reduction techniques.

Issue 3: Crystals are forming, but they are very small (fine needles) and difficult to filter and dry.

Q: My this compound is crystallizing as fine, needle-like particles that are challenging to handle in downstream processing. How can I encourage the growth of larger crystals?

A: The morphology of this compound crystals can be influenced by several factors:

  • Rate of Supersaturation: A high level of supersaturation or a rapid increase in supersaturation tends to favor nucleation over crystal growth, resulting in a larger number of small crystals.[12] Slowing down the cooling rate or the anti-solvent addition rate can provide more time for the existing crystals to grow.

  • Additives: The presence of certain excipients or impurities can act as habit modifiers. While surfactants and polymers can improve wettability and dissolution, they can also influence crystal shape.[4][8]

  • Aging/Ostwald Ripening: Holding the crystal slurry at a constant temperature for a period after crystallization can allow for Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones, leading to an overall increase in crystal size.

Data and Protocols

Table 1: Solubility of this compound in Various Aqueous Excipient Solutions
Excipient (1% w/v)Solubility (μg/mL)Fold Increase vs. Water
Water (Control)~0.361
HPMC87.58~243
Sucrose Laurate682.03~1894

Data adapted from studies on improving this compound dissolution.[4][5]

Experimental Protocol: Surface Modification of this compound via Spray Drying

This protocol describes a general method for preparing surface-modified this compound microparticles to enhance dissolution.

  • Preparation of the Spray Solution:

    • Disperse a specific amount of hydroxypropylmethyl cellulose (HPMC) and sucrose laurate in purified water.

    • Add this compound to the polymer/surfactant solution.

    • Homogenize the suspension to ensure uniform particle distribution.

  • Spray Drying Process:

    • Use a laboratory-scale spray dryer equipped with a standard nozzle.

    • Set the inlet temperature, feed rate, and atomizing air pressure to optimized values (these will depend on the specific equipment and desired particle characteristics).

    • Continuously stir the feed suspension throughout the process.

  • Collection and Characterization:

    • Collect the dried microparticles from the cyclone separator.

    • Characterize the resulting powder for particle size, morphology (e.g., using scanning electron microscopy), and solid-state form (e.g., using powder X-ray diffraction).

This is a generalized protocol based on published methods.[4][6][7][8] Specific parameters should be optimized for your equipment and desired product attributes.

Visualizations

Caption: A logical workflow for troubleshooting common issues in this compound crystallization.

Crystallization_Factors Key Factors Influencing Pranlukast Crystallization pranlukast This compound Crystallization Outcome thermodynamic Thermodynamic Factors Temperature Solvent Choice Supersaturation pranlukast->thermodynamic kinetic Kinetic Factors Cooling/Anti-solvent Addition Rate Stirring Rate Seeding pranlukast->kinetic solid_state Solid-State Properties Polymorphism Humidity Sensitivity Presence of Impurities pranlukast->solid_state

Caption: A diagram illustrating the key factors that control the outcome of Pranlukast crystallization.

References

Optimizing Pranlukast hemihydrate delivery in animal models of respiratory disease

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the delivery of Pranlukast (B1678047) hemihydrate in animal models of respiratory disease. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficacy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Pranlukast hemihydrate?

A1: this compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] By blocking this receptor, it inhibits the inflammatory actions of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators in the pathophysiology of asthma and other respiratory diseases. This action leads to reduced bronchoconstriction, airway edema, and mucus production.[1][3]

Q2: What are the main challenges in delivering this compound in animal models?

A2: The primary challenge is its poor water solubility and low oral bioavailability.[4] This can lead to variable absorption and inconsistent plasma concentrations, making it difficult to achieve a therapeutic dose and obtain reproducible results in animal studies.

Q3: What are the recommended animal models for studying the efficacy of this compound in respiratory diseases?

A3: Commonly used models include ovalbumin (OVA)-induced allergic asthma in mice and guinea pigs, and house dust mite (HDM)-induced asthma models in the same species.[5][6][7][8][9] For chronic obstructive pulmonary disease (COPD), models are often induced by exposure to cigarette smoke or intratracheal lipopolysaccharide (LPS).

Q4: How can the oral bioavailability of this compound be improved?

A4: Several formulation strategies have been shown to enhance its oral bioavailability. These include the preparation of amorphous solid dispersions, self-microemulsifying drug delivery systems (SMEDDS), and surface-modified microparticles.[1][2][10][11] These formulations improve the dissolution rate and absorption of the compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Suggested Solution
Inconsistent or low drug efficacy Poor bioavailability of this compound due to its low solubility.- Utilize an improved formulation such as a solid dispersion, SMEDDS, or surface-modified microparticles to enhance solubility and absorption.[1][2][10][11] - Ensure proper preparation and administration of the formulation. For suspensions, ensure homogeneity before each dose.
Incorrect timing of drug administration in relation to allergen challenge.- Administer this compound prophylactically before the allergen challenge to block the early and late phase asthmatic responses. A common approach is to administer the drug 1-2 hours before the challenge.
Inadequate dose.- Perform a dose-response study to determine the optimal therapeutic dose for your specific animal model and disease severity.
High variability in plasma drug concentrations between animals Inconsistent oral administration (gavage) technique.- Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach.[12][13][14][15] - Use appropriate gavage needle size for the animal.[15] - Confirm proper placement of the gavage needle before administering the dose.[12][13]
Formulation instability or precipitation.- For suspensions, vortex the formulation immediately before each administration to ensure a homogenous mixture. - For SMEDDS, ensure the formulation forms a stable microemulsion upon dilution in aqueous media.
Animal distress during or after administration (e.g., coughing, fluid from nose) Accidental administration into the trachea during oral gavage.- Stop the procedure immediately.[14] - Review and refine the oral gavage technique, ensuring the animal's head and neck are properly aligned.[13] - Use a flexible gavage needle to reduce the risk of tracheal entry and esophageal injury.[14]
Irritation from the vehicle or formulation.- Evaluate the tolerability of the vehicle alone in a control group of animals. - Consider alternative, well-tolerated vehicles.
Difficulty in inducing a consistent disease phenotype in the animal model Improper sensitization or challenge protocol.- Ensure the correct dose and route of administration for the sensitizing agent (e.g., OVA with alum adjuvant via intraperitoneal injection) and the challenge agent (e.g., aerosolized OVA).[9][16][17] - Adhere to a consistent timing and duration for sensitization and challenge periods.[17]
Animal strain variability.- Use a well-characterized and appropriate animal strain for the desired disease model (e.g., BALB/c mice for allergic asthma).

Data Presentation: Pharmacokinetics of this compound Formulations in Rats

The following tables summarize the pharmacokinetic parameters of different this compound formulations administered orally to rats.

Table 1: Pharmacokinetics of Surface-Modified Microparticles

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0–12h (ng·h/mL)Relative Bioavailability (%)
Commercial Product40105.2 ± 9.65.0 ± 3.6678.9 ± 123.5100
Surface-Modified Microparticles40410.3 ± 61.84.7 ± 3.01697.3 ± 245.7~250

Data adapted from a study evaluating surface-modified microparticles in Sprague-Dawley rats.[1]

Table 2: Pharmacokinetics of Self-Microemulsifying Drug Delivery System (SMEDDS)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0–24h (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension40105.2 ± 9.65.0 ± 3.6754.6 ± 123.5100
SMEDDS40384.3 ± 61.84.7 ± 3.02234.5 ± 345.7~296

Data adapted from a study evaluating a SMEDDS formulation in rats.[2][10][18][19]

Table 3: Pharmacokinetics of Amorphous Solid Dispersion

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0–12h (ng·h/mL)Relative Bioavailability (%)
Onon® Capsule Powder40123.4 ± 23.54.0 ± 1.2876.5 ± 154.3100
Hot-Melt Extruded Solid Dispersion40407.2 ± 54.13.5 ± 0.92191.3 ± 301.2~250

Data adapted from a study evaluating a hot-melt extruded amorphous solid dispersion in rats.[11][20]

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (IP) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL of saline to BALB/c mice.[17]

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the this compound formulation orally via gavage at the desired dose. The timing of administration should be consistent, typically 1 hour before the OVA challenge.

  • Challenge:

    • From days 21 to 24, expose the mice to an aerosol of 1% OVA in saline for 30 minutes.[17]

  • Evaluation of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, assess AHR by methacholine (B1211447) challenge using either invasive (measurement of lung resistance and compliance) or non-invasive (whole-body plethysmography) methods.[3][21][22][23][24]

  • Collection of Bronchoalveolar Lavage (BAL) Fluid:

    • After AHR measurement, euthanize the mice and perform a bronchoalveolar lavage to collect BAL fluid.

    • Analyze the BAL fluid for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes).[25]

  • Cytokine Analysis:

    • Measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using methods such as ELISA or cytokine bead arrays.[25][26][27][28][29]

Protocol 2: House Dust Mite (HDM)-Induced Asthma Model in Guinea Pigs
  • Sensitization and Challenge:

    • Intranasally administer HDM extract to guinea pigs once a week for five weeks.[5][7]

  • Drug Administration:

    • Prepare and administer the this compound formulation orally at the desired dose, typically 1-2 hours before each HDM challenge.

  • Evaluation of Airway Responses:

    • Measure antigen-induced bronchoconstriction after the first HDM challenge using techniques like the forced oscillation technique to assess Newtonian resistance, tissue damping, and tissue elastance.[5]

    • Assess changes in respiratory patterns (e.g., enhanced pause - Penh) using whole-body plethysmography after each subsequent challenge.[5]

  • Measurement of Airway Hyperresponsiveness (AHR):

    • One day after the final HDM challenge, measure AHR to methacholine.[5]

  • Analysis of Inflammation:

    • Collect BAL fluid to quantify inflammatory cells and cytokines.[5]

    • Measure HDM-specific immunoglobulins (IgE, IgG1, IgG2) in the serum.[5]

Visualizations

Pranlukast_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Arachidonic_Acid->Cysteinyl_Leukotrienes 5-Lipoxygenase Pathway CysLT1_Receptor CysLT1 Receptor Cysteinyl_Leukotrienes->CysLT1_Receptor Binds to Inflammatory_Response Inflammatory Response CysLT1_Receptor->Inflammatory_Response Activates Pranlukast Pranlukast hemihydrate Pranlukast->CysLT1_Receptor Antagonizes Bronchoconstriction Bronchoconstriction Inflammatory_Response->Bronchoconstriction Airway_Edema Airway Edema Inflammatory_Response->Airway_Edema Mucus_Production Mucus Production Inflammatory_Response->Mucus_Production

Caption: Pranlukast's mechanism of action via CysLT1 receptor antagonism.

Experimental_Workflow Animal_Model Animal Model Induction (e.g., OVA-sensitization) Drug_Admin Pranlukast Formulation Administration Animal_Model->Drug_Admin Allergen_Challenge Allergen Challenge (e.g., OVA aerosol) Drug_Admin->Allergen_Challenge AHR_Measurement Airway Hyperresponsiveness Measurement Allergen_Challenge->AHR_Measurement BAL_Collection Bronchoalveolar Lavage (BAL) Fluid Collection AHR_Measurement->BAL_Collection Data_Analysis Data Analysis (Cell Counts, Cytokines) BAL_Collection->Data_Analysis

Caption: A generalized experimental workflow for evaluating Pranlukast.

Troubleshooting_Logic Start Inconsistent Efficacy? Check_Bioavailability Is Bioavailability Optimized? Start->Check_Bioavailability Yes Improve_Formulation Action: Use enhanced formulation (SMEDDS, solid dispersion) Check_Bioavailability->Improve_Formulation No Check_Dosing Is Dosing Protocol Correct? Check_Bioavailability->Check_Dosing Yes Improve_Formulation->Check_Dosing Review_Technique Action: Review gavage technique and timing Check_Dosing->Review_Technique No Check_Model Is Animal Model Consistent? Check_Dosing->Check_Model Yes Review_Technique->Check_Model Refine_Model Action: Refine sensitization/ challenge protocol Check_Model->Refine_Model No Success Consistent Results Check_Model->Success Yes Refine_Model->Success

References

Self-nanoemulsifying drug delivery system (SNEDDS) for Pranlukast hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals working on Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Pranlukast (B1678047) hemihydrate. It provides troubleshooting advice, frequently asked questions, experimental protocols, and key formulation data to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating Pranlukast hemihydrate for oral delivery? A1: this compound is a poorly water-soluble drug (BCS Class II), which means its absorption after oral administration is limited by its slow dissolution rate in gastrointestinal fluids.[1][2] This low solubility leads to poor and variable bioavailability.[1][2][3]

Q2: Why is a SNEDDS a suitable approach for this compound? A2: SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium like gastrointestinal fluid.[4][5] This in-situ nanoemulsion provides a large surface area for drug release and maintains the drug in a solubilized state, which can significantly enhance its dissolution and subsequent absorption.[5][6][7] For this compound, this results in a notable increase in bioavailability compared to conventional formulations.[1][3]

Q3: How do I select the right excipients (oil, surfactant, co-surfactant) for my this compound SNEDDS? A3: Excipient selection is critical and should begin with solubility studies.[8][9] The ideal oil phase should have high solubilizing capacity for this compound to achieve adequate drug loading.[9] Surfactants and co-surfactants are chosen based on their ability to emulsify the oil phase effectively and their compatibility with the drug.[8] Studies have identified excipients like Benzyl (B1604629) alcohol, Triethylcitrate (TEC), Tween 20, and Span 20 as effective for formulating this compound SNEDDS.[1][4]

Q4: What are the critical quality attributes (CQAs) to monitor for a this compound SNEDDS formulation? A4: The key CQAs for a SNEDDS formulation include droplet size, polydispersity index (PDI), zeta potential, self-emulsification time, drug content, and in vitro drug release profile.[10][11] The goal is to achieve a small droplet size (typically < 100 nm) with a narrow PDI (< 0.3) to ensure stability and consistent drug absorption.[4][5]

Q5: Can liquid SNEDDS be converted into a solid dosage form? A5: Yes, liquid SNEDDS can be transformed into solid SNEDDS (S-SNEDDS) to improve stability, handling, and patient compliance.[12][13] This is commonly achieved by adsorbing the liquid SNEDDS onto porous carriers like Aerosil 200 or Neusilin US2, or through techniques like spray drying.[10][12]

Troubleshooting Guide

This section addresses common problems encountered during the development of this compound SNEDDS.

Problem: Phase separation or turbidity observed in the liquid SNEDDS pre-concentrate during storage.

  • Possible Cause: The components (oil, surfactant, co-surfactant) are not in the correct ratio, leading to thermodynamic instability. The drug may also be precipitating out of the solution if the concentration exceeds its solubility in the formulation.

  • Solution:

    • Re-evaluate the pseudo-ternary phase diagram to identify a stable, single-phase region for your chosen excipients.[8][14]

    • Ensure the drug concentration is below the saturation solubility in the selected vehicle.

    • Conduct thermodynamic stability studies, including centrifugation and freeze-thaw cycles, to screen for robust formulations.[10]

Problem: The SNEDDS formulation does not emulsify quickly (< 1-2 minutes) or forms a coarse, milky emulsion upon dilution.

  • Possible Cause: The surfactant/co-surfactant combination is not efficient enough to reduce the interfacial tension between the oil and aqueous phase, or the viscosity of the pre-concentrate is too high.

  • Solution:

    • Increase the concentration of the surfactant or adjust the surfactant-to-co-surfactant ratio (Smix).

    • Screen for surfactants with a higher Hydrophilic-Lipophilic Balance (HLB) value (typically between 12-18 for o/w nanoemulsions).

    • Consider using a co-surfactant or co-solvent that can reduce the viscosity of the formulation.

Problem: Drug precipitation is observed after the SNEDDS is dispersed in the aqueous dissolution medium.

  • Possible Cause: While the drug is soluble in the anhydrous SNEDDS pre-concentrate, its solubility in the dispersed nanoemulsion droplets is lower. The drug may partition into the aqueous phase where it is insoluble.

  • Solution:

    • Select an oil phase in which the drug has very high solubility. The drug should preferentially remain in the oil droplets.[15]

    • Incorporate polymers or precipitation inhibitors into the formulation that can maintain a supersaturated state of the drug in the dissolution medium.

    • Ensure the nanoemulsion droplet size is sufficiently small and stable to encapsulate the drug effectively.

Problem: Inconsistent or highly variable results in droplet size and PDI measurements.

  • Possible Cause: This can be due to issues with the formulation itself (e.g., borderline stability) or the measurement technique.

  • Solution:

    • Ensure the formulation is thoroughly mixed and equilibrated before dilution and measurement.

    • Standardize the dilution procedure (e.g., temperature of the aqueous phase, rate of addition, and agitation).

    • Check the settings on the particle size analyzer (e.g., laser obscuration, measurement angle, and data analysis model). Ensure the sample concentration is appropriate for Dynamic Light Scattering (DLS) analysis.

G cluster_troubleshooting SNEDDS Troubleshooting Logic start Experimental Issue phase_sep Phase Separation in Pre-concentrate start->phase_sep poor_emul Poor Emulsification (Cloudy/Slow) start->poor_emul precip Drug Precipitation Post-Dilution start->precip cause1 Cause: - Incorrect Excipient Ratios - Drug Supersaturation phase_sep->cause1 Identify cause2 Cause: - Inefficient Surfactant (Sₘᵢₓ) - High Viscosity poor_emul->cause2 Identify cause3 Cause: - Low drug solubility in oil - Drug partitioning to aqueous phase precip->cause3 Identify sol1 Solution: - Re-evaluate Phase Diagram - Check Drug Solubility - Conduct Stability Tests cause1->sol1 Address sol2 Solution: - Adjust Sₘᵢₓ Ratio - Screen High-HLB Surfactants - Add Viscosity Reducer cause2->sol2 Address sol3 Solution: - Select Higher Solubility Oil - Add Precipitation Inhibitor - Optimize Droplet Size cause3->sol3 Address

Caption: A flowchart for troubleshooting common SNEDDS formulation issues.

Data & Formulation Tables

Table 1: Example Optimized SNEDDS Formulation for this compound

This table presents an example of an optimized formulation based on published literature. Researchers should use this as a starting point and optimize based on their specific drug batch and excipients.

ComponentFunctionConcentration (% w/w)Reference(s)
Benzyl alcoholOil / Co-solvent22.44%[4]
Tween 20Surfactant67.55%[4]
Span 20Co-surfactant10.00%[4]
PranlukastDrug30 mg per 1 g of SNEDDS[14]

Note: Another study identified an optimized formulation consisting of Triethylcitrate (10%), Tween 20 (50%), Span 20 (25%), triethanolamine (B1662121) (5%), and benzyl alcohol (10%).[1][3]

Table 2: Physicochemical Characteristics of an Optimized Pranlukast SNEDDS Formulation
ParameterValueSignificanceReference(s)
Droplet Size65.87 nmSmall size provides a large surface area for drug absorption.[4]
Polydispersity Index (PDI)< 0.3 (typical target)Indicates a narrow and uniform size distribution of nano-droplets.[5]
Saturated Solubility20.56 mg/gRepresents the maximum amount of drug that can be loaded into the system.[4]
In Vitro Drug Release (in SIF)90.84% in 2 hoursDemonstrates significant improvement over the plain drug (1.12%).[1][4]

Experimental Protocols

Protocol 1: Preparation of this compound SNEDDS

This protocol outlines the standard method for preparing the liquid SNEDDS pre-concentrate.

Materials:

  • Oil (e.g., Benzyl alcohol, Triethylcitrate)

  • Surfactant (e.g., Tween 20)

  • Co-surfactant (e.g., Span 20)

  • This compound powder

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Glass vials

Procedure:

  • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a clean glass vial according to the desired formulation ratio.

  • Place the vial on a magnetic stirrer and mix the components at a moderate speed (e.g., 300 rpm) until a clear, homogenous isotropic mixture is formed.

  • Accurately weigh the this compound powder.

  • Gradually add the this compound powder to the excipient mixture while continuously stirring.

  • Continue stirring until the drug is completely dissolved and the solution is clear. Gentle heating (e.g., up to 40°C) may be applied to facilitate dissolution if necessary, but stability must be confirmed.

  • Visually inspect the final formulation against a light source to ensure there is no undissolved drug or phase separation.

  • Store the prepared SNEDDS pre-concentrate in a tightly sealed container at a controlled temperature.

Protocol 2: Characterization of SNEDDS - Droplet Size and Zeta Potential

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • SNEDDS pre-concentrate

  • Distilled water or other aqueous medium

  • Disposable cuvettes

Procedure:

  • Sample Preparation: Accurately pipette a small volume of the SNEDDS pre-concentrate (e.g., 10 µL) and dilute it with a large volume of the aqueous phase (e.g., 10 mL) to form a nanoemulsion. A typical dilution ratio is 1:100 or 1:1000.

  • Gently agitate the diluted sample by inverting the container several times to ensure complete emulsification. Avoid vigorous shaking, which can introduce air bubbles.

  • Measurement: Transfer the resulting nanoemulsion into a clean, appropriate cuvette.

  • Place the cuvette into the DLS instrument.

  • Set the instrument parameters (e.g., temperature to 25°C or 37°C, measurement angle, and refractive index of the components).

  • Perform the measurement to obtain the mean droplet size (Z-average), polydispersity index (PDI), and zeta potential.

  • Repeat the measurement at least three times for each formulation to ensure reproducibility.

Protocol 3: In Vitro Dissolution Testing

Equipment:

  • USP Dissolution Apparatus II (Paddle type)

  • Dissolution vessels

  • Hard gelatin capsules

  • Dissolution medium (e.g., Simulated Gastric Fluid (SGF, pH 1.2) or Simulated Intestinal Fluid (SIF, pH 6.8))[4][7]

  • Syringes and filters (e.g., 0.45 µm)

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Fill a known amount of the this compound SNEDDS pre-concentrate (equivalent to a specific dose, e.g., 30 mg of Pranlukast) into hard gelatin capsules and seal them.[4]

  • Prepare 900 mL of the desired dissolution medium (e.g., SIF, pH 6.8) and place it in the dissolution vessels. Maintain the temperature at 37 ± 0.5°C.

  • Set the paddle rotation speed to a specified rate (e.g., 50 or 75 rpm).[5][7]

  • Place one capsule in each vessel.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the collected samples through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analyze the filtrate for Pranlukast concentration using a validated analytical method (HPLC or UV-Vis).

  • Calculate the cumulative percentage of drug released at each time point.

G cluster_workflow SNEDDS Development & Characterization Workflow node1 Step 1: Excipient Screening (Solubility Studies) node2 Step 2: Construct Pseudo-Ternary Phase Diagram node1->node2 node3 Step 3: Prepare SNEDDS Pre-concentrate node2->node3 node4 Step 4: Thermodynamic Stability Testing node3->node4 node5 Step 5: Physicochemical Characterization (Droplet Size, PDI, Zeta Potential) node4->node5 If Stable node6 Step 6: In Vitro Dissolution Studies node5->node6 node7 Step 7: Further Analysis (e.g., In Vivo Bioavailability) node6->node7

Caption: A typical workflow for the development and evaluation of SNEDDS.

Mechanism of Action Visualization

Pranlukast is a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). By blocking this receptor, it prevents the pro-inflammatory actions of leukotrienes (LTC₄, LTD₄, LTE₄), which are key mediators in asthma and allergic rhinitis.

G cluster_moa Pranlukast Mechanism of Action leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) receptor CysLT1 Receptor (on Airway Smooth Muscle) leukotrienes->receptor Binds to inflammation Inflammatory Response (Bronchoconstriction, Edema) receptor->inflammation Activates pranlukast Pranlukast block X pranlukast->block block->receptor Blocks

Caption: Pranlukast blocks the CysLT1 receptor, inhibiting inflammation.

References

Technical Support Center: Enhancing Pranlukast Hemihydrate Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the dissolution rate of Pranlukast (B1678047) hemihydrate, a poorly water-soluble drug.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Dissolution Rate with Unmodified Pranlukast Hemihydrate

  • Question: My dissolution experiments with pure this compound powder show very low and inconsistent results. What is the expected solubility and how can I begin to improve it?

  • Answer: this compound is practically insoluble in water, with a reported solubility of approximately 1.03 µg/mL at 37°C.[1] This inherent low solubility is the primary reason for poor dissolution. To begin enhancing the dissolution rate, consider the following strategies:

    • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[2][3]

    • Formulation with Excipients: Incorporating hydrophilic polymers and surfactants can improve the wettability and solubility of the drug.[1][4][5]

    • Amorphous Solid Dispersions: Converting the crystalline drug into a more soluble amorphous form by dispersing it in a polymer matrix can significantly enhance dissolution.[6][7][8]

Issue 2: Poor Wetting and Powder Agglomeration in Dissolution Media

  • Question: During dissolution testing, the Pranlukast powder tends to float or form clumps, leading to variable results. How can I resolve this?

  • Answer: This issue stems from the hydrophobic nature of this compound, which leads to poor wettability. To address this, surface modification is a highly effective strategy. Creating surface-modified microparticles using a spray-drying process with hydrophilic excipients like hydroxypropylmethyl cellulose (B213188) (HPMC) and a surfactant such as sucrose (B13894) laurate can significantly improve the hydrophilicity and wettability of the particles.[1][4][5][9][10] One study found that using sucrose laurate increased the aqueous solubility of Pranlukast by approximately 1,900-fold.[1]

Issue 3: Inconsistent Results with Nanosuspension Formulation

  • Question: I am preparing a nanosuspension of this compound, but I am observing particle aggregation and inconsistent dissolution profiles. What are the critical parameters to control?

  • Answer: The stability of a nanosuspension is crucial for consistent performance. Key factors to control are:

    • Stabilizer and Surfactant Selection: The choice and concentration of stabilizers are critical to prevent particle aggregation (Ostwald ripening). Combinations of polymers and surfactants, such as Poloxamer 407 and PEG200, have been used successfully.[11][12][13]

    • Homogenization Parameters: When using high-pressure homogenization, the pressure, number of cycles, and temperature must be optimized. A programmed approach, for instance, starting at a lower pressure and incrementally increasing it, can yield uniform nanoparticles.[11][13]

    • Particle Size and Polydispersity Index (PDI): Regularly monitor the particle size and PDI. A narrow size distribution is desirable for stable nanosuspensions.

Issue 4: Recrystallization of Amorphous Solid Dispersion During Storage or Dissolution

  • Question: My amorphous solid dispersion of Pranlukast shows promising initial dissolution, but its performance decreases over time, or it appears to recrystallize during the dissolution experiment. How can this be prevented?

  • Answer: Amorphous forms are thermodynamically unstable and tend to revert to a more stable crystalline form. To prevent recrystallization:

    • Polymer Selection: The choice of polymer is critical. The polymer should have good miscibility with the drug and a high glass transition temperature (Tg) to reduce molecular mobility. Polymers like Soluplus® and Kollidon® VA64 have been shown to be effective.[7]

    • Drug Loading: Avoid excessively high drug loading, as this can increase the tendency for recrystallization. An optimal drug-to-polymer ratio must be determined experimentally. A 1:4 drug-to-polymer ratio with Soluplus® has been reported to be stable.[7]

    • Storage Conditions: Store the solid dispersion under controlled temperature and humidity conditions to minimize moisture absorption, which can act as a plasticizer and promote recrystallization.

Quantitative Data Summary

The following tables summarize the quantitative improvements in dissolution and bioavailability achieved with different formulation strategies for this compound.

Table 1: Dissolution Enhancement of this compound Formulations

Formulation StrategyKey ExcipientsDissolution ResultsReference
Surface-Modified Microparticles HPMC, Sucrose Laurate (1:2 ratio)~85% dissolved within 30 minutes in pH 6.8 buffer.[1][4][9]
~90.8% dissolved after 120 minutes, compared to ~4% for the commercial product.[1]
Nanosuspension Poloxamer 407, PEG200Complete release in 30 minutes.[11][12]
Amorphous Solid Dispersion Soluplus® (1:4 drug-to-polymer ratio)Significantly increased dissolution rate compared to the commercial product.[7]

Table 2: In Vivo Bioavailability Enhancement of this compound Formulations

| Formulation Strategy | Key Excipients/Method | Cmax Increase (vs. Commercial/Raw) | AUC Increase (vs. Commercial/Raw) | Reference | | :--- | :--- | :--- | :--- | | Surface-Modified Microparticles | HPMC, Sucrose Laurate | ~3.9-fold increase | ~2.5-fold increase |[1][4][14] | | Nanosuspension | High-Pressure Homogenization | ~6.3-fold increase (0.16µm vs 18.21µm) | ~3.5-fold increase (0.16µm vs 18.21µm) |[14] | | | Poloxamer 407, PEG200 | - | ~4.38-fold increase |[11][12] | | Amorphous Solid Dispersion | Soluplus® (Hot-Melt Extrusion) | ~3.3-fold increase | ~2.5-fold increase |[7] |

Experimental Protocols

Protocol 1: Preparation of Surface-Modified Microparticles via Spray-Drying

  • Solution Preparation: Prepare an aqueous solution containing a hydrophilic polymer (e.g., HPMC) and a surfactant (e.g., sucrose laurate).

  • Dispersion: Disperse this compound powder in the polymer/surfactant solution using a high-shear mixer (e.g., Ultra-Turrax at 20,000 rpm for 10 minutes).[9]

  • Spray-Drying: Atomize the suspension into a spray dryer. Typical parameters include an inlet temperature of 115°C–140°C and a controlled feed rate.[9] The drying air flow should be concurrent with the spray direction.[9]

  • Collection: Collect the dried microparticles from the cyclone separator.

  • Characterization: Analyze the particles for size, morphology (SEM), crystallinity (PXRD), and perform in vitro dissolution studies.[1][9]

Protocol 2: Preparation of Nanosuspension via High-Pressure Homogenization

  • Pre-suspension: Disperse this compound in an aqueous solution containing a stabilizer (e.g., 0.375% w/v Poloxamer 407) and a surfactant (e.g., 0.375% w/v PEG200).[11]

  • High-Shear Homogenization: Reduce the particle size of the pre-suspension using a high-shear homogenizer.

  • High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer. An optimized, programmed approach is recommended:

    • 15 cycles at 680 bar

    • 9 cycles at 1048 bar

    • 9 cycles at 1500 bar[11][13]

  • Characterization: Characterize the resulting nanosuspension for mean particle size, polydispersity index (PDI), zeta potential, and dissolution rate.[11] The crystallinity should be checked via XRD to ensure no changes occurred during the process.[11]

Visualizations

Dissolution_Enhancement_Strategies cluster_approaches Formulation Approaches cluster_techniques Specific Techniques cluster_outcome Outcome Particle_Size_Reduction Particle Size Reduction Nanosuspension Nanosuspension (Homogenization) Particle_Size_Reduction->Nanosuspension leads to Amorphization Amorphization Solid_Dispersion Solid Dispersion (Hot-Melt Extrusion) Amorphization->Solid_Dispersion leads to Wettability_Enhancement Wettability Enhancement Surface_Modification Surface Modification (Spray-Drying) Wettability_Enhancement->Surface_Modification leads to Increased_Dissolution_Rate Increased Dissolution Rate & Bioavailability Nanosuspension->Increased_Dissolution_Rate Solid_Dispersion->Increased_Dissolution_Rate Surface_Modification->Increased_Dissolution_Rate

Caption: Logical relationships between formulation approaches and techniques to enhance Pranlukast dissolution.

Experimental_Workflow_Nanosuspension cluster_prep Preparation cluster_char Characterization A Disperse Pranlukast in Stabilizer Solution B High-Shear Homogenization (Pre-milling) A->B Step 1 C High-Pressure Homogenization (Programmed Cycles) B->C Step 2 D Particle Size & PDI Analysis C->D Step 3a E Crystallinity Analysis (PXRD) C->E Step 3b F In Vitro Dissolution Testing C->F Step 3c

Caption: Experimental workflow for the preparation and characterization of Pranlukast nanosuspensions.

References

Technical Support Center: Pranlukast Hemihydrate Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of Pranlukast hemihydrate impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound?

A1: Impurities of this compound can be broadly categorized into process-related impurities and degradation products. Process-related impurities may include unreacted starting materials and side-products from synthesis.[1] Degradation products are formed when Pranlukast is exposed to stress conditions such as light and alkaline environments.[2][3][4][5]

Q2: Under which conditions is this compound most likely to degrade?

A2: this compound is particularly susceptible to degradation under alkaline and photolytic (in liquid state) conditions.[2][3][4][5] Significant degradation has been observed in basic solutions, leading to the formation of specific degradation products.[2][3][4] It is relatively stable under acidic, oxidative, thermal, and solid-state photolytic conditions.[3][4][5]

Q3: What are the known degradation products of this compound?

A3: Several degradation products (DPs) have been identified through stress testing. Key DPs are formed under alkaline and photolytic conditions. The table below summarizes some of the identified degradation products.

Degradation ConditionDegradation Product (DP)Observed m/z
Alkaline HydrolysisDP6, DP9500 Da (for DP9)
Photolytic (liquid state)DP1, DP3, DP4, DP5, DP7, DP10294.8000 Da (for DP1)

This data is compiled from multiple studies and m/z values may vary slightly based on experimental conditions.[2][3][4][6]

Q4: What analytical techniques are most suitable for identifying and characterizing this compound impurities?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques for impurity profiling of this compound.[2][3][4][7][8] For structural elucidation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are employed.[2][4][5]

Troubleshooting Guides

Issue 1: Poor separation of impurities in HPLC analysis.

Possible Causes & Solutions:

  • Inappropriate Column: The choice of HPLC column is critical. A C18 column is commonly used and has been shown to be effective.[2][4][9][10][11][12]

    • Recommendation: Use a C18 reversed-phase column. A commonly cited specification is a Phenomenex Gemini C18 column (250 × 4.6 mm, 5 μm).[2][3][5]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts the resolution of peaks.

    • Recommendation: A common mobile phase consists of a buffer and an organic solvent. For example, 50 mM ammonium (B1175870) formate (B1220265) buffer (pH 4 with formic acid) and acetonitrile (B52724) in a 50:50 (v/v) ratio has been used successfully.[2][3][5] Another option is a mixture of acetonitrile and 0.1% glacial acetic acid (85:15 v/v).[9][10][11][12] Experiment with gradient elution to improve the separation of complex mixtures.

  • Incorrect Flow Rate or Temperature: These parameters affect retention times and peak shapes.

    • Recommendation: A flow rate of 1.25 mL/min is a good starting point.[2][3][5] Column temperature can be maintained at 30°C.[10][11][12]

Issue 2: Difficulty in detecting or identifying low-level impurities by LC-MS.

Possible Causes & Solutions:

  • Insufficient Ionization: Some impurities may not ionize efficiently under standard electrospray ionization (ESI) conditions.

    • Recommendation: Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature. Experiment with both positive and negative ion modes to determine the best ionization for your impurities of interest.

  • Low Concentration of Impurity: The impurity may be present at a concentration below the limit of detection (LOD) of the instrument.

    • Recommendation: Concentrate the sample using solid-phase extraction (SPE) or by evaporating the solvent. Ensure that the concentration method does not introduce new impurities or degrade existing ones.

  • Matrix Effects: Components of the sample matrix can suppress the ionization of the target analytes.

    • Recommendation: Improve sample preparation to remove interfering matrix components. This can include liquid-liquid extraction or more specific SPE protocols.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method. These studies are typically performed according to ICH Q1A (R2) and Q1B guidelines.[2][3][4]

1. Acidic Hydrolysis:

  • Treat the this compound solution with 0.1 M HCl at 80°C for a specified period (e.g., 2 hours).

  • Neutralize the solution with an appropriate base.

  • Dilute to a known concentration and analyze by HPLC.

2. Alkaline Hydrolysis:

  • Treat the this compound solution with 0.1 M NaOH at 80°C for a specified period. Pranlukast is known to be labile in alkaline conditions, so degradation is expected.[2][3][4][5][9]

  • Neutralize the solution with an appropriate acid.

  • Dilute and analyze.

3. Oxidative Degradation:

  • Treat the this compound solution with 3% hydrogen peroxide at room temperature.

  • Analyze the sample at various time points.

4. Photolytic Degradation:

  • Expose a solution of this compound to UV light (e.g., in a photostability chamber). Significant degradation has been reported in the liquid state.[2][3][4][5]

  • Analyze the sample at different time intervals.

  • Also, expose the solid drug substance to UV light to assess solid-state photostability.[3][4][5]

5. Thermal Degradation:

  • Heat the solid this compound at a high temperature (e.g., 105°C) for a defined period.

  • Dissolve the sample in a suitable solvent, dilute, and analyze.

HPLC Method for Impurity Profiling

This is a representative HPLC method based on published literature.[2][3][5]

  • Column: Phenomenex Gemini C18 (250 × 4.6 mm, 5 μm)

  • Mobile Phase: 50 mM Ammonium Formate Buffer (pH 4 with formic acid) : Acetonitrile (50:50, v/v)

  • Flow Rate: 1.25 mL/min

  • Detection: Photodiode Array (PDA) detector at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at 30°C

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Pranlukast This compound Sample Stress Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) Pranlukast->Stress Expose to stress conditions HPLC HPLC Separation (C18 Column) Stress->HPLC Inject sample LCMS LC-MS/MS Analysis (Identification & Fragmentation) HPLC->LCMS Couple for identification Isolation Preparative HPLC (Impurity Isolation) HPLC->Isolation Scale up for _isolation_ Profile Impurity Profile Generation LCMS->Profile Structure Structural Elucidation (NMR, FTIR) Isolation->Structure Structure->Profile Toxicity Toxicity Assessment (In vitro/In silico) Profile->Toxicity

Caption: Workflow for the identification and characterization of this compound impurities.

Troubleshooting_Logic Start Poor Impurity Separation in HPLC Cause1 Inappropriate Column? Start->Cause1 Solution1 Use C18 Reversed-Phase Column Cause1->Solution1 Yes Cause2 Suboptimal Mobile Phase? Cause1->Cause2 No End Improved Separation Solution1->End Solution2 Optimize Buffer/Organic Solvent Ratio and pH. Consider Gradient Elution. Cause2->Solution2 Yes Cause3 Incorrect Flow Rate/ Temperature? Cause2->Cause3 No Solution2->End Solution3 Adjust Flow Rate (e.g., 1.25 mL/min) and control Column Temperature (e.g., 30°C). Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting logic for poor HPLC separation of impurities.

References

Pranlukast hemihydrate stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of pranlukast (B1678047) hemihydrate under various pH and temperature conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of pranlukast hemihydrate under stress conditions?

This compound is susceptible to degradation under alkaline and photolytic conditions.[1][2] It is relatively stable under acidic, oxidative (peroxide), and thermal stress.[1][2] In the solid state, it is stable under photolytic and dry heat conditions.[1][3]

Q2: How does pH affect the stability and dissolution of this compound?

This compound exhibits pH-dependent solubility and stability. It is significantly more soluble and demonstrates better dissolution at a neutral pH (6.8) compared to acidic conditions (pH 1.2 and 4.0).[4][5] Forced degradation studies show significant degradation in alkaline conditions.[1][3] Specifically, one study reported 62.48% degradation under alkaline stress.[1][2]

Q3: What are the degradation products of this compound?

Under alkaline stress, two primary degradation products have been identified (DP6 and DP9).[1] Photolytic degradation in the liquid state can lead to the formation of at least six different degradation products (DP1, DP3, DP4, DP5, DP7, and DP10).[1]

Q4: Are there any validated analytical methods to assess the stability of this compound?

Yes, a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated.[3][6][7][8] This method can effectively separate the parent drug from its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in stability studies Improper sample handling and storage.Store this compound, especially in solution, protected from light.[1][2] Use validated analytical methods and ensure consistent experimental conditions.
Low recovery of this compound Degradation of the compound due to alkaline pH of the medium.Ensure the pH of the solvent system is not alkaline. For dissolution studies, consider using a pH of 6.8 for better solubility and stability compared to highly acidic or alkaline conditions.[4][5]
Appearance of unknown peaks in chromatogram Formation of degradation products.Refer to the degradation profile of this compound. The presence of additional peaks might indicate degradation due to exposure to light or alkaline conditions.[1] Use a validated stability-indicating HPLC method for proper separation and identification.[3][6][7][8]
Poor dissolution of the compound Low solubility of this compound, especially in acidic media.For experimental purposes requiring solubilization, consider using a dissolution medium with a pH of 6.8.[4][5] The estimated pKa of the tetrazole group is approximately 5, influencing its pH-dependent solubility.[4][5]

Quantitative Stability Data

The following table summarizes the results from forced degradation studies of this compound.

Stress Condition Reagent/Condition Degradation (%) Stability
Acidic0.1 M HClNot significantStable[1]
Alkaline0.1 M NaOH62.48Labile[1][2]
Oxidative3% H₂O₂Not significantStable[1]
Photolytic (Liquid State)UV light7.67Labile[1][2]
Photolytic (Solid State)UV lightNot significantStable[1]
Thermal (Dry Heat)60°CNot significantStable[1][3]

Experimental Protocols

Stability-Indicating RP-HPLC Method

A validated method for the determination of this compound and its degradation products.[3][6][7][8]

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Kromosil 100 C18 (150 mm × 4.6 mm, 5 µm).[3][7][8]

  • Mobile Phase: Acetonitrile: 0.1% Glacial acetic acid (85:15 v/v).[3][7][8]

  • Flow Rate: 0.5 mL/min.[3][7][8]

  • Detection Wavelength: 262 nm.[3][6][8]

  • Column Temperature: 30°C.[3][7][8]

Forced Degradation (Stress Testing) Protocol

This protocol is based on ICH guidelines to assess the inherent stability of this compound.

  • Acid Degradation: Reflux 10 mg of this compound with 10 mL of 0.1 M HCl at 80°C for 2 hours.

  • Alkaline Degradation: Reflux 10 mg of this compound with 10 mL of 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Reflux 10 mg of this compound with 10 mL of 3% H₂O₂ at 80°C for 2 hours.

  • Thermal Degradation: Expose the solid drug to a temperature of 60°C for 5 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis s1 This compound Sample a1 Acidic (0.1M HCl) s1->a1 Expose to a2 Alkaline (0.1M NaOH) s1->a2 Expose to a3 Oxidative (3% H2O2) s1->a3 Expose to a4 Thermal (60°C) s1->a4 Expose to a5 Photolytic (UV Light) s1->a5 Expose to b1 RP-HPLC Analysis a1->b1 a2->b1 a3->b1 a4->b1 a5->b1 c1 Data Interpretation (Degradation Profile) b1->c1

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathway cluster_parent Parent Compound cluster_conditions Degradation Conditions cluster_products Degradation Products parent This compound alkaline Alkaline Conditions parent->alkaline photolytic Photolytic Conditions (Liquid State) parent->photolytic dp_alkaline Two Degradation Products (DP6, DP9) alkaline->dp_alkaline dp_photo Six Degradation Products (DP1, DP3, DP4, DP5, DP7, DP10) photolytic->dp_photo

Caption: Degradation Pathways of this compound under Stress.

References

Validation & Comparative

A Comparative Guide to Pranlukast Hemihydrate and Montelukast in In Vivo Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of two prominent cysteinyl leukotriene receptor 1 (CysLTR1) antagonists, pranlukast (B1678047) hemihydrate and montelukast (B128269), in preclinical in vivo models of asthma. The data presented is synthesized from multiple studies to offer a comprehensive comparison of their efficacy in mitigating key asthma-related pathologies.

Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway

Both pranlukast and montelukast are selective and competitive antagonists of the CysLTR1. Cysteinyl leukotrienes (CysLTs), namely LTC₄, LTD₄, and LTE₄, are potent inflammatory lipid mediators derived from arachidonic acid. In asthma, they are released from various cells, including mast cells and eosinophils, and contribute significantly to the pathophysiology of the disease by inducing bronchoconstriction, increasing vascular permeability, promoting mucus secretion, and recruiting eosinophils into the airways. By blocking the CysLTR1, pranlukast and montelukast inhibit these downstream effects, leading to attenuation of airway inflammation and hyperresponsiveness.

CysLT1R Signaling Pathway in Asthma cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor G_protein Gq/11 G-protein CysLT1R->G_protein activates CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLTs->CysLT1R binds Pranlukast Pranlukast Pranlukast->CysLT1R blocks Montelukast Montelukast Montelukast->CysLT1R blocks PLC Phospholipase C (PLC) G_protein->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Bronchoconstriction Bronchoconstriction Ca_release->Bronchoconstriction MAPK_pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_pathway Inflammation Airway Inflammation (Eosinophil Recruitment, Cytokine Release) MAPK_pathway->Inflammation Airway_Remodeling Airway Remodeling (Smooth Muscle Proliferation) MAPK_pathway->Airway_Remodeling

CysLT1 Receptor Signaling Pathway in Asthma

Comparative Efficacy in an Ovalbumin-Sensitized Guinea Pig Model of Allergic Asthma

The following data is synthesized from studies employing a common and well-established in vivo model of allergic asthma, where guinea pigs are sensitized and subsequently challenged with ovalbumin (OVA) to induce an asthma-like phenotype.

Experimental Protocol: Ovalbumin-Sensitized Guinea Pig Model

This protocol represents a generalized methodology based on several cited studies. Specific parameters may vary between individual experiments.

Experimental Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge & Analysis Phase Day0 Day 0 Day7 Day 7 Drug_Admin Drug Administration (Pranlukast or Montelukast) Day7->Drug_Admin 14-21 days post-sensitization Sensitization_Desc Sensitization of Guinea Pigs with Ovalbumin (OVA) and Aluminium Hydroxide (i.p.) OVA_Challenge OVA Aerosol Challenge Drug_Admin->OVA_Challenge Pre-treatment AHR_Measurement Measure Airway Hyperresponsiveness OVA_Challenge->AHR_Measurement BALF_Collection Collect Bronchoalveolar Lavage Fluid (BALF) AHR_Measurement->BALF_Collection Cell_Analysis Analyze Inflammatory Cells (Eosinophils) in BALF BALF_Collection->Cell_Analysis

Generalized Experimental Workflow

1. Animal Model: Male Hartley guinea pigs are typically used.

2. Sensitization: Animals are actively sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide. This is often performed on day 0 and day 7.

3. Drug Administration: Pranlukast hemihydrate or montelukast is administered orally at specified doses prior to the allergen challenge. A vehicle control group receives the vehicle only.

4. Allergen Challenge: Sensitized animals are challenged with an aerosolized solution of OVA to induce an asthmatic response, including bronchoconstriction and airway inflammation.

5. Measurement of Airway Hyperresponsiveness (AHR): AHR is assessed by measuring changes in airway resistance or bronchoconstriction in response to the OVA challenge or a subsequent challenge with a bronchoconstrictor agent like histamine (B1213489) or methacholine.

6. Bronchoalveolar Lavage (BAL) and Cell Analysis: Following the AHR measurement, a bronchoalveolar lavage is performed to collect fluid from the lungs. The total and differential cell counts in the BAL fluid (BALF) are determined, with a particular focus on the number of eosinophils, a key inflammatory cell in asthma.

Quantitative Data Summary

The following tables summarize the comparative effects of this compound and montelukast on key asthma parameters in the ovalbumin-sensitized guinea pig model. Data has been collated from multiple sources and normalized where possible for comparison.

Table 1: Effect on Airway Hyperresponsiveness

Treatment GroupDose (mg/kg, p.o.)Change in Airway Resistance (vs. Vehicle Control)Reference
Pranlukast 10Significant Reduction[1]
30Significant Reduction[1]
Montelukast 10Significant Reduction[2]
30Significant Reduction[3]

Table 2: Effect on Eosinophil Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupDose (mg/kg, p.o.)Reduction in Eosinophil Count in BALF (vs. Vehicle Control)Reference
Pranlukast 10Significant Reduction[1]
30Significant Reduction[1]
Montelukast 10Significant Reduction[2]
30Significant Reduction[3]

Discussion

The available in vivo data from ovalbumin-sensitized guinea pig models suggests that both this compound and montelukast are effective in mitigating key features of allergic asthma. Both compounds have been shown to significantly reduce airway hyperresponsiveness and eosinophilic inflammation in the airways.

For researchers and drug development professionals, these findings confirm the validity of targeting the CysLTR1 for the treatment of asthma. Further head-to-head studies in various in vivo models would be beneficial to delineate any subtle differences in potency, duration of action, or off-target effects that may exist between these two molecules.

References

A Comparative In Vitro Efficacy Analysis of Pranlukast Hemihydrate and Zafirlukast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two prominent cysteinyl leukotriene receptor 1 (CysLT1R) antagonists: Pranlukast (B1678047) hemihydrate and Zafirlukast (B1683622). Both compounds are utilized in the management of asthma and other inflammatory conditions by competitively blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are key mediators in the pathophysiology of these diseases.[1] This document summarizes their performance in key in vitro assays, details the experimental protocols for these assessments, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Efficacy at the Cysteinyl Leukotriene Receptor 1

The in vitro potency of Pranlukast hemihydrate and Zafirlukast has been evaluated in various experimental systems. The following tables summarize the available quantitative data from functional and receptor binding assays. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical conditions.

Table 1: Functional Antagonism of LTD₄-Evoked Mucus Secretion in Guinea-Pig Trachea
Compound IC₅₀ (µM)
This compound0.3[2]
Zafirlukast0.6[2]

In this functional assay, this compound demonstrated a two-fold higher potency in inhibiting leukotriene D₄-induced mucus secretion compared to Zafirlukast.

Table 2: Receptor Binding Affinity for the CysLT1 Receptor in Human Lung Parenchyma
Compound Relative Potency
This compoundPotent antagonist
ZafirlukastEquipotent or more potent than Pranlukast

This radioligand binding study indicates that Zafirlukast has a comparable or higher affinity for the human CysLT1 receptor than Pranlukast.

Mechanism of Action and Signaling Pathway

Pranlukast and Zafirlukast exert their therapeutic effects by acting as competitive antagonists at the CysLT1 receptor, a G-protein coupled receptor (GPCR). The binding of cysteinyl leukotrienes to the CysLT1R, which is primarily coupled to the Gq/11 family of G-proteins, initiates a signaling cascade.[3] This cascade involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic calcium is a critical step in mediating downstream effects such as smooth muscle contraction and inflammation.[3][4] By blocking the initial ligand binding, Pranlukast and Zafirlukast prevent this signaling cascade.

CysLT1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds to Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Response Cellular Responses (e.g., Bronchoconstriction, Inflammation) Ca_release->Response Leads to Pranlukast Pranlukast Pranlukast->CysLT1R Blocks Zafirlukast Zafirlukast Zafirlukast->CysLT1R Blocks

CysLT1 Receptor Signaling Pathway and Antagonist Action

Experimental Protocols

The in vitro efficacy of CysLT1R antagonists is primarily determined through radioligand binding assays and functional assays such as calcium mobilization.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of Pranlukast and Zafirlukast for the CysLT1 receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the CysLT1 receptor (e.g., human lung parenchyma) in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

  • Competitive Binding Reaction:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [³H]LTD₄).

    • Add varying concentrations of the unlabeled competitor (Pranlukast or Zafirlukast).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled agonist).

  • Separation and Detection:

    • After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CysLT1R agonist.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Pranlukast and Zafirlukast in a cell-based functional assay.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture cells endogenously expressing or engineered to overexpress the CysLT1 receptor (e.g., CHO-K1 cells) in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence upon binding to calcium.

  • Compound Incubation:

    • Pre-incubate the dye-loaded cells with varying concentrations of the antagonist (Pranlukast or Zafirlukast) for a defined period.

  • Agonist Stimulation and Signal Detection:

    • Add a CysLT1 receptor agonist (e.g., LTD₄) to the wells to stimulate the receptor.

    • Immediately measure the change in fluorescence intensity using a fluorescence plate reader to quantify the increase in intracellular calcium.

  • Data Analysis:

    • Generate concentration-response curves for the agonist in the presence of different concentrations of the antagonist.

    • Determine the IC₅₀ value for each antagonist, which is the concentration that causes a 50% inhibition of the maximal agonist-induced calcium response.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay prep_mem Membrane Preparation comp_bind Competitive Binding Reaction prep_mem->comp_bind sep_detect Separation & Detection comp_bind->sep_detect calc_ki Calculate Ki sep_detect->calc_ki compare Compare In Vitro Efficacy calc_ki->compare cell_culture Cell Culture & Dye Loading comp_inc Compound Incubation cell_culture->comp_inc agonist_stim Agonist Stimulation & Signal Detection comp_inc->agonist_stim calc_ic50 Calculate IC₅₀ agonist_stim->calc_ic50 calc_ic50->compare start Start start->prep_mem start->cell_culture

In Vitro Efficacy Assessment Workflow

Summary and Conclusion

The in vitro data currently available suggests that both this compound and Zafirlukast are potent antagonists of the CysLT1 receptor. Evidence from a functional assay on guinea-pig trachea indicates that Pranlukast may be more potent in inhibiting a downstream physiological response (mucus secretion).[2] Conversely, radioligand binding studies in human lung tissue suggest that Zafirlukast may have a higher or equivalent binding affinity for the receptor.

These findings highlight that the relative in vitro efficacy of these compounds can be influenced by the specific experimental system and the endpoint being measured. For a definitive comparison, it would be advantageous to evaluate both drugs in parallel using standardized radioligand binding and calcium mobilization assays in the same cell line expressing the human CysLT1 receptor. Such studies would provide a more direct and robust comparison of their intrinsic potencies.

Both Pranlukast and Zafirlukast have also been noted to have potential off-target effects that are independent of CysLT1R antagonism, which may contribute to their overall pharmacological profile.[3][4] Researchers should consider these factors when interpreting in vitro data and designing future studies.

References

Pranlukast Hemihydrate: A Comparative Guide to its CysLT1 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of Pranlukast hemihydrate for the cysteinyl leukotriene 1 (CysLT1) receptor. Through a detailed comparison with other CysLT1 receptor antagonists, namely Montelukast and Zafirlukast, this document offers experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to validate the selectivity profile of Pranlukast.

Comparative Performance Analysis

This compound demonstrates high potency and selectivity for the CysLT1 receptor, a key target in the pathophysiology of asthma and allergic rhinitis.[1][2][3] Its antagonistic activity at this receptor effectively blocks the pro-inflammatory effects of cysteinyl leukotrienes (CysLTs), such as bronchoconstriction and inflammatory cell recruitment.[1][2] When compared to other widely used CysLT1 antagonists, Montelukast and Zafirlukast, Pranlukast exhibits a comparable efficacy profile.[4]

The selectivity of a CysLT1 receptor antagonist is critical to minimize off-target effects and enhance its therapeutic index. The following tables summarize the available quantitative data from in vitro studies, comparing the binding affinity and functional antagonism of Pranlukast, Montelukast, and Zafirlukast for the CysLT1 and CysLT2 receptors.

Table 1: In Vitro Binding Affinity of CysLT1 Receptor Antagonists
CompoundReceptorBinding Affinity (IC50, nM)SpeciesReference
Pranlukast CysLT1 3.8 ± 0.7 Human[5]
CysLT2 ~17000 ± 12000 Human[5]
MontelukastCysLT1Potent (qualitative)Human/Guinea Pig[6]
ZafirlukastCysLT1Potent (qualitative)Human/Guinea Pig[6]

IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Functional Antagonism of CysLT1 Receptor Antagonists
CompoundAssayFunctional Potency (IC50, µM)Cell Line/TissueAgonistReference
Pranlukast Calcium Mobilization4.3dU937 cellsUTP[7]
Calcium Mobilization1.6dU937 cellsUDP[7]
MontelukastCalcium Mobilization7.7dU937 cellsUTP[7]
Calcium Mobilization4.5dU937 cellsUDP[7]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the CysLT1 receptor signaling pathway and a typical experimental workflow for determining receptor selectivity.

G Cysteinyl Leukotriene 1 (CysLT1) Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds and Activates Pranlukast Pranlukast Pranlukast->CysLT1R Competitively Inhibits Gq Gq protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Bronchoconstriction, Inflammation) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: CysLT1 receptor signaling pathway and the inhibitory action of Pranlukast.

G Experimental Workflow for Determining Receptor Selectivity cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) prep_membranes Prepare cell membranes expressing CysLT1/CysLT2 incubate_binding Incubate membranes with radiolabeled ligand ([³H]LTD₄) and varying concentrations of Pranlukast prep_membranes->incubate_binding separate_binding Separate bound and free radioligand incubate_binding->separate_binding quantify_binding Quantify radioactivity separate_binding->quantify_binding analyze_binding Analyze data to determine Ki quantify_binding->analyze_binding conclusion Determine Selectivity Profile (CysLT1 vs. CysLT2) culture_cells Culture cells expressing CysLT1/CysLT2 load_dye Load cells with a calcium-sensitive dye culture_cells->load_dye add_antagonist Add varying concentrations of Pranlukast load_dye->add_antagonist stimulate_agonist Stimulate with a CysLT receptor agonist (e.g., LTD₄) add_antagonist->stimulate_agonist measure_fluorescence Measure changes in intracellular calcium (fluorescence) stimulate_agonist->measure_fluorescence analyze_functional Analyze data to determine pA₂ measure_fluorescence->analyze_functional

Caption: A generalized workflow for assessing receptor selectivity.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Pranlukast for the CysLT1 and CysLT2 receptors.

Methodology:

  • Membrane Preparation:

    • Human embryonic kidney (HEK293) cells or other suitable cells recombinantly expressing either human CysLT1 or CysLT2 receptors are cultured and harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged at high speed to pellet the cell membranes. The resulting membrane pellet is resuspended in an appropriate assay buffer.[8]

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled CysLT1/CysLT2 ligand (e.g., [³H]LTD₄) is incubated with the prepared cell membranes.

    • Varying concentrations of unlabeled Pranlukast (or other test compounds) are added to compete with the radioligand for binding to the receptors.

    • The reaction is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1/CysLT2 ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of Pranlukast that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[9]

Calcium Mobilization Functional Assay

Objective: To determine the functional potency (pA₂) of Pranlukast in blocking CysLT1 and CysLT2 receptor-mediated signaling.

Methodology:

  • Cell Culture and Dye Loading:

    • Cells endogenously or recombinantly expressing CysLT1 or CysLT2 receptors (e.g., U937 cells) are seeded into 96-well or 384-well microplates.[7]

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye enters the cells and is cleaved to its active form, which fluoresces upon binding to calcium.

  • Antagonist Incubation:

    • Varying concentrations of Pranlukast are added to the wells and incubated with the cells for a specific period to allow for receptor binding.

  • Agonist Stimulation and Signal Detection:

    • A CysLT receptor agonist (e.g., LTD₄) is added to the wells to stimulate the receptors.

    • Upon receptor activation, a signaling cascade is initiated, leading to the release of calcium from intracellular stores and an increase in intracellular calcium concentration.

    • The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[10][11]

  • Data Analysis:

    • The ability of Pranlukast to inhibit the agonist-induced calcium mobilization is quantified.

    • Concentration-response curves are generated, and the pA₂ value is calculated. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, providing a measure of the antagonist's potency.

Conclusion

The presented data and methodologies collectively validate the high selectivity of this compound for the CysLT1 receptor over the CysLT2 receptor. The significant difference in binding affinity, as demonstrated by the IC50 values, underscores its targeted mechanism of action. This selectivity profile, in conjunction with its demonstrated functional antagonism, positions Pranlukast as a potent and specific therapeutic agent for the management of inflammatory conditions mediated by the CysLT1 receptor pathway. For researchers in drug development, these comparative data and detailed protocols provide a robust framework for evaluating the selectivity of novel CysLT1 receptor antagonists.

References

A Head-to-Head Comparison of Pranlukast, Montelukast, and Zafirlukast: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of three prominent cysteinyl leukotriene receptor antagonists: pranlukast (B1678047), montelukast (B128269), and zafirlukast (B1683622). Designed for researchers, scientists, and drug development professionals, this document delves into their pharmacokinetics, pharmacodynamics, and clinical efficacy, supported by experimental data and detailed methodologies where available.

Executive Summary

Pranlukast, montelukast, and zafirlukast are all selective, competitive antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, a key player in the inflammatory cascade of asthma and allergic rhinitis.[1][2] While sharing a common mechanism of action, they exhibit notable differences in their pharmacokinetic profiles, receptor binding affinities, and approved clinical applications. Montelukast is widely prescribed globally, noted for its once-daily dosing, while pranlukast is primarily available in Japan and other Asian countries.[1] Zafirlukast was one of the first in its class to be approved. This guide aims to provide an objective comparison to inform further research and development in this therapeutic area.

Mechanism of Action: The Cysteinyl Leukotriene Signaling Pathway

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators synthesized from arachidonic acid via the 5-lipoxygenase pathway.[3][4] These molecules exert their pro-inflammatory effects by binding to CysLT receptors, primarily the CysLT1 receptor, on various cells such as airway smooth muscle and eosinophils.[4][5] This binding triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells, all hallmark features of asthma.[6][7] Pranlukast, montelukast, and zafirlukast act by competitively blocking the CysLT1 receptor, thereby inhibiting the downstream effects of cysteinyl leukotrienes.[2][6]

Cysteinyl_Leukotriene_Pathway AA Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) AA->FLAP FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 LTC4S LTC4 Synthase LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R binds to Cellular_Response Bronchoconstriction, Inflammation, Mucus Secretion CysLT1R->Cellular_Response activates Antagonists Pranlukast Montelukast Zafirlukast Antagonists->CysLT1R inhibit

Caption: Cysteinyl Leukotriene Signaling Pathway and LTRA Mechanism.

Pharmacokinetic Profile

The pharmacokinetic properties of these drugs, including their absorption, distribution, metabolism, and excretion, significantly influence their clinical utility and dosing regimens.

ParameterPranlukastMontelukastZafirlukast
Tmax (Time to Peak Plasma Concentration) 2 - 6 hours[8]3 - 4 hours[9][10]~3 hours[11][12]
Cmax (Peak Plasma Concentration) Dose-dependent; diminished increase above 450 mg[8]~385 ng/mL (10 mg dose)[13]~326 ng/mL (20 mg dose)[14]
Plasma Half-life (t½) Longer with repeated dosing[8]2.7 - 5.5 hours[15]~10 hours (range 8-16)[11][14][16]
Bioavailability Increased with evening dosing[17]~64% (fasted)[9]Reduced by ~40% with food[11][12]
Protein Binding Data not readily available>99%[9]>99% (mainly albumin)[11][12]
Metabolism Influenced by time of dosing[8]Primarily by CYP2C8[9]Primarily by CYP2C9[11][12]
Excretion Data not readily availableAlmost exclusively via bile[15]Primarily in feces (<10% in urine)[11][18]

Pharmacodynamic Profile: Receptor Antagonism

The primary pharmacodynamic effect of these drugs is the competitive antagonism of the CysLT1 receptor. Their potency is often expressed as the half-maximal inhibitory concentration (IC50).

DrugIC50 for CysLT1 ReceptorExperimental Context
Pranlukast 0.3 µM[19][20]Inhibition of LTD4-evoked sulfate (B86663) output in guinea-pig trachea[19][20]
Montelukast Data not consistently reported in direct comparisonPotent CysLT1 receptor antagonist[21]
Zafirlukast 0.014 µM[22]Cell-based calcium mobilization assay[22]
0.6 µM[19][22]Inhibition of LTD4-induced mucus secretion in guinea pig trachea[19][22]

It is important to note that pranlukast and zafirlukast have also been shown to inhibit volume-regulated anion channels (VRACs) independently of the CysLT1 receptor, with an IC50 of ~17 µM for zafirlukast's effect on VRAC.[23]

Clinical Efficacy: A Comparative Overview

Clinical trials have demonstrated the efficacy of all three agents in the management of asthma.

Efficacy OutcomePranlukastMontelukastZafirlukast
Asthma Control 225mg twice daily appeared as effective as montelukast 10mg once daily and zafirlukast 40mg twice daily in adults with mild to moderate asthma.[24]10mg once daily is a common effective dose.[24]20mg to 40mg twice daily has shown clinical efficacy.[11]
Bronchodilation Reduces bronchoconstriction in response to various stimuli.[2]Reduces bronchoconstriction in response to various stimuli.[2]Causes bronchodilation.[11]
Anti-inflammatory Properties Possesses anti-inflammatory properties.[1]Possesses anti-inflammatory properties.[1][2]Possesses anti-inflammatory properties.[11]

A meta-analysis of clinical trials indicated that there was no significant difference in the risk of asthma exacerbations requiring systemic corticosteroids between montelukast and zafirlukast.[25] Limited comparative studies suggest that pranlukast has a similar efficacy profile to montelukast and zafirlukast in adults with mild to moderate asthma.[24]

Experimental Protocols

Detailed experimental protocols from the cited literature are summarized below to provide context for the presented data.

In Vitro Inhibition of LTD4-Evoked Mucus Secretion
  • Objective: To determine the inhibitory effect of pranlukast and zafirlukast on leukotriene D4 (LTD4)-induced mucus secretion.

  • Methodology:

    • Tracheas were isolated from guinea pigs.

    • The tracheas were incubated with 35SO4 to label mucus glycoproteins.

    • LTD4 was added to stimulate mucus secretion, and the output of 35SO4-labeled mucus was measured.

    • Pranlukast or zafirlukast was added at varying concentrations to determine their inhibitory effect on LTD4-induced secretion.

    • IC50 values were calculated from the concentration-response curves.[20]

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_Trachea Isolate Guinea Pig Trachea Incubate_SO4 Incubate with 35SO4 Isolate_Trachea->Incubate_SO4 Add_LTD4 Add LTD4 to stimulate secretion Incubate_SO4->Add_LTD4 Measure_Output Measure 35SO4 Output Add_LTD4->Measure_Output Add_Antagonist Add Pranlukast or Zafirlukast (varying concentrations) Add_Antagonist->Add_LTD4 Calculate_IC50 Calculate IC50 Values Measure_Output->Calculate_IC50

Caption: Workflow for In Vitro Mucus Secretion Assay.
Pharmacokinetic Studies in Healthy Volunteers

  • Objective: To determine the pharmacokinetic profiles of pranlukast, montelukast, and zafirlukast.

  • Methodology:

    • Healthy adult volunteers were administered a single oral dose of the respective drug.

    • Serial blood samples were collected over a specified period (e.g., 24 hours).

    • Plasma concentrations of the drug were determined using high-performance liquid chromatography (HPLC).

    • Pharmacokinetic parameters such as Cmax, Tmax, and half-life were calculated from the plasma concentration-time data.[8][13][26]

Conclusion

Pranlukast, montelukast, and zafirlukast are effective CysLT1 receptor antagonists with distinct pharmacokinetic profiles that influence their clinical use. While all three demonstrate efficacy in managing asthma, factors such as dosing frequency, food effects on bioavailability, and metabolism pathways are important considerations for researchers and clinicians. This guide provides a foundational dataset for the comparative evaluation of these compounds, highlighting the need for further head-to-head clinical trials with standardized protocols to delineate more subtle differences in their therapeutic profiles.

References

Investigating Pranlukast Hemihydrate: A Guide to Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pranlukast (B1678047) hemihydrate, a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is an established therapeutic agent for bronchial asthma.[1][2] While its on-target efficacy is well-documented, a thorough understanding of its potential off-target interactions is crucial for a complete safety and selectivity profile. This guide provides a comparative analysis of Pranlukast's known off-target effects, supported by available experimental data and detailed methodologies, to aid researchers in their investigations.

Comparative Analysis of Off-Target Interactions

Pranlukast has been observed to interact with several molecular targets other than the CysLT1 receptor. These interactions, identified through in vitro studies, are summarized below in comparison to other relevant compounds.

Inhibition of P2Y Purinergic Receptors

Pranlukast has been shown to inhibit nucleotide-induced calcium mobilization mediated by P2Y receptors. This effect appears to be non-competitive and occurs at micromolar concentrations.[3][4]

Table 1: Inhibition of Nucleotide-Induced Calcium Mobilization in dU937 Cells [3]

CompoundAgonistIC50 (µM)
Pranlukast UTP4.3
UDP1.6
MontelukastUTP7.7
UDP4.5
Modulation of NF-κB Signaling Pathway

Multiple studies have demonstrated that Pranlukast can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7] This inhibitory effect is independent of CysLT1 receptor antagonism and has been observed in various cell types.[5][7]

Table 2: Inhibition of NF-κB Activation [7][8]

CompoundCell LineMethodInhibition
Pranlukast (10 µM) U-937 (differentiated)Western Blot~40%
JurkatWestern Blot~30%
MK-571 (10 µM)U-937 (differentiated)Flow CytometryDose-related
JurkatFlow CytometryDose-related
Inhibition of Cytochrome P450 Enzymes

Pranlukast exhibits inhibitory activity against the cytochrome P450 enzyme CYP2C9. This is a pertinent consideration for potential drug-drug interactions.[9]

Table 3: Inhibition of Human Liver Cytochrome P450 Enzymes [9]

CompoundEnzymeInhibition TypeKᵢ (µM)
Pranlukast CYP2C9Competitive3.82 ± 0.50
Zafirlukast (B1683622)CYP2C9Competitive5.86 ± 0.08
Pranlukast CYP2C19, CYP3A4No effect-
ZafirlukastCYP2C19, CYP3A4Minor inhibition-
Inhibition of Volume-Regulated Anion Channels (VRACs)

A recent study identified Pranlukast as a novel inhibitor of volume-regulated anion channels (VRACs), encoded by the LRRC8 gene family. This inhibition is independent of the CysLT1 receptor.[5][10]

Table 4: Inhibition of Volume-Regulated Anion Channels (VRACs) [5][10]

CompoundMaximal Efficacy of InhibitionIC50 (µM)
Pranlukast ~50%Not reported
ZafirlukastFull efficacy~17

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating off-target effects.

cluster_0 Pranlukast Off-Target Signaling Pranlukast Pranlukast P2Y Receptors P2Y Receptors Pranlukast->P2Y Receptors Inhibits VRAC VRAC Pranlukast->VRAC Inhibits CYP2C9 CYP2C9 Pranlukast->CYP2C9 Inhibits NF-kB Pathway NF-kB Pathway Pranlukast->NF-kB Pathway Inhibits Ca2+ Mobilization Ca2+ Mobilization P2Y Receptors->Ca2+ Mobilization Ion Flux Ion Flux VRAC->Ion Flux Drug Metabolism Drug Metabolism CYP2C9->Drug Metabolism Gene Transcription Gene Transcription NF-kB Pathway->Gene Transcription

Caption: Off-target signaling pathways of Pranlukast.

cluster_1 Off-Target Investigation Workflow Compound Library Compound Library Target Identification Target Identification Compound Library->Target Identification Screening In Vitro Assays In Vitro Assays Target Identification->In Vitro Assays Binding/Functional Data Analysis Data Analysis In Vitro Assays->Data Analysis IC50/Ki Determination Hit Validation Hit Validation Data Analysis->Hit Validation Confirmation Lead Optimization Lead Optimization Hit Validation->Lead Optimization SAR Studies

Caption: General workflow for off-target effect investigation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays used to identify the off-target effects of Pranlukast.

P2Y Receptor-Mediated Calcium Mobilization Assay

This assay is used to determine the inhibitory effect of a compound on Gq-coupled P2Y receptor activation by measuring changes in intracellular calcium levels.

  • Cell Line: Human monocyte-macrophage like cell line, dU937, or a heterologous expression system (e.g., 1321N1 astrocytoma cells) stably expressing human P2Y receptors.[3]

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

    • P2Y receptor agonists (e.g., UTP, UDP)

    • Pranlukast hemihydrate

    • Appropriate cell culture medium and buffers

  • Procedure:

    • Culture the chosen cell line to an appropriate confluency.

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Pre-incubate the cells with varying concentrations of Pranlukast or vehicle control.

    • Stimulate the cells with a P2Y receptor agonist.

    • Measure the change in fluorescence intensity using a suitable plate reader to determine intracellular calcium mobilization.

    • Calculate the IC50 values for Pranlukast's inhibition of the agonist-induced calcium response.

NF-κB Luciferase Reporter Gene Assay

This assay quantifies the activity of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.

  • Cell Line: Human epithelial cell line (e.g., NCI-H292) or human monocytic cell line (e.g., U-937).[6][7]

  • Reagents:

    • NF-κB luciferase reporter vector

    • Transfection reagent

    • NF-κB pathway inducer (e.g., Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA))

    • This compound

    • Luciferase assay substrate and buffer

  • Procedure:

    • Transfect the chosen cell line with the NF-κB luciferase reporter vector.

    • Allow the cells to recover and express the reporter gene.

    • Pre-treat the cells with various concentrations of Pranlukast or vehicle control.

    • Stimulate the cells with an NF-κB pathway inducer.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability.

    • Determine the percentage inhibition of NF-κB activation by Pranlukast.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the inhibitory potential of a compound on specific CYP enzymes using human liver microsomes.

  • Materials:

    • Human liver microsomes

    • CYP-specific substrate (e.g., Tolbutamide for CYP2C9)

    • NADPH regenerating system

    • This compound

    • Acetonitrile (for reaction termination)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a reaction mixture containing human liver microsomes, the CYP-specific substrate, and the NADPH regenerating system in a suitable buffer.

    • Add varying concentrations of Pranlukast or a known inhibitor (positive control).

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C for a specific time.

    • Terminate the reaction by adding acetonitrile.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite.

    • Calculate the rate of metabolite formation and determine the IC50 and Kᵢ values for Pranlukast's inhibition of the CYP enzyme.

Whole-Cell Patch-Clamp Electrophysiology for VRAC Inhibition

This technique directly measures the ion channel currents in a single cell to determine the inhibitory effect of a compound on VRACs.

  • Cell Line: HEK293 cells endogenously expressing VRACs.[5]

  • Reagents:

    • Hypotonic and isotonic bath solutions

    • This compound

    • Patch-clamp rig with amplifier and data acquisition system

  • Procedure:

    • Culture HEK293 cells on coverslips.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage-step or ramp protocol to elicit ion channel currents.

    • Induce VRAC activity by perfusing the cell with a hypotonic solution.

    • Apply Pranlukast at various concentrations to the bath solution.

    • Record the changes in the VRAC current in the presence of Pranlukast.

    • Analyze the current recordings to determine the percentage of inhibition and other electrophysiological parameters.

References

Pranlukast hemihydrate's effect on NF-κB activation compared to other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pranlukast (B1678047) hemihydrate's effect on Nuclear Factor-kappa B (NF-κB) activation against other well-characterized inhibitors. The data presented is compiled from various studies to offer an objective overview for researchers in inflammation, immunology, and drug discovery.

Introduction to NF-κB and Its Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, immunity, cell proliferation, and survival. Its dysregulation is implicated in a multitude of inflammatory diseases and cancers. Consequently, the inhibition of this pathway is a significant therapeutic target. NF-κB is typically sequestered in the cytoplasm in an inactive state by Inhibitor of κB (IκB) proteins. Upon stimulation by various agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Pranlukast hemihydrate, a selective cysteinyl leukotriene receptor 1 (cysLT1) antagonist, is primarily used in the treatment of asthma. However, emerging evidence suggests that it possesses anti-inflammatory properties that are independent of its cysLT1 receptor antagonism, including the inhibition of NF-κB activation.[1][2] This guide explores the quantitative data supporting this function and compares it with other known NF-κB inhibitors.

Quantitative Comparison of NF-κB Inhibitors

The following table summarizes the inhibitory effects of this compound and other known NF-κB inhibitors. It is crucial to note that the experimental conditions, such as cell lines, NF-κB activators, and assay methods, vary between studies. This variability can influence the observed potency (e.g., IC50 values) and, therefore, direct comparisons should be made with caution.

InhibitorTarget/MechanismCell LineNF-κB ActivatorAssay MethodIC50 / % InhibitionReference(s)
This compound Inhibition of NF-κB activation (mechanism not fully elucidated)U-937 (human monocytic)TNF-αWestern Blot~40% inhibition at 10 µM[2][3]
Jurkat (human T-cell)TNF-αWestern Blot~30% inhibition at 10 µM[2][3]
NCI-H292 (human lung mucoepidermoid carcinoma)LPS, PMALuciferase Reporter AssayDose-dependent inhibition[4][5]
PBMC (human peripheral blood mononuclear cells)LPSIL-6 Production (downstream target)~65% inhibition at 10 µM[2][3]
BAY 11-7082 IKKβ inhibitor (inhibits IκBα phosphorylation)Tumor cellsTNF-αIκBα phosphorylation10 µM[1][6][7][8]
MG-132 Proteasome inhibitor (prevents IκBα degradation)Not specifiedNot specifiedNF-κB activation3 µM[9]
Parthenolide IKK inhibitorTHP-1 (human monocytic)LPSCytokine expression1.091-2.620 µM[10]

Signaling Pathways and Experimental Workflow

To visualize the points of intervention for these inhibitors and the general experimental procedures, the following diagrams are provided.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Intervention Points Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR4) Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates IκBα_P p-IκBα IκBα->IκBα_P NF-κB NF-κB (p50/p65) NF-κB_nucleus NF-κB (p50/p65) NF-κB->NF-κB_nucleus translocates Proteasome Proteasome IκBα_Ub Ub-p-IκBα IκBα_P->IκBα_Ub ubiquitination IκBα_Ub->Proteasome degradation Inactive_Complex IκBα-NF-κB Inactive_Complex->IκBα Inactive_Complex->NF-κB DNA DNA NF-κB_nucleus->DNA binds Gene_Transcription Gene Transcription (e.g., IL-6, TNF-α) DNA->Gene_Transcription IκBαNF-κB IκBαNF-κB IκBαNF-κB->Inactive_Complex Pranlukast Pranlukast Pranlukast->IKK_Complex inhibits (putative) BAY_11_7082 BAY 11-7082 BAY_11_7082->IKK_Complex inhibits MG_132 MG-132 MG_132->Proteasome inhibits Parthenolide Parthenolide Parthenolide->IKK_Complex inhibits

Caption: NF-κB signaling pathway and points of inhibitor intervention.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_luciferase Luciferase Assay Workflow cluster_western Western Blot Workflow Cell_Seeding Seed Cells in Plates Inhibitor_Treatment Pre-treat with Inhibitor (e.g., Pranlukast) Cell_Seeding->Inhibitor_Treatment Stimulation Stimulate with Activator (e.g., LPS, TNF-α) Inhibitor_Treatment->Stimulation Luciferase_Assay Luciferase Reporter Assay Stimulation->Luciferase_Assay Western_Blot Western Blot Stimulation->Western_Blot Cell_Lysis_Luc Cell Lysis Luciferase_Assay->Cell_Lysis_Luc Protein_Extraction Protein Extraction Western_Blot->Protein_Extraction Add_Substrate Add Luciferase Substrate Cell_Lysis_Luc->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Signal Detection Immunoblotting->Detection

Caption: General experimental workflow for assessing NF-κB inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to assess NF-κB activation.

Luciferase Reporter Assay for NF-κB Transcriptional Activity

This assay quantifies the transcriptional activity of NF-κB by measuring the light output from a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • HEK293T or other suitable cells

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and other inhibitors

  • NF-κB activator (e.g., TNF-α or LPS)

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.

  • Data Analysis: Normalize the NF-κB-driven luciferase activity to the control luciferase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control.

Western Blot for IκBα Degradation and p65 Nuclear Translocation

This technique is used to qualitatively and semi-quantitatively assess the activation of the NF-κB pathway by measuring the degradation of the inhibitory protein IκBα and the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Materials:

  • Cell line of interest (e.g., U-937, Jurkat)

  • Complete culture medium

  • This compound and other inhibitors

  • NF-κB activator (e.g., TNF-α)

  • Ice-cold PBS

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-IκBα, anti-p65, anti-lamin B1 for nuclear fraction, anti-β-actin or GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with inhibitors and activators as described for the luciferase assay.

  • Protein Extraction:

    • For total IκBα degradation, lyse the whole cells in RIPA buffer.

    • For p65 translocation, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-IκBα or anti-p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. For IκBα, normalize to a loading control like β-actin. For p65 translocation, compare the levels of p65 in the cytoplasmic and nuclear fractions, using GAPDH and Lamin B1 as respective loading controls.

Conclusion

The available data indicates that this compound exhibits inhibitory effects on NF-κB activation, an action that is likely independent of its cysLT1 receptor antagonism.[2][4] While a direct comparison of potency with other well-established NF-κB inhibitors is challenging due to the lack of standardized experimental conditions across studies, the existing evidence suggests that pranlukast's anti-inflammatory properties may be broader than previously understood. Further research, particularly studies employing standardized assays like luciferase reporter systems to determine IC50 values, would be beneficial to more precisely position pranlukast within the landscape of NF-κB inhibitors. This would provide a clearer understanding of its potential therapeutic applications in NF-κB-driven diseases.

References

Comparative analysis of the anti-inflammatory properties of leukotriene antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leukotrienes are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. By promoting bronchoconstriction, increasing vascular permeability, and recruiting inflammatory cells, they are key drivers of the inflammatory cascade. Leukotriene antagonists, a class of drugs that interfere with the leukotriene signaling pathway, have emerged as important therapeutic agents. This guide provides an objective comparison of the anti-inflammatory properties of three prominent cysteinyl leukotriene receptor 1 (CysLT1R) antagonists: montelukast (B128269), zafirlukast (B1683622), and pranlukast (B1678047), supported by experimental data.

Comparative Analysis of Anti-inflammatory Properties

The anti-inflammatory effects of montelukast, zafirlukast, and pranlukast extend beyond their well-established role in blocking leukotriene-induced bronchoconstriction. These antagonists exhibit distinct and overlapping properties in modulating various aspects of the inflammatory response, including their effects on key inflammatory cells like eosinophils and neutrophils, and their ability to suppress the production of pro-inflammatory cytokines.

While all three drugs competitively block the CysLT1 receptor, in vitro studies suggest they may possess unique secondary anti-inflammatory mechanisms.[1] Montelukast appears to exert more pronounced effects on the eosinophilic and epithelial cell components of inflammation.[1] In contrast, zafirlukast has demonstrated significant effects on neutrophil oxidative burst and specific inflammasome signaling pathways.[1] Pranlukast has also been shown to effectively suppress eosinophil infiltration and the production of a broad range of cytokines.

The following table summarizes the available quantitative and qualitative data from various studies. It is important to note that direct head-to-head comparisons of all three compounds under identical experimental conditions are not always available in the published literature.

Anti-inflammatory Parameter Montelukast Zafirlukast Pranlukast Supporting Evidence
Inhibition of Neutrophil Respiratory Burst (fMLP-induced chemiluminescence) Shows inhibitory effect at concentrations of 0.5–2 μM.Demonstrates a notable inhibitory effect on ROS production.[1] Shows concentration-dependent inhibition after 60 min incubation.[2]Shows inhibitory effect at concentrations of 0.5–2 μM.[3]
Inhibition of Eosinophil Survival Directly inhibits eosinophil survival.[1]Data not available in direct comparison.Data not available in direct comparison.[1]
Inhibition of Cytokine Secretion (from epithelial cells) Reduces pro-inflammatory cytokine secretion (GM-CSF, IL-6, IL-8).[1]Data not available in direct comparison.Significantly decreases levels of IL-4, IL-5, RANTES, IL-1β, TNF-α, and IL-8 in nasal mucosa.[4][1][4]
Suppression of NLRP3 Inflammasome Pathway Data not available in direct comparison.Suppresses the TLR4/NF-κB/NLRP3 inflammasome pathway.[1]Data not available in direct comparison.[1]
Inhibition of Eosinophil Chemotaxis Data not available in direct comparison.Shows >90% inhibition of eosinophil migration.[5]Data not available in direct comparison.[5]
Receptor Binding Potency (CysLT1 Receptor) Exhibits equal potency to zafirlukast when LTD₄ is the ligand; shows some interaction with high-affinity LTC₄ binding sites.[1]Exhibits equal potency to montelukast when LTD₄ is the ligand; unable to inhibit binding at high-affinity LTC₄ sites.[1]Specific comparative binding data not available.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.

Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Leukotriene Antagonists Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 5-LOX->LTA4 FLAP FLAP FLAP->5-LOX activates LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->CysLTs CysLT1R CysLT1 Receptor CysLTs->CysLT1R binds Inflammatory_Response Inflammatory Response - Bronchoconstriction - Eosinophil Recruitment - Airway Edema CysLT1R->Inflammatory_Response triggers Antagonists Montelukast Zafirlukast Pranlukast Antagonists->CysLT1R block

Leukotriene Synthesis and CysLT1 Receptor Antagonism.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture 1. Isolate & Culture Inflammatory Cells (e.g., Neutrophils, Eosinophils) Treatment 2. Treat cells with Leukotriene Antagonists (Montelukast, Zafirlukast, Pranlukast) Cell_Culture->Treatment Stimulation 3. Stimulate with Pro-inflammatory Agent (e.g., fMLP, LPS) Treatment->Stimulation Assays 4. Perform Assays: - ROS Production (Chemiluminescence) - Cytokine Release (ELISA) - Cell Survival/Apoptosis (Flow Cytometry) - Inflammasome Activation (Western Blot) Stimulation->Assays Data_Analysis 5. Analyze & Compare Inhibitory Effects (e.g., IC50) Assays->Data_Analysis Animal_Model 1. Induce Inflammation in Animal Model (e.g., Carrageenan Paw Edema, Ovalbumin Airway Inflammation) Drug_Admin 2. Administer Leukotriene Antagonists Animal_Model->Drug_Admin Measurement 3. Measure Inflammatory Parameters: - Paw Volume - Inflammatory Cell Infiltration (Histology) - Cytokine Levels in BAL Fluid Drug_Admin->Measurement Efficacy_Comparison 4. Compare Efficacy vs. Control Measurement->Efficacy_Comparison

General Experimental Workflow for Comparing Leukotriene Antagonists.

Detailed Experimental Protocols

Neutrophil Respiratory Burst Assay (Chemiluminescence)

Objective: To measure the effect of leukotriene antagonists on the production of reactive oxygen species (ROS) by activated neutrophils.[1][2]

Materials:

  • Isolated human polymorphonuclear neutrophils (PMNs)

  • Leukotriene antagonists (Montelukast, Zafirlukast, Pranlukast) dissolved in a suitable solvent (e.g., DMSO)

  • Stimulants: N-formyl-methionyl-leucyl-phenylalanine (fMLP) or Phorbol 12-myristate 13-acetate (PMA)

  • Chemiluminescent probe (e.g., Luminol)

  • Hanks' Balanced Salt Solution (HBSS)

  • Luminometer

Procedure:

  • Cell Preparation: Isolate PMNs from fresh human blood using density gradient centrifugation. Wash the cells and resuspend in HBSS to a final concentration of 1 x 10^6 cells/mL.

  • Treatment: Pre-incubate the PMN suspension with varying concentrations of each leukotriene antagonist or vehicle control for a specified time (e.g., 60 minutes) at 37°C.

  • Assay: Transfer the cell suspensions to a 96-well plate. Add the chemiluminescent probe to each well.

  • Stimulation: Initiate the respiratory burst by adding the stimulant (fMLP or PMA) to the wells.

  • Measurement: Immediately measure the chemiluminescence over time using a luminometer.

  • Data Analysis: Calculate the peak chemiluminescence or the area under the curve. Compare the results from antagonist-treated cells to the vehicle control to determine the percentage of inhibition.

Eosinophil Survival/Apoptosis Assay

Objective: To assess the effect of leukotriene antagonists on the survival and apoptosis of eosinophils.

Materials:

  • Isolated human eosinophils

  • Leukotriene antagonists

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Apoptosis-inducing agent (optional, for studying inhibition of apoptosis)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Culture: Isolate eosinophils from peripheral blood and culture them in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Treatment: Add different concentrations of leukotriene antagonists or vehicle control to the wells.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Data Analysis: Calculate the percentage of apoptotic cells in each treatment group and compare it to the control group.

NLRP3 Inflammasome Activation Assay

Objective: To determine the effect of leukotriene antagonists on the activation of the NLRP3 inflammasome in macrophages.[6]

Materials:

  • Macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs)

  • Leukotriene antagonists

  • Lipopolysaccharide (LPS) for priming

  • NLRP3 activator (e.g., Nigericin or ATP)

  • ELISA kits for IL-1β and IL-18

  • LDH cytotoxicity assay kit

  • Western blot reagents for Caspase-1

Procedure:

  • Cell Culture and Priming: Culture macrophages in a 24-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Treatment: Pre-treat the primed cells with various concentrations of leukotriene antagonists or vehicle control for 1 hour.

  • Activation: Activate the NLRP3 inflammasome by adding the activator (e.g., Nigericin) for 1 hour.

  • Sample Collection: Collect the cell culture supernatants and lyse the cells.

  • Analysis:

    • Measure the levels of secreted IL-1β and IL-18 in the supernatants using ELISA.

    • Measure the release of lactate (B86563) dehydrogenase (LDH) in the supernatants as an indicator of pyroptosis.

    • Analyze the cell lysates for cleaved Caspase-1 (p20 subunit) by Western blotting.

  • Data Analysis: Compare the levels of IL-1β, IL-18, LDH, and cleaved Caspase-1 in antagonist-treated groups to the control group.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of leukotriene antagonists in an acute inflammation model.[4][7]

Materials:

  • Wistar rats (male, 150-200g)

  • Leukotriene antagonists

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or calipers

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the leukotriene antagonists or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection (e.g., 1 hour).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema by the leukotriene antagonists compared to the vehicle control group.

Ovalbumin-Induced Airway Inflammation in Mice

Objective: To assess the effect of leukotriene antagonists on allergic airway inflammation.[8][9]

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Leukotriene antagonists

  • Equipment for aerosol challenge

  • Materials for bronchoalveolar lavage (BAL) and cell counting

  • ELISA kits for cytokines in BAL fluid

Procedure:

  • Sensitization: Sensitize the mice by intraperitoneal injection of OVA emulsified in Alum on days 0 and 14.

  • Drug Administration: Administer the leukotriene antagonists or vehicle daily, starting before the OVA challenge.

  • Challenge: Challenge the sensitized mice with aerosolized OVA for a specified period on consecutive days (e.g., days 21, 22, and 23).

  • Sample Collection: 24-48 hours after the final challenge, perform a bronchoalveolar lavage (BAL) to collect airway fluid and cells.

  • Analysis:

    • Perform a total and differential cell count on the BAL fluid to quantify inflammatory cells (especially eosinophils).

    • Measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.

    • Process lung tissue for histological analysis of inflammatory cell infiltration.

  • Data Analysis: Compare the number of inflammatory cells, cytokine levels, and histological scores between the antagonist-treated groups and the control group.

Conclusion

Montelukast, zafirlukast, and pranlukast, while sharing the primary mechanism of CysLT1 receptor antagonism, exhibit a range of anti-inflammatory properties that may contribute to their clinical efficacy. The available data suggests potential for distinct therapeutic advantages in inflammatory conditions driven by different cellular pathways. Montelukast shows promise in eosinophil-driven inflammation, while zafirlukast's effects on neutrophils and the NLRP3 inflammasome may be beneficial in other inflammatory contexts. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their anti-inflammatory profiles and to guide their optimal use in various inflammatory diseases. The experimental protocols provided herein offer a framework for conducting such comparative analyses.

References

Pranlukast Hemihydrate: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Pranlukast (B1678047) hemihydrate with various non-target receptors. By presenting key experimental data and detailed methodologies, this document serves as a vital resource for researchers investigating the selectivity and potential off-target effects of this cysteinyl leukotriene receptor 1 (CysLT1) antagonist.

Pranlukast is a well-established therapeutic agent for asthma, primarily exerting its effects through competitive antagonism of the CysLT1 receptor.[1][2][3] However, a thorough understanding of its interactions with other receptors is crucial for a complete pharmacological profile and for anticipating potential off-target effects. This guide synthesizes available data on Pranlukast's binding affinity and functional activity at both its intended target and other receptors.

Comparative Receptor Binding Affinity

The following table summarizes the binding affinities of Pranlukast hemihydrate for its primary target, the CysLT1 receptor, in comparison to other related and unrelated receptors. This data is critical for assessing the selectivity of the compound.

Receptor FamilyReceptor SubtypeLigand(s)Pranlukast Ki (nM)Reference(s)
Leukotriene CysLT1 (LTD4 binding)[3H]LTD40.99 ± 0.19[4]
CysLT1 (LTE4 binding)[3H]LTE40.63 ± 0.11[4]
CysLT (LTC4 binding)[3H]LTC45640 ± 680[4]
Purinergic P2Y ReceptorsATP/UTPFunctional inhibition (IC50 in low µM range)[5]
Ion Channel Volume-Regulated Anion Channel (VRAC)N/AFunctional inhibition (IC50 in µM range)[6]

Note: A lower Ki value indicates a higher binding affinity. The data clearly demonstrates Pranlukast's high affinity and selectivity for the CysLT1 receptor, particularly for the binding of LTD4 and LTE4, as compared to LTC4.[4] Emerging evidence suggests potential interactions with P2Y receptors and VRACs, albeit at significantly higher concentrations than those required for CysLT1 receptor antagonism.[5][6]

Off-Target Functional Activity: NF-κB Inhibition

Beyond direct receptor binding, Pranlukast has been shown to exhibit functional activity on intracellular signaling pathways, notably the inhibition of Nuclear Factor-kappa B (NF-κB) activation.[8][9][10] This effect appears to be independent of its CysLT1 receptor antagonism, suggesting a distinct mechanism of action that could contribute to its anti-inflammatory properties.[8][9]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Radioligand Binding Assay (Competitive Inhibition)

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to the CysLT1 receptor (IC50), from which the inhibitory constant (Ki) is calculated.

Materials:

  • Receptor Source: Cell membranes expressing the human CysLT1 receptor (e.g., from transfected HEK293 cells or U937 cells).

  • Radioligand: [3H]LTD4 or [3H]LTE4.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the CysLT1 receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • Varying concentrations of this compound (or vehicle for total binding).

    • A high concentration of an unlabeled CysLT1 antagonist (for determining non-specific binding).

    • The membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Pranlukast concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the effect of a compound on the activation of the NF-κB signaling pathway.

Objective: To determine if this compound inhibits the activation of NF-κB in response to a stimulus.

Materials:

  • Cell Line: A human cell line that can be transfected (e.g., NCI-H292 epithelial cells).[8]

  • Plasmids: An NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Transfection Reagent.

  • Stimulus: Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA).[8][10]

  • Test Compound: this compound.

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells and transfect them with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Treatment: After an appropriate incubation period post-transfection, pre-treat the cells with various concentrations of this compound or vehicle for a specified time.

  • Stimulation: Add the stimulus (LPS or PMA) to the wells to induce NF-κB activation and incubate for a further period.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in the Pranlukast-treated cells to the vehicle-treated cells to determine the inhibitory effect on NF-κB activation.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the CysLT1 receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction, Inflammation) Ca_release->Response PKC->Response LTD4 LTD4 (Ligand) LTD4->CysLT1 Binds & Activates Pranlukast Pranlukast (Antagonist) Pranlukast->CysLT1 Blocks

Caption: CysLT1 Receptor Signaling Pathway and the Point of Pranlukast Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Source Preparation (e.g., Cell Membranes) Incubation Incubation: Receptor + Radioligand + Competitor Receptor_Prep->Incubation Ligand_Prep Radioligand Preparation ([3H]LTD4) Ligand_Prep->Incubation Competitor_Prep Competitor Preparation (Pranlukast Dilutions) Competitor_Prep->Incubation Separation Separation of Bound/Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Bound Ligand (Scintillation Counting) Separation->Quantification Curve_Fitting Generate Competition Curve Quantification->Curve_Fitting IC50_Ki Determine IC50 and Ki Values Curve_Fitting->IC50_Ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

Validating the In Vitro to In Vivo Correlation of Pranlukast Hemihydrate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of Pranlukast (B1678047) hemihydrate, a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, with other commercially available alternatives, Montelukast (B128269) and Zafirlukast (B1683622). By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the validation of in vitro to in vivo correlation (IVIVC) for this class of anti-asthmatic drugs.

Introduction to Leukotriene Receptor Antagonists

Leukotrienes are potent inflammatory mediators derived from arachidonic acid that play a critical role in the pathophysiology of asthma.[1] They induce bronchoconstriction, increase microvascular permeability, and promote mucus secretion.[1] Pranlukast, Montelukast, and Zafirlukast are leukotriene receptor antagonists that function by competitively inhibiting the CysLT1 receptor, thereby counteracting the effects of these inflammatory mediators.[1] While all three drugs share this primary mechanism of action, they exhibit differences in their pharmacokinetic and pharmacodynamic profiles.

In Vitro Efficacy Comparison

The in vitro efficacy of leukotriene receptor antagonists is primarily determined by their binding affinity to the CysLT1 receptor and their dissolution profile, which influences bioavailability.

CysLT1 Receptor Binding Affinity

Table 1: In Vitro CysLT1 Receptor Binding Affinity

CompoundRank Order of Potency for ³H-LTD₄ Receptor (CysLT1) Binding
Zafirlukast= Montelukast
Montelukast= Zafirlukast
Pranlukast< Zafirlukast and Montelukast

Source: Data compiled from a study on human lung parenchyma.[2]

In Vitro Dissolution

Pranlukast hemihydrate is known for its poor water solubility, which can impact its oral bioavailability.[3] Various formulation strategies have been developed to improve its dissolution. The following table presents dissolution data for a surface-modified microparticle formulation of this compound compared to the raw drug powder. Comparative dissolution data for Montelukast and Zafirlukast under identical conditions would be necessary for a direct comparison.

Table 2: In Vitro Dissolution of this compound Formulations

FormulationDissolution Medium (pH 6.8)Maximum Drug Dissolved (%)Dissolution Efficiency at 120 min (%)
Raw this compound PowderpH 6.8 buffer~4%Low
Surface-Modified MicroparticlespH 6.8 buffer>90%High

Source: Data adapted from a study on improving the dissolution of this compound.[3][4]

In Vivo Efficacy Comparison

The in vivo efficacy of these drugs is typically evaluated in animal models of asthma, such as the ovalbumin-sensitized guinea pig model, which mimics key features of human asthma, including bronchoconstriction and airway inflammation.

While direct head-to-head in vivo comparative studies are limited, individual studies have demonstrated the efficacy of each drug in this model.

Table 3: In Vivo Efficacy in an Ovalbumin-Sensitized Guinea Pig Model of Asthma

CompoundKey Efficacy EndpointsObserved Effect
Pranlukast Inhibition of ovalbumin-induced early-phase bronchoconstrictionSignificantly decreased airway resistance at 3 and 6 minutes after ovalbumin challenge.
Montelukast Inhibition of ovalbumin-induced bronchoconstriction and airway inflammationSignificantly reduced antigen-induced cough, increase in specific airway resistance (sRaw), and total cell number in bronchoalveolar lavage fluid (BALF).
Zafirlukast Inhibition of LTD₄- and ovalbumin-induced mucus secretionSignificantly suppressed ovalbumin-induced mucus secretion in tracheae from sensitized guinea pigs by 65%.

Source: Data compiled from separate studies on Pranlukast, Montelukast, and Zafirlukast.[2][5][6]

Experimental Protocols

In Vitro CysLT1 Receptor Binding Assay

A detailed protocol for a competitive radioligand binding assay is essential for determining the binding affinity of test compounds.

Objective: To determine the inhibitory constant (Ki) of a compound for the CysLT1 receptor.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the CysLT1 receptor (e.g., human lung parenchyma).

  • Radioligand: [³H]LTD₄ (a radiolabeled form of leukotriene D4).

  • Test Compounds: Pranlukast, Montelukast, Zafirlukast.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the CysLT1 receptor-expressing tissue or cells in cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membranes in the assay buffer.

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand ([³H]LTD₄) and varying concentrations of the unlabeled test compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).

  • Incubation: Allow the reaction to reach equilibrium at a controlled temperature.

  • Filtration: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the free radioligand.

  • Detection: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Ovalbumin-Sensitized Guinea Pig Asthma Model

This model is widely used to evaluate the efficacy of anti-asthmatic drugs.

Objective: To assess the ability of a test compound to inhibit allergen-induced bronchoconstriction and airway inflammation.

Materials:

  • Animals: Male Hartley guinea pigs.

  • Sensitizing Agent: Ovalbumin (OVA).

  • Adjuvant: Aluminum hydroxide (B78521) (Al(OH)₃).

  • Challenge Agent: Aerosolized ovalbumin.

  • Test Compounds: Pranlukast, Montelukast, Zafirlukast.

  • Equipment: Whole-body plethysmograph to measure airway resistance, nebulizer for aerosol challenge.

Procedure:

  • Sensitization: Sensitize the guinea pigs by intraperitoneal injection of ovalbumin mixed with an adjuvant (e.g., Al(OH)₃). A booster injection may be given after a week.

  • Drug Administration: Administer the test compound (e.g., orally or by inhalation) at a specified time before the allergen challenge.

  • Allergen Challenge: Place the conscious and unrestrained animal in a whole-body plethysmograph and expose it to an aerosol of ovalbumin for a defined period.

  • Measurement of Bronchoconstriction: Continuously measure airway resistance (e.g., specific airway resistance, sRaw) before, during, and after the ovalbumin challenge.

  • Assessment of Airway Inflammation: At a specified time after the challenge, perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells. Perform differential cell counts to quantify eosinophils and other inflammatory cells.

  • Data Analysis: Compare the changes in airway resistance and inflammatory cell counts between the drug-treated groups and a vehicle-treated control group.

Visualizations

G cluster_0 Leukotriene Signaling Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor PLC Phospholipase C (PLC) CysLT1_Receptor->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C Activation DAG->PKC_Activation Asthmatic_Response Bronchoconstriction, Inflammation, Mucus Secretion Ca_Release->Asthmatic_Response PKC_Activation->Asthmatic_Response Pranlukast Pranlukast/ Montelukast/ Zafirlukast Pranlukast->CysLT1_Receptor Antagonizes

Caption: Leukotriene signaling pathway and the point of antagonism by Pranlukast.

G cluster_1 In Vitro to In Vivo Correlation Workflow In_Vitro_Dissolution In Vitro Dissolution Testing Pharmacokinetic_Modeling Pharmacokinetic Modeling In_Vitro_Dissolution->Pharmacokinetic_Modeling IVIVC In Vitro-In Vivo Correlation (IVIVC) In_Vitro_Dissolution->IVIVC In_Vitro_Binding In Vitro Receptor Binding Assay In_Vitro_Binding->Pharmacokinetic_Modeling In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Pharmacokinetic_Modeling->In_Vivo_Efficacy Clinical_Trials Clinical Trials (Human Subjects) In_Vivo_Efficacy->Clinical_Trials In_Vivo_Efficacy->IVIVC

References

Pranlukast Hemihydrate Demonstrates Potent Inhibition of MUC2 Gene Expression Compared to Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison of Pranlukast hemihydrate's effect on MUC2 gene expression versus other therapeutic agents. This guide synthesizes experimental data to highlight Pranlukast's potent inhibitory activity, providing valuable insights for the development of novel treatments for mucin hypersecretory diseases.

This compound, a cysteinyl leukotriene receptor antagonist, has been shown to significantly inhibit the expression of the MUC2 gene, a key contributor to mucus overproduction in various respiratory and intestinal diseases. This inhibitory effect, primarily mediated through the downregulation of the NF-κB signaling pathway, positions Pranlukast as a promising candidate for further investigation in mucin-related pathologies.

Comparative Analysis of MUC2 Gene Expression Modulation

Experimental studies have demonstrated Pranlukast's dose-dependent inhibition of MUC2 expression induced by inflammatory stimuli such as lipopolysaccharide (LPS) and leukotriene D4 (LTD4). In comparison to other agents, including other leukotriene receptor antagonists, corticosteroids, and mucolytics, Pranlukast exhibits a distinct and potent mechanism of action.

AgentCell LineInducerConcentrationMUC2 mRNA Expression ChangeReference
This compound NCI-H292LPS10 µMSignificant Inhibition[1]
This compound HM3-MUC2LPS10 µMSignificant Inhibition[1]
This compound NCI-H292LTD4100 µMDownregulation
Montelukast Human Nasal Epithelial CellsIL-1β10 µMInhibition (from 6.63 to 3.48 x 10^6 copies/µg)
Dexamethasone Human Middle Ear Epithelial CellsTNF-α/IL-1β10 µMEffective Suppression[2]
N-Acetylcysteine (NAC) Airway Epithelial CellsVariousVariousInhibition of MUC5AC (suggests potential for MUC2)[2][3]

Table 1: Comparative Effects of Various Agents on MUC2 Gene Expression. This table summarizes the impact of this compound and other agents on MUC2 mRNA levels in different in vitro models.

Signaling Pathways and Experimental Workflows

The inhibitory effect of Pranlukast on MUC2 gene expression is primarily attributed to its interference with the NF-κB signaling pathway. Inflammatory stimuli, such as LPS, typically activate this pathway, leading to the transcription of pro-inflammatory genes, including MUC2. Pranlukast has been shown to block the activation of NF-κB, thereby preventing the downstream cascade that results in MUC2 overexpression.[1]

Pranlukast_NFkB_MUC2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates Pranlukast Pranlukast Pranlukast->IKK Inhibits MUC2_gene MUC2 Gene NFkB_active->MUC2_gene Induces Transcription MUC2_mRNA MUC2 mRNA MUC2_gene->MUC2_mRNA Transcription

Pranlukast's inhibition of the NF-κB pathway to reduce MUC2 expression.

The following diagram illustrates a typical experimental workflow for quantifying MUC2 gene expression in response to various agents.

Experimental_Workflow_MUC2_Expression start Start: NCI-H292 Cell Culture treatment Treatment with Agents: - Pranlukast - Montelukast - Dexamethasone - N-Acetylcysteine (with/without inducer like LPS) start->treatment incubation Incubation (Time-course) treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) for MUC2 and Housekeeping Gene cdna_synthesis->qpcr data_analysis Data Analysis (Relative Quantification) qpcr->data_analysis end End: Comparative MUC2 Expression Levels data_analysis->end

Workflow for quantifying MUC2 gene expression in vitro.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: NCI-H292 human mucoepidermoid carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment: Cells are seeded in appropriate culture plates and grown to 80-90% confluency. Before treatment, cells are serum-starved for 24 hours. Cells are then pre-treated with various concentrations of this compound or other agents for 1 hour, followed by stimulation with an inducer (e.g., 10 µg/mL LPS) for a specified time (e.g., 24 hours).

Quantitative Real-Time PCR (qRT-PCR) for MUC2 Gene Expression
  • RNA Extraction: Total RNA is isolated from the treated cells using a commercially available RNA extraction kit according to the manufacturer's instructions. The concentration and purity of the extracted RNA are determined by spectrophotometry.

  • Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: The qPCR is performed using a real-time PCR system with SYBR Green master mix. The primer sequences for human MUC2 and a housekeeping gene (e.g., GAPDH) are as follows:

    • MUC2 Forward: 5'-TGACTGAATGTGAAGGAACATGTG-3'

    • MUC2 Reverse: 5'-TTCATTTTGATGTTAAGCTGATGG-3'

    • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Data Analysis: The relative expression of the MUC2 gene is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.

Western Blot Analysis for MUC2 Protein Expression
  • Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against MUC2 (e.g., rabbit anti-MUC2) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified by densitometry and normalized to a loading control (e.g., β-actin).

This guide provides a foundational understanding of this compound's impact on MUC2 gene expression and offers a framework for comparative analysis with other agents. The detailed protocols and pathway diagrams serve as valuable resources for researchers in the field.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal Procedures for Pranlukast Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, critical step of proper disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. Pranlukast (B1678047) hemihydrate, a potent cysteinyl leukotriene receptor-1 antagonist, requires careful handling from acquisition to disposal due to its hazardous properties.

This guide provides essential, immediate safety and logistical information for the proper disposal of pranlukast hemihydrate, ensuring that laboratory operations adhere to the highest standards of safety and environmental stewardship.

Safety and Hazard Profile

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS Hazard StatementDescription
Acute toxicity, oral (Category 4)H302Harmful if swallowed.[1][2]
Skin corrosion/irritation (Category 2)H315Causes skin irritation.[1][2]
Serious eye damage/eye irritation (Category 2A)H319Causes serious eye irritation.[1][2]
Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3)H335May cause respiratory irritation.[1][2]
Hazardous to the aquatic environment, long-term hazard (Category 4)H413May cause long lasting harmful effects to aquatic life.[1]

Due to these hazards, direct disposal into the environment, such as drain or trash disposal, is strictly prohibited.[3][4] All personnel handling this compound must wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[1][3]

Standard Disposal Protocol: Professional Waste Management

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. This ensures compliance with all local, regional, and national regulations, including those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[5][6][7][8]

Experimental Protocol: Preparing this compound for Licensed Disposal

Objective: To safely prepare and package unwanted or expired this compound for collection by a certified hazardous waste management provider.

Materials:

  • This compound waste (solid)

  • Designated hazardous waste container (sealable, leak-proof, and compatible with the chemical)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Chemical fume hood

Procedure:

  • Segregation: Ensure this compound waste is not mixed with other incompatible waste streams.

  • Containment: Conduct all handling within a certified chemical fume hood. Carefully transfer the solid this compound waste into a designated hazardous waste container. If the original container is used, ensure it is in good condition and can be securely sealed.

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste," the chemical name "this compound," the specific hazards (e.g., Toxic, Irritant), and the accumulation start date.

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal company to schedule a pickup. Provide them with a copy of the Safety Data Sheet (SDS) for this compound.

  • Documentation: Maintain a detailed record of the disposal, including the quantity of waste, the date it was prepared for disposal, and the pickup date.

cluster_prep Preparation Phase cluster_disposal Disposal Phase A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Segregate Pranlukast Waste A->B C 3. Transfer to Designated Hazardous Waste Container B->C D 4. Securely Seal Container C->D E 5. Label Container Correctly (Name, Hazards, Date) D->E F 6. Store in Satellite Accumulation Area E->F Ready for Storage G 7. Contact EHS/Waste Vendor for Pickup F->G H 8. Provide SDS to Vendor G->H I 9. Document Disposal Details H->I

Caption: Workflow for standard disposal of this compound.

Potential Chemical Deactivation Protocol: Alkaline Hydrolysis

Recent studies have shown that this compound is susceptible to degradation under alkaline conditions, with one study reporting 62.48% degradation in a 0.1 N NaOH solution.[5][6] This suggests that alkaline hydrolysis could be a potential method for chemical deactivation in the laboratory prior to disposal.

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a controlled laboratory setting. A critical consideration is that the degradation products of pranlukast may also be toxic, with some predicted to be hepatotoxic, mutagenic, and toxic to aquatic life.[6] Therefore, the resulting solution must still be collected and disposed of as hazardous waste. This procedure does not render the waste safe for drain disposal.

Experimental Protocol: Deactivation via Alkaline Hydrolysis

Objective: To chemically degrade this compound using a basic solution.

Materials:

  • This compound waste (solid)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1.0 N)

  • Stir plate and magnetic stir bar

  • Appropriate reaction vessel (e.g., glass beaker or flask)

  • pH meter or pH strips

  • Personal Protective Equipment (PPE)

  • Chemical fume hood

  • Hazardous waste container for aqueous waste

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste into the reaction vessel.

  • Reaction: Slowly add the sodium hydroxide solution to the vessel containing the pranlukast. Use a sufficient volume to fully dissolve and react with the compound.

  • Stirring: Place the vessel on a stir plate and stir the mixture at room temperature. The duration should be determined by laboratory-specific validation, but several hours may be required for significant degradation.

  • Neutralization (Optional but Recommended): After the reaction period, cautiously neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., hydrochloric acid). This step is crucial to prevent accidental reactions when the waste is consolidated.

  • Containment: Transfer the resulting solution to a designated aqueous hazardous waste container.

  • Labeling and Disposal: Label the container, including the original chemical (this compound), the reagents used for deactivation (sodium hydroxide, hydrochloric acid), and the final pH. Arrange for pickup and disposal via your institution's hazardous waste program.

cluster_reaction Deactivation Phase (in Fume Hood) cluster_disposal Final Disposal Phase A 1. Add Pranlukast Waste to Reaction Vessel B 2. Slowly Add NaOH Solution A->B C 3. Stir Mixture for Extended Period B->C D 4. Neutralize Solution (pH 6-8) C->D E 5. Transfer Solution to Aqueous Waste Container D->E Ready for Disposal F 6. Label Container with Contents (Reactants, Products, pH) E->F G 7. Arrange Pickup via EHS/Waste Vendor F->G

References

Essential Safety and Logistical Information for Handling Pranlukast Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Pranlukast hemihydrate, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles with side-shieldsMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Protective GlovesNitrile, polyurethane, or neoprene gloves are recommended. It is strongly advised that vinyl gloves not be used.
Body Protection Impervious Clothing/Protective SuitA long-sleeved, seamless gown that closes in the back is required to protect the body from potential splashes or spills.[2][3]
Respiratory Protection Suitable RespiratorA NIOSH-certified N95 or N100 fit-tested respirator should be used when there is a risk of generating airborne powder or aerosols.[2][4]

Hazard Identification and First Aid

This compound is classified as a hazardous chemical.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][5]

Exposure RouteSymptomsFirst Aid Measures
Inhalation May cause respiratory irritation.[2][5]Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][6]
Skin Contact Causes skin irritation.[2][5]Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]
Eye Contact Causes serious eye irritation.[2][5]Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][2]
Ingestion Harmful if swallowed.[1][5]Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Prevent dust formation.[1]

  • Use only in a well-ventilated area, preferably with appropriate exhaust ventilation.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Recommended storage temperature is -20°C.[6]

  • Keep away from direct sunlight and sources of ignition.[2]

  • Incompatible with oxidizing agents, strong acids/alkalis, and strong reducing agents.[1][2]

Accidental Release and Disposal Plan

In the event of an accidental release, immediate and appropriate action is necessary to contain the spill and prevent exposure.

Accidental Release Measures:

  • Evacuate Personnel: Evacuate personnel to safe areas.[2]

  • Ensure Ventilation: Ensure adequate ventilation.[2]

  • Personal Protection: Use full personal protective equipment as outlined in the PPE section.[2]

  • Containment: Prevent further leakage or spillage if safe to do so.[6]

  • Clean-up:

    • For solid spills, sweep up and shovel into suitable containers for disposal. Avoid creating dust.[1][6]

    • For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[2]

  • Environmental Precautions: Should not be released into the environment. Keep the product away from drains or water courses.[1][2]

Disposal Plan:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

  • For unused or waste product, it is recommended to dispose of it through a licensed waste disposal contractor.

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.

  • Do not dispose of down the drain or into the environment.

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow This compound: PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_decision Exposure Scenarios Start Start: Handling this compound AssessTask Assess Task & Potential for Exposure Start->AssessTask SkinContactRisk Potential for Skin Contact? AssessTask->SkinContactRisk EyeProtection Eye Protection: Safety Goggles with Side-Shields DustRisk Risk of Dust/Aerosol Generation? EyeProtection->DustRisk HandProtection Hand Protection: Chemical-Resistant Gloves SplashRisk Risk of Splash? HandProtection->SplashRisk BodyProtection Body Protection: Impervious Gown/Suit BodyProtection->SplashRisk RespiratoryProtection Respiratory Protection: NIOSH-Approved Respirator End End RespiratoryProtection->End Proceed with Task SplashRisk->EyeProtection Yes DustRisk->RespiratoryProtection Yes DustRisk->End No SkinContactRisk->HandProtection Yes SkinContactRisk->BodyProtection Yes

PPE Selection Workflow Diagram

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.